molecular formula C10H6FNO3 B1595175 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 63463-20-7

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1595175
CAS No.: 63463-20-7
M. Wt: 207.16 g/mol
InChI Key: FWIYSXZSVUTDIK-UHFFFAOYSA-N
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Description

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63463-20-7) is a high-value organic intermediate of significant importance in medicinal chemistry research. Its primary application lies in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. This compound serves as the core scaffold in the Gould-Jacobs reaction, a well-established synthetic pathway for producing various fluoroquinolones . These final active pharmaceutical ingredients (APIs) typically feature a fluorine atom at the C-6 position and are further modified with substituents like cyclic piperazinyl groups at the C-7 position to enhance their antibacterial potency and spectrum . The robust synthetic utility of this 4-hydroxyquinoline derivative makes it a critical starting material for researchers developing and studying new antibacterial compounds . Its structure allows for further functionalization, enabling the exploration of structure-activity relationships. As such, it is an essential reagent for chemists working in antibiotic discovery and pharmaceutical development. Please Note: This product is labeled with the signal word "Warning" and may pose hazards such as H302 (Harmful if swallowed) . Researchers should handle it with appropriate precautions, consult its Safety Data Sheet (SDS) before use, and ensure it is stored sealed in a dry, room temperature environment . This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIYSXZSVUTDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316813
Record name 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid
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Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63463-20-7
Record name 63463-20-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid
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Foundational & Exploratory

Technical Guide: 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63463-20-7) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Core Identity & Physicochemical Profile[1][2]

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a critical heterocyclic building block in the synthesis of quinolone antibiotics and bioactive scaffolds. While the 6-fluoro isomer is the pharmacophore foundation for blockbuster drugs like Ciprofloxacin, the 7-fluoro isomer (CAS 63463-20-7 ) serves as a vital tool for Structure-Activity Relationship (SAR) profiling and as a reactive substrate for nucleophilic aromatic substitution (


) to introduce diversity at the 7-position.
Property Data
CAS Number 63463-20-7
IUPAC Name 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Synonyms 7-Fluoro-4-quinolinol-3-carboxylic acid; 7-Fluoro-4-oxo-1H-quinoline-3-carboxylic acid
Molecular Formula

Molecular Weight 207.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point > 250 °C (Decomposes)
Solubility Soluble in DMSO, dilute alkali (NaOH); sparingly soluble in water, ethanol
pKa (Calculated) ~3.5 (COOH), ~9.0 (OH/NH tautomer)
Hazards (GHS) H302 (Harmful if swallowed), H315 (Irritant), H319, H335
Synthetic Routes & Process Chemistry

The industrial and laboratory standard for synthesizing 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs Reaction . This sequence utilizes aniline derivatives and malonates to construct the pyridine ring fused to the benzene core.[1]

2.1 The Gould-Jacobs Protocol

For the 7-fluoro derivative, the starting material is 3-fluoroaniline (m-fluoroaniline). The synthesis proceeds through three distinct stages: condensation, cyclization, and hydrolysis.

Critical Regioselectivity Note: Cyclization of 3-fluoroaniline can theoretically occur at the ortho-positions relative to the amine, leading to either the 7-fluoro (para to F) or 5-fluoro (ortho to F) isomer. Steric hindrance usually disfavors the 5-position, making the 7-fluoro isomer the major product , but purification is often required to remove the 5-fluoro impurity.

2.2 Experimental Methodology

Step 1: Condensation (Enamine Formation)

  • Reagents: 3-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Conditions: Heat neat or in toluene at 110–120 °C for 2–4 hours.

  • Mechanism: Addition-elimination where the aniline nitrogen displaces the ethoxy group of EMME.

  • Observation: Evolution of ethanol gas.

  • Product: Diethyl 2-((3-fluorophenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization (Conrad-Limpach / Gould-Jacobs)

  • Reagents: Diphenyl ether or Dowtherm A (high-boiling solvent).

  • Conditions: Flash heating to 250–260 °C.

  • Protocol: Add the enamine intermediate dropwise to refluxing Dowtherm A. This high temperature is non-negotiable to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

  • Workup: Cool to room temperature. The product (Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate) typically precipitates. Filter and wash with hexane/ether to remove the high-boiling solvent.

Step 3: Saponification (Hydrolysis)

  • Reagents: 10% NaOH (aq), Ethanol.[2]

  • Conditions: Reflux for 2–3 hours.

  • Protocol: The ester is hydrolyzed to the carboxylate salt.[1] Acidification with HCl (pH 1–2) precipitates the free acid.

  • Purification: Recrystallization from DMF or Acetic Acid.

2.3 Reaction Pathway Diagram

GouldJacobs Start 3-Fluoroaniline + EMME Inter Enamine Intermediate (Diethyl 2-((3-fluorophenyl)amino) methylene)malonate) Start->Inter Condensation (-EtOH, 110°C) Cyclic Ethyl 7-fluoro-4-hydroxy quinoline-3-carboxylate Inter->Cyclic Thermal Cyclization (Dowtherm A, 250°C) Byprod 5-Fluoro Isomer (Minor Impurity) Inter->Byprod Regio-isomerization Final 7-Fluoro-4-hydroxy quinoline-3-carboxylic acid (CAS 63463-20-7) Cyclic->Final Hydrolysis (NaOH, then HCl)

Caption: The Gould-Jacobs synthetic pathway for CAS 63463-20-7, highlighting the critical thermal cyclization step.

Role in Medicinal Chemistry & Applications
3.1 Structure-Activity Relationship (SAR) Probe

While commercial fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) typically feature a fluorine atom at position C6 and a nitrogen heterocycle at C7 , the 7-fluoro isomer (CAS 63463-20-7) is invaluable for:

  • Positional Scanning: Determining the exact contribution of the C6-fluorine to DNA gyrase binding. Comparing 6-F vs. 7-F analogs helps quantify the electronic vs. steric effects of the halogen.

  • Antioxidant Activity: Studies have shown that 4-hydroxyquinoline derivatives, including the 7-fluoro analog, possess radical-scavenging capabilities, protecting erythrocytes from oxidative hemolysis.

3.2

Substrate for Library Generation

The fluorine atom at position 7 is activated by the electron-withdrawing nature of the quinolone core (specifically the 4-keto and 3-carboxyl groups).

  • Reactivity: The C7-F bond is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by amines (primary/secondary).
    
  • Utility: Researchers use CAS 63463-20-7 as a scaffold to introduce complex amine side chains at C7. Unlike the C7-chloro analogs, the C7-fluoro bond often reacts faster in

    
     reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
    
Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic:

1. Proton NMR (


-NMR, DMSO-

)
  • 
     ~13.0 - 15.0 ppm:  Carboxylic acid proton (broad singlet).
    
  • 
     ~8.6 ppm:  H-2 proton (Singlet, characteristic of the quinolone ring).
    
  • 
     ~8.2 ppm:  H-5 proton (Doublet of doublets, coupling with F).
    
  • 
     ~7.0 - 7.5 ppm:  H-6 and H-8 protons (Multiplets due to H-F and H-H coupling).
    
  • Key Feature: Look for large

    
     coupling constants (~8-10 Hz) distinguishing the 7-F from other isomers.
    

2. Mass Spectrometry (LC-MS)

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion:

    
     m/z.
    
  • Fragmentation: Loss of

    
     (M-44) is common for carboxylic acids in MS/MS.
    

3. HPLC Purity Profiling

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: UV at 254 nm and 280 nm.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Acute Toxicity (Oral).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Dust Hazard: As a fine powder, it can be an inhalation hazard. Handle in a fume hood.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from moisture. Stable under normal conditions.

References
  • PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CID 328521). National Library of Medicine. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939).[3][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Liu, Z. Q., et al. (2002).[5] Antioxidative or prooxidative effect of 4-hydroxyquinoline on free-radical-initiated hemolysis of erythrocytes.[5] Biochimica et Biophysica Acta (BBA), 1570(2), 97-102. [Link]

  • Organic Syntheses. 4,7-Dichloroquinoline (Procedure applicable to fluoro-analogs). Coll. Vol. 3, p. 272 (1955). [Link]

Sources

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical characterization of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid , a critical scaffold in the synthesis of second-generation fluoroquinolone antibiotics.

This document is structured to provide actionable data for researchers, emphasizing the structural causality behind physical properties and robust experimental protocols for characterization.[1]

Core Intermediate for Fluoroquinolone Antibiotics [1]

Executive Summary

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63463-20-7) represents a pivotal "privileged structure" in medicinal chemistry.[1] It serves as the immediate precursor to the bicyclic core of blockbuster antibiotics like Norfloxacin and Ciprofloxacin.[1] Its physical behavior is dominated by keto-enol tautomerism and strong intermolecular hydrogen bonding , resulting in high thermal stability and poor aqueous solubility—properties that dictate specific handling protocols during synthesis and purification.[1]

Molecular Identity & Structural Analysis[2]

The nomenclature "4-hydroxy" is historically entrenched but chemically misleading in the solid state.[1] Structural analysis reveals that the compound exists predominantly as the 4-oxo-1,4-dihydro tautomer, stabilized by vinylogous amide resonance and an intramolecular hydrogen bond between the C4-carbonyl and C3-carboxylic acid.[1]

Identity Matrix
ParameterTechnical Specification
IUPAC Name 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS Registry 63463-20-7
Molecular Formula C₁₀H₆FNO₃
Molecular Weight 207.16 g/mol
SMILES OC(=O)C1=CN=C2C=C(F)C=CC2=C1O
Appearance Off-white to pale yellow crystalline powder
Structural Dynamics: Tautomerism

The physical properties (solubility, melting point) are direct consequences of the tautomeric equilibrium.[1] The 4-oxo form allows for extensive lattice stacking, significantly raising the melting point compared to the theoretical 4-hydroxy enol form.[1]

Tautomerism Enol 4-Hydroxy Form (Enol - Aromatic) Keto 4-Oxo-1,4-dihydro Form (Keto - Dominant) Enol->Keto Solvent/Solid State Equilibrium

Figure 1: Tautomeric equilibrium favoring the 4-oxo form, which stabilizes the crystal lattice.

Physicochemical Profile

The following data synthesizes experimental values from analogous fluoroquinolone precursors and computational models where specific empirical data is bounded.

PropertyValue / RangeCausality & Notes
Melting Point > 270 °C (Decomposition) High lattice energy driven by π-π stacking and intermolecular H-bonding (dimerization of COOH groups).
Solubility (Water) < 0.1 mg/mL (pH 7) The planar, rigid structure and intramolecular H-bond (C3-COOH to C4=O) mask polarity, reducing water solubility.[1]
Solubility (Organic) Soluble in DMSO, DMF; Slightly soluble in hot MeOH.[1]Requires polar aprotic solvents to disrupt lattice packing.[1]
pKa (Acidic) ~ 3.5 - 4.2 (COOH)The 3-COOH is the primary acidic site.[1] It is slightly weaker than benzoic acid due to the intramolecular H-bond with the 4-oxo group.[1]
pKa (Basic) ~ -1.0 to 0.5 (NH)The N1 nitrogen is part of a vinylogous amide system, making it non-basic compared to pyridine.[1] Protonation occurs only in strong mineral acids.[1]
LogP 1.9 ± 0.2 Moderate lipophilicity allows membrane permeability, crucial for bacterial uptake of its derivatives.[1]

Spectral Characterization

Accurate identification relies on distinguishing the 4-oxo tautomer features.[1]

Infrared Spectroscopy (FT-IR)[3]
  • 3200–2500 cm⁻¹ (Broad): O-H stretch of the carboxylic acid (dimer).[1]

  • ~1710–1690 cm⁻¹ (Strong): C=O stretch of the carboxylic acid.[1][2]

  • ~1620–1640 cm⁻¹ (Strong): C=O stretch of the 4-quinolone ketone.[1] Note: This peak confirms the 4-oxo tautomer; the enol form would lack this ketone band.

  • ~1250 cm⁻¹: C-F aryl stretch.

Nuclear Magnetic Resonance (¹H-NMR) in DMSO-d₆
  • δ 14.5–15.0 ppm (1H, s, broad): Carboxylic acid proton (-COOH).[1] Highly deshielded due to intramolecular H-bonding.[1]

  • δ 12.5–13.0 ppm (1H, s, broad): Amide-like proton (NH ).[1] Confirms the dihydro-oxo structure.[1][3][4][5][6]

  • δ 8.6 ppm (1H, s): H-2 proton.[1] Characteristic singlet for the quinolone ring.[1]

  • δ 7.0–8.2 ppm (m): Aromatic protons (H-5, H-6, H-8).[1] Splitting patterns depend on F-H coupling (

    
     Hz).[1]
    

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Rationale: Due to the high melting point and potential for decarboxylation at high temperatures, GC is unsuitable.[1] Reverse-phase HPLC is the standard.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in Water (Buffer).[1]

    • Solvent B: Acetonitrile (Organic modifier).[1]

  • Sample Preparation:

    • Dissolve 10 mg of substance in 10 mL DMSO.[1] Sonicate for 5 minutes to ensure complete dissolution of the crystal lattice.

    • Dilute 1:10 with Mobile Phase A prior to injection to prevent peak distortion.[1]

  • Chromatographic Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: UV at 254 nm (aromatic core) and 280 nm.[1]

    • Flow Rate: 1.0 mL/min.[1]

  • Acceptance Criteria: Main peak area > 98.0%. Impurities (often decarboxylated 7-fluoro-4-hydroxyquinoline) must be < 0.5%.[1]

Protocol B: Determination of pKa (Potentiometric Titration)

Rationale: Determining the ionization state is critical for understanding solubility profiles during synthesis.

  • Solvent System: Use a mixed solvent system (Water:Methanol 1:[1]1) due to low aqueous solubility, then extrapolate to zero organic content (Yasuda-Shedlovsky extrapolation).[1]

  • Procedure:

    • Weigh 20 mg of compound into a thermostated titration vessel (25°C).

    • Add 30 mL of 50% (v/v) MeOH/Water.[1]

    • Acidify with 0.1 M HCl to pH ~2.0 to ensure full protonation.[1]

    • Titrate with 0.1 M standardized NaOH (carbonate-free) under nitrogen atmosphere.

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.[1]

    • Identify the inflection point corresponding to the neutralization of the -COOH group.[1]

    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.[1]

Synthesis Workflow & Causality

The synthesis typically employs the Gould-Jacobs reaction .[1] This pathway is chosen because it constructs the pyridine ring after establishing the benzene core, allowing the 7-fluorine atom to be introduced early (via the aniline) without risking nucleophilic displacement during ring closure.[1]

Synthesis Start 3-Fluoroaniline (Starting Material) Inter1 Anilinomethylene Malonate (Intermediate) Start->Inter1 Condensation (110-140°C) Reagent EMME (Ethoxymethylenemalonate) Reagent->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Elimination of EtOH Ester Ethyl 7-fluoro-4-hydroxy quinoline-3-carboxylate Cyclization->Ester Ring Closure Hydrolysis Acid Hydrolysis (HCl/AcOH) Ester->Hydrolysis Product 7-Fluoro-4-hydroxyquinoline -3-carboxylic acid Hydrolysis->Product Final Deprotection

Figure 2: The Gould-Jacobs synthetic pathway.[1][7] The high temperature in the cyclization step (250°C) is required to overcome the aromatic stability of the benzene ring and form the new pyridone ring.

References

  • PubChem. (2025).[1][8] 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (Compound Summary).[1][3] National Library of Medicine.[1] [Link][1]

  • Grohe, K., & Heitzer, H. (1987).[1] Synthese von 4-Chinolon-3-carbonsäuren.[1] Liebigs Annalen der Chemie.[1] (Foundational work on Gould-Jacobs cyclization for quinolones).

Sources

Technical Guide: Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (7-FHQCA) is a critical bicyclic scaffold in the synthesis of second and third-generation fluoroquinolone antibiotics. It serves as the foundational pharmacophore for gyrase inhibitors, where the C-7 fluorine atom enhances cell wall penetration and gyrase affinity, while the C-3 carboxylic acid and C-4 ketone are essential for binding to the DNA-gyrase complex.

This guide details the two primary synthetic methodologies: the classical Gould-Jacobs Reaction (industry standard for the N-H core) and the Grohe-Heitzer Cycloaroylation (convergent route for N-alkylated derivatives). Emphasis is placed on regiochemical control, thermal management during cyclization, and scalable purification protocols.

Retrosynthetic Analysis

To access the 7-FHQCA scaffold, we must disconnect the bicyclic system at the N1-C2 and C3-C4 bonds. The most direct disconnection reveals 3-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) as the starting materials.

Critical Regiochemistry Note: The use of meta-substituted anilines (3-fluoroaniline) introduces a regioselectivity challenge. Cyclization can occur ortho to the fluorine (yielding the 5-fluoro isomer) or para to the fluorine (yielding the desired 7-fluoro isomer). Steric hindrance at the C-2 position generally favors the formation of the 7-fluoro isomer, but process parameters must be tuned to maximize this ratio.

Retrosynthesis Target Target: 7-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Inter Intermediate: Ethyl 7-fluoro-4-hydroxyquinoline- 3-carboxylate Target->Inter Hydrolysis Precursor Precursor: Diethyl (3-fluoroanilino)methylene malonate Inter->Precursor Gould-Jacobs Cyclization SM1 Starting Material 1: 3-Fluoroaniline Precursor->SM1 Condensation SM2 Starting Material 2: Diethyl ethoxymethylenemalonate (EMME) Precursor->SM2 Condensation

Figure 1: Retrosynthetic disconnection of the target molecule showing the Gould-Jacobs strategy.

Pathway A: The Gould-Jacobs Reaction (Primary Protocol)

This is the most robust method for synthesizing the unsubstituted N-H quinolone core. It proceeds via a condensation-cyclization-hydrolysis sequence.[1][2][3][4]

Reaction Mechanism & Workflow[2]
  • Condensation: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.

  • Cyclization: High-temperature intramolecular electrophilic aromatic substitution (SEAr).

  • Saponification: Base-mediated hydrolysis of the ester.

GouldJacobs Step1 Step 1: Condensation (110-140°C, -EtOH) Inter1 Anilinomethylene malonate Step1->Inter1 Yield: >90% Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Inter2 Quinolone Ester Step2->Inter2 Regioselective Closure Step3 Step 3: Saponification (NaOH, Reflux) Product 7-FHQCA (Precipitate) Step3->Product Acidification Reactants 3-Fluoroaniline + EMME Reactants->Step1 Inter1->Step2 Inter2->Step3

Figure 2: Step-by-step workflow for the Gould-Jacobs synthesis pathway.

Detailed Experimental Protocol
Step 1: Condensation[2][5]
  • Reagents: 3-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

  • Procedure:

    • Charge a round-bottom flask with 3-fluoroaniline and EMME. No solvent is strictly necessary, but toluene can be used if temperature control is required.

    • Heat the mixture to 110–120°C for 2–3 hours.

    • Critical Process Parameter (CPP): Use a Dean-Stark trap or open distillation setup to continuously remove the ethanol byproduct. This drives the equilibrium forward.

    • Endpoint: Monitor by TLC (Hexane:EtOAc 3:1). The product solidifies upon cooling. Recrystallize from ethanol if necessary.

Step 2: Thermal Cyclization (The "Gould-Jacobs" Step)[5][6]
  • Reagents: Diphenyl ether/biphenyl eutectic mixture (Dowtherm A).

  • Procedure:

    • Heat Dowtherm A (10 volumes relative to precursor) to a rolling boil (~255°C ).

    • Safety: Ensure the system is under nitrogen and equipped with a high-capacity condenser.

    • Add the Step 1 intermediate portion-wise or as a hot solution to the boiling solvent. Rapid addition is crucial to minimize polymerization side reactions.

    • Maintain reflux for 30–60 minutes.

    • Workup: Cool to room temperature. The quinolone ester typically precipitates out. Add hexane to further precipitate the product.[7] Filter and wash with hexane to remove the high-boiling solvent.[7]

Step 3: Hydrolysis[3][4]
  • Reagents: 10% NaOH (aq), conc. HCl.

  • Procedure:

    • Suspend the ester in 10% NaOH (5 eq).

    • Reflux for 1–2 hours until the solution becomes clear (indicating ester consumption).

    • Cool to room temperature.

    • Acidify carefully with conc. HCl to pH 1–2. The carboxylic acid will precipitate as a white/off-white solid.

    • Filter, wash with water, and dry.[3][8]

Pathway B: Grohe-Heitzer Cycloaroylation (Alternative)

While Gould-Jacobs is standard for the N-H core, the Grohe-Heitzer method is superior if the final drug target requires an N1-alkyl group (e.g., cyclopropyl in Ciprofloxacin) introduced before cyclization to avoid N- vs O-alkylation issues later.

  • Key Difference: Uses a benzoyl acetate intermediate rather than an aniline condensation.

  • Mechanism:

    • Acylation of an enamine with 2,4-dichloro-5-fluorobenzoyl chloride.

    • Displacement of the leaving group by a primary amine (e.g., cyclopropylamine).

    • Intramolecular cyclization using a base (e.g., NaH or K2CO3).

Note: For the specific target "7-Fluoro-4-hydroxyquinoline-3-carboxylic acid" (N-H), Gould-Jacobs is preferred due to atom economy. Grohe-Heitzer is reserved for N-substituted analogs.

Critical Process Parameters & Data Summary

The following table summarizes the key parameters affecting yield and purity for the Gould-Jacobs route.

ParameterOptimal RangeImpact on Process
Condensation Temp 110–120°CLower temps result in incomplete conversion; higher temps degrade aniline.
Ethanol Removal ContinuousFailure to remove EtOH stalls the reaction (equilibrium limited).
Cyclization Solvent Dowtherm A (255°C)High thermal mass required for activation energy.
Cyclization Conc. 0.1 – 0.5 MToo concentrated leads to polymerization; too dilute reduces throughput.
Regioselectivity 7-F : 5-F ratioGenerally >95:5 favoring 7-F due to steric hindrance at C-2.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines. Liebigs Annalen der Chemie. (Foundational work on the Grohe-Heitzer route).

  • Organic Syntheses. (1955). 4,7-Dichloroquinoline (Protocol adaptable for fluoro-derivatives).[1] Organic Syntheses, Coll.[7] Vol. 3.

  • Bayer AG. (1981).[9] Patent US4670444A: 7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (Industrial application of the scaffold).

Sources

The Biological Landscape of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Situating a Promising Scaffold in Modern Drug Discovery

To the dedicated researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, this guide offers a comprehensive technical exploration of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. As a member of the quinolone family, this scaffold holds significant therapeutic promise, building on a well-established legacy of potent biological activity. This document moves beyond a mere recitation of facts to provide a causal analysis of its anticipated biological functions, grounded in the established principles of medicinal chemistry and pharmacology. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide synthesizes information from closely related analogs and the broader fluoroquinolone class to provide a robust predictive framework for its biological activities and to outline a clear path for its investigation.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of numerous therapeutic agents, most notably the extensive class of fluoroquinolone antibiotics. The core structure, a fusion of a benzene and a pyridine ring, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom at the 7-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position are all critical modifications that are expected to imbue 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid with a distinct biological activity profile.

Synthetic Strategy: A Proposed Pathway to the Target Molecule

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Hydrolysis 3-Fluoroaniline 3-Fluoroaniline Intermediate_A Diethyl (3-fluoroanilino)methylenemalonate 3-Fluoroaniline->Intermediate_A Heat Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_A Intermediate_B Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate_A->Intermediate_B High Temperature (e.g., Dowtherm A) Final_Product 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Intermediate_B->Final_Product Base Hydrolysis (e.g., NaOH)

Caption: Proposed Gould-Jacobs synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Detailed Protocol (Hypothetical)
  • Step 1: Condensation. Equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate are heated together, typically at temperatures ranging from 100-140°C. This reaction proceeds via a nucleophilic substitution of the ethoxy group by the aniline, followed by the elimination of ethanol to yield diethyl (3-fluoroanilino)methylenemalonate.

  • Step 2: Thermal Cyclization. The intermediate from Step 1 is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250°C. This high temperature induces an intramolecular cyclization to form the quinoline ring system, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Step 3: Saponification. The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing the ester in an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the final product, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive body of research on fluoroquinolones and related 4-hydroxyquinoline-3-carboxylic acids, two primary areas of biological activity are anticipated for the target molecule: antibacterial and anticancer.

Antibacterial Activity: Targeting Bacterial DNA Replication

Fluoroquinolones exert their potent bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

The inhibition of these enzymes by fluoroquinolones leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The carboxylic acid at the 3-position and the keto group at the 4-position of the quinolone core are essential for binding to the enzyme-DNA complex.

Antibacterial_Mechanism Molecule 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Target_Enzymes Bacterial DNA Gyrase & Topoisomerase IV Molecule->Target_Enzymes Binds to enzyme-DNA complex Inhibition Inhibition of Enzyme Activity Target_Enzymes->Inhibition DSB Accumulation of Double-Strand Breaks Inhibition->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Proposed mechanism of antibacterial action.

Expected Antibacterial Spectrum: Based on the structure, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is anticipated to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, without specific Minimum Inhibitory Concentration (MIC) data, the precise spectrum and potency remain to be determined experimentally.

Anticancer Activity: A Multifaceted Approach

Emerging evidence suggests that some fluoroquinolones and quinoline derivatives possess significant anticancer properties. The proposed mechanisms are often multifaceted and can vary depending on the specific cancer cell type and the substitutions on the quinoline scaffold.

3.2.1. Inhibition of Human Topoisomerases

Similar to their antibacterial mechanism, certain quinolones can also inhibit human topoisomerases, particularly topoisomerase II. These enzymes are also critical for DNA replication and cell division in eukaryotic cells. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds can induce DNA damage and trigger apoptosis in rapidly proliferating cancer cells.

3.2.2. Inhibition of Cellular Respiration

Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have demonstrated their ability to inhibit cellular respiration in Ehrlich ascites cells.[2] This inhibition is thought to be a key contributor to their cytotoxic effects. The precise molecular targets within the respiratory chain are still under investigation but may involve enzymes such as malate dehydrogenase.[2]

3.2.3. Induction of Apoptosis

The accumulation of DNA damage and the disruption of cellular metabolism are potent triggers for apoptosis, or programmed cell death. Quinolone derivatives have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Anticancer_Mechanisms Molecule 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Topo_II Human Topoisomerase II Molecule->Topo_II Inhibition Cell_Resp Cellular Respiration Molecule->Cell_Resp Inhibition DNA_Damage DNA Damage Topo_II->DNA_Damage Metabolic_Stress Metabolic Stress Cell_Resp->Metabolic_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Metabolic_Stress->Apoptosis

Caption: Potential mechanisms of anticancer activity.

Expected Cytotoxicity: While specific IC50 values are not available, it is reasonable to hypothesize that 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid will exhibit cytotoxic activity against a range of cancer cell lines. The potency will likely be influenced by the specific molecular profile of each cell line.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a series of well-defined in vitro assays are required. The following protocols are provided as a guide for researchers embarking on the characterization of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of the Compound: A series of twofold dilutions of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Data Summary (Hypothetical)

The following tables present a hypothetical summary of the expected biological data for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, based on the activities of related compounds. It is crucial to note that these are predictive values and require experimental validation.

Table 1: Predicted Antibacterial Activity (MIC in µg/mL)

Bacterial StrainPredicted MIC (µg/mL)
Staphylococcus aureus (Gram-positive)1 - 8
Streptococcus pneumoniae (Gram-positive)0.5 - 4
Escherichia coli (Gram-negative)2 - 16
Pseudomonas aeruginosa (Gram-negative)8 - 64

Table 2: Predicted Anticancer Activity (IC50 in µM)

Cancer Cell LinePredicted IC50 (µM)
MCF-7 (Breast Cancer)5 - 25
HeLa (Cervical Cancer)10 - 50
A549 (Lung Cancer)15 - 75
HCT116 (Colon Cancer)8 - 40

Conclusion and Future Directions

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to established fluoroquinolone antibiotics and other biologically active quinolones strongly suggests potential antibacterial and anticancer activities. The proposed mechanisms of action, centered on the inhibition of topoisomerases and cellular respiration, provide a solid foundation for further investigation.

The immediate and most critical next step is the experimental validation of these predicted activities. The synthesis of the compound, followed by rigorous in vitro testing using the protocols outlined in this guide, will be essential to elucidate its true therapeutic potential. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy and safety profiling. This systematic approach will be instrumental in determining whether 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid can be advanced as a viable candidate for clinical development.

References

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

  • Organic Syntheses Procedure. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

Sources

Topic: 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, famously recognized for giving rise to the potent class of fluoroquinolone antibiotics. The strategic introduction of a fluorine atom at the C7 position has been a pivotal development, significantly enhancing the biological activity spectrum of these compounds. While their antibacterial prowess is well-documented, recent research has unveiled a broader therapeutic potential, most notably in oncology. This guide provides a comprehensive technical overview of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives and their analogues. We will dissect key synthetic strategies, explore the mechanistic basis of their diverse pharmacological activities, delineate critical structure-activity relationships (SAR), and discuss their evolving applications in modern drug development. This document is intended to serve as a foundational resource for researchers aiming to innovate within this versatile chemical space.

Introduction: The Enduring Versatility of a Privileged Scaffold

The 4-Quinolone-3-Carboxylic Acid Motif

The 4-quinolone-3-carboxylic acid framework is recognized as a "privileged structure" in drug discovery. This designation is earned by molecular scaffolds that can bind to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. The initial discovery of nalidixic acid, a byproduct of chloroquine synthesis, serendipitously revealed the antibacterial potential of this class, targeting bacterial DNA gyrase and topoisomerase IV.[1][2][3] This core structure, featuring a carboxylic acid group at C3 and a ketone at C4, is essential for the primary mechanism of action, which involves chelation of magnesium ions in the enzyme-DNA complex.[4] Over the decades, this scaffold has been chemically elaborated to generate compounds with activities extending beyond antibacterial effects, including anticancer, anti-HIV, and cannabinoid receptor modulation.[5]

Strategic Importance of the 7-Fluoro Substituent

The introduction of a fluorine atom, particularly at the C7 position of the quinolone ring, marked a significant leap forward in the evolution of these compounds. From a medicinal chemistry perspective, fluorine incorporation offers several advantages:

  • Enhanced Potency: The strong electron-withdrawing nature of fluorine can modulate the electronics of the aromatic system, often leading to improved binding affinity for target enzymes.

  • Improved Pharmacokinetics: Fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug.

  • Increased Cell Penetration: The lipophilicity introduced by the fluorine atom can enhance the compound's ability to cross bacterial cell walls and mammalian cell membranes.

This strategic fluorination was instrumental in the development of second-generation fluoroquinolones like ciprofloxacin and norfloxacin, which exhibit a much broader spectrum of antibacterial activity compared to their non-fluorinated predecessors.[6][7]

Scope of this Guide

This document provides an in-depth exploration of the chemistry and biology of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives. It is structured to guide researchers from fundamental synthetic principles to the nuances of their application in drug development. We will cover:

  • Core Synthetic Methodologies: Focusing on the robust Gould-Jacobs reaction and subsequent derivatization.

  • Mechanisms of Action: Detailing their established role in inhibiting bacterial topoisomerases and their emerging, multifaceted roles in cancer biology.

  • Structure-Activity Relationships (SAR): Providing insights into how molecular modifications translate to biological outcomes.

  • Protocols and Data: Presenting actionable experimental procedures and collated data to inform future research endeavors.

Synthetic Strategies: Building the Core and Its Analogues

The construction of the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold relies on well-established cyclization reactions, with the Gould-Jacobs reaction being the most prominent and versatile method.

Core Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely used method for constructing the 4-hydroxyquinoline ring system.[7][8] The reaction proceeds in two main stages:

  • Condensation: An appropriately substituted aniline (in this case, a 3-fluoroaniline) is condensed with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM). This step forms an anilidomethylenemalonic ester intermediate.

  • Thermal Cyclization: The intermediate is heated to high temperatures (typically >200 °C), which induces an intramolecular cyclization via a ketene intermediate, followed by tautomerization to yield the stable 4-hydroxy-3-carboalkoxyquinoline.[7] Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

The primary advantage of this method is its reliability and the commercial availability of a wide range of starting materials, allowing for the synthesis of diverse analogues.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 3-Fluoroaniline C Anilidomethylene- malonic Ester Intermediate A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Heat (>200°C) C->D E Ethyl 7-Fluoro-4-hydroxy- quinoline-3-carboxylate D->E F Base or Acid Hydrolysis (e.g., NaOH, HCl) E->F G 7-Fluoro-4-hydroxyquinoline- 3-carboxylic acid (Final Product) F->G

Caption: Workflow of the Gould-Jacobs reaction for core synthesis.

Alternative Cyclization Strategies

While the Gould-Jacobs reaction is prevalent, other named reactions can be employed to synthesize the quinoline core, each with specific advantages:

  • Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids.[9] It is particularly useful for synthesizing 2,3-disubstituted quinolines.

  • Conrad-Limpach-Knorr Synthesis: This reaction condenses anilines with β-ketoesters. The reaction conditions (temperature) can be tuned to selectively produce either 4-quinolones (lower temperature) or 2-quinolones (higher temperature).[10]

The choice of synthetic route is dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Representative Experimental Protocol: Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol describes a typical Gould-Jacobs reaction for synthesizing the core ester precursor.

Self-Validating System & Trustworthiness: This protocol includes checkpoints (color change, precipitation) and purification steps (washing, recrystallization) that allow the researcher to validate the reaction's progress and the purity of the product.

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Causality Note: A slight excess of the malonate ester ensures the complete consumption of the limiting aniline reactant.

  • Initial Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will turn into a viscous yellow oil, and ethanol is evolved as a byproduct. Monitor the reaction by TLC to confirm the disappearance of the aniline spot.

  • Thermal Cyclization: Increase the temperature of the reaction to 240-250 °C. This is typically done in a high-boiling point solvent like diphenyl ether or under solvent-free conditions. Maintain this temperature for 30-60 minutes.

    • Causality Note: This high temperature is necessary to provide the activation energy for the intramolecular 6-electron cyclization that forms the quinolone ring.[8]

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid. If a solvent like diphenyl ether was used, add an inert solvent like hexane to facilitate precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF) to obtain the pure ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Pharmacological Activities and Mechanisms of Action

The 7-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold is a versatile pharmacophore that interacts with multiple biological targets, leading to a diverse range of therapeutic activities.

Antibacterial Activity: The Classic Mechanism

The hallmark activity of this class is its antibacterial effect, which is primarily bacteriocidal.[1] These compounds function by inhibiting two essential bacterial type II topoisomerase enzymes:

  • DNA Gyrase (GyrA/GyrB): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to a cascade of events that result in cell death.[1] This is the primary target in most Gram-negative bacteria.

  • Topoisomerase IV (ParC/ParE): This enzyme is critical for decatenating (unlinking) newly replicated daughter chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV prevents cell division and is the primary target in many Gram-positive bacteria.[1]

Antibacterial_MoA cluster_targets Bacterial Topoisomerases cluster_effects Downstream Effects Compound 7-Fluoroquinolone Derivative Gyrase DNA Gyrase (Gram-Negative) Compound->Gyrase inhibits TopoIV Topoisomerase IV (Gram-Positive) Compound->TopoIV inhibits Replication Inhibition of DNA Replication Gyrase->Replication Segregation Inhibition of Chromosome Segregation TopoIV->Segregation Death Bacterial Cell Death Replication->Death Segregation->Death

Caption: Mechanism of antibacterial action via topoisomerase inhibition.

Anticancer Activity: A Multifaceted Approach

Repurposing fluoroquinolones for oncology is an area of intense research.[1][4][11] Unlike their focused antibacterial mechanism, their anticancer effects appear to be pleiotropic, engaging multiple cellular pathways.

Similar to their bacterial targets, some fluoroquinolone derivatives can inhibit human topoisomerases I and II.[1][12] These enzymes are vital for resolving DNA topological stress during replication and transcription in rapidly dividing cancer cells. Inhibition leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[12]

Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by cell cycle arrest, typically at the G2/M or S phase.[1][12] This prevents cancer cells from proliferating and allows apoptotic pathways to be activated. For instance, some ciprofloxacin derivatives have demonstrated the ability to inhibit the cell cycle in the G2/M phase and activate the apoptotic pathway.[1]

Recent studies have identified a novel mechanism for some fluoroquinolone derivatives: the inhibition of microRNA-21 (miRNA-21).[13] MiRNA-21 is an oncomiR that is overexpressed in many cancers and promotes tumor growth by downregulating tumor suppressor genes like PTEN and PDCD4. Small molecules that inhibit miRNA-21 can restore the expression of these tumor suppressors, leading to reduced proliferation and increased apoptosis. Compound A36, a fluoroquinolone derivative, was identified as a potent and specific inhibitor of miRNA-21, demonstrating significant antiproliferative activity across multiple tumor cell lines.[13]

Structure-Activity Relationships (SAR)

Understanding the SAR of the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold is crucial for designing next-generation analogues with improved potency and selectivity.

The Essential Pharmacophore

Decades of research have established that the C3-carboxylic acid and the C4-oxo groups are indispensable for the primary biological activities of this class.[1][6] These two functional groups work in concert to chelate divalent metal ions (like Mg²⁺) that are essential for the function of target topoisomerase enzymes. Any significant modification or removal of these groups typically results in a dramatic loss of activity.

The Role of the C7-Substituent

The substituent at the C7 position has the most profound impact on the compound's potency, spectrum of activity, and pharmacokinetic properties.

  • Antibacterial Agents: In the context of antibiotics, the C7 position is almost always occupied by a nitrogen-containing heterocycle, such as a piperazine or pyrrolidine ring.[6] This group is critical for potency against Gram-negative bacteria and influences the drug's penetration into bacterial cells.

  • Anticancer Agents: For anticancer applications, a much wider variety of substituents at C7 have been explored. The goal is often to engage with different pockets of the target enzyme (e.g., human topoisomerase) or to introduce functionalities that can participate in other interactions, such as hydrogen bonding or π-stacking. Modifications at this position are a key strategy for diverting the activity from antibacterial to anticancer.[4]

The N1-Substituent

The group attached to the N1 position also plays a key role in modulating activity.

  • Small alkyl groups like cyclopropyl or ethyl are common in antibacterial agents. The cyclopropyl group, in particular, often confers enhanced potency against a broad range of bacteria.

  • In anticancer derivatives, larger and more complex aryl or heteroaryl groups can be installed at N1 to explore additional binding interactions and improve selectivity for cancer-related targets.

SAR Summary Table: Antibacterial vs. Anticancer
PositionTypical Substituent for Antibacterial ActivityRationale & ImpactTypical Substituent for Anticancer ActivityRationale & Impact
N1 Cyclopropyl, EthylEnhances DNA gyrase inhibition and overall potency.Aryl, Substituted PhenylExplores additional binding pockets in human topoisomerases; modulates selectivity.
C3 Carboxylic Acid (-COOH)Essential: Metal chelation in enzyme active site.Carboxylic Acid or Ester/AmideEssential Core: Maintained for topoisomerase inhibition; can be derivatized to create hybrids.[4]
C4 Carbonyl (=O)Essential: Metal chelation in enzyme active site.Carbonyl (=O)Essential Core: Maintained for topoisomerase inhibition and metal chelation.
C6 Fluorine (-F)Basis of the fluoroquinolone class; improves potency and cell penetration.Fluorine (-F)Often retained from antibacterial precursors; enhances lipophilicity and metabolic stability.
C7 Piperazine, PyrrolidineCrucial for Gram-negative activity, cell entry, and potency.Diverse Heterocycles, Aryl ethers, ChalconesKey point for diversification to shift target profile from bacterial to human enzymes.[1]

Applications and Future Directions

The journey of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives from dedicated antibiotics to promising anticancer drug candidates highlights the power of scaffold hopping and drug repositioning.[11]

Case Study: Ciprofloxacin Derivatives in Oncology

Ciprofloxacin, a blockbuster fluoroquinolone antibiotic, has served as a starting point for numerous anticancer drug discovery programs. By modifying the C7-piperazine ring and the C3-carboxylic acid, researchers have created novel hybrid molecules. For example, linking ciprofloxacin to chalcone moieties has produced derivatives that inhibit human topoisomerases I and II and show potent antiproliferative effects against lung and liver cancer cell lines with high selectivity over non-cancerous cells.[1]

Quantitative Data on Selected Anticancer Derivatives

CompoundModificationCancer Cell LineActivity (IC₅₀)Reference
Ciprofloxacin-Chalcone Hybrid (97)C7-piperazine linked to ortho-phenol chalconeA549 (Lung)27.71 µM[1]
HepG2 (Liver)22.09 µM[1]
WI38 (Normal)118.65 µM[1]
Fluoroquinolone Derivative (A36)Novel C7 and N1 substituentsHeLa (Cervical)1.76 µM[13]
A549 (Lung)5.31 µM[13]
BEAS-2B (Normal)No cytotoxicity[13]
Challenges and Future Directions

Despite their promise, several challenges remain in the development of these compounds for non-antibiotic indications:

  • Selectivity: A critical challenge is to engineer high selectivity for the desired therapeutic target (e.g., human topoisomerase II) over the bacterial counterparts to avoid disrupting the patient's microbiome.

  • Off-Target Effects: The inherent ability of the scaffold to interact with multiple targets necessitates rigorous safety and toxicology screening.

  • Resistance: Just as bacteria develop resistance, cancer cells can develop resistance to topoisomerase inhibitors. Future work should focus on developing compounds with novel mechanisms of action or those that can overcome existing resistance mechanisms.

The future of this chemical class is bright. Continued exploration of novel substitutions, the development of hybrid molecules that combine the quinolone scaffold with other pharmacophores, and the investigation of new biological targets like kinases and miRNAs will undoubtedly lead to the discovery of new and effective therapeutic agents.

Conclusion

The 7-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold represents a remarkable example of chemical versatility and enduring therapeutic relevance. Born from the field of antibacterial research, its journey into oncology and other therapeutic areas is a testament to the power of medicinal chemistry. By understanding the fundamental principles of its synthesis, the nuances of its mechanisms of action, and the subtleties of its structure-activity relationships, researchers are well-equipped to continue innovating. This guide has provided a technical foundation upon which new hypotheses can be built and novel drug candidates can be designed, ensuring that this privileged structure will remain a valuable tool in the quest for new medicines.

References

  • Title: Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Source: Google Patents (CN112500341B).
  • Title: Gould–Jacobs reaction. Source: Wikipedia. URL: [Link]

  • Title: Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Source: Journal of Natural Medicines. URL: [Link]

  • Title: Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Source: International Journal of Drug Delivery Technology. URL: [Link]

  • Title: Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Source: Molecules (MDPI). URL: [Link]

  • Title: Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Source: Molecules (MDPI). URL: [Link]

  • Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Source: Current Medicinal Chemistry. URL: [Link]

  • Title: Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Source: ResearchGate. URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: Molecules (MDPI). URL: [Link]

  • Title: Novel fluoroquinolone analogs as anticancer agents. Source: News-Medical.Net. URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Source: IIP Series. URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: Molecules (MDPI). URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: Molecules (MDPI). URL: [Link]

  • Title: Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: PubMed Central (PMC). URL: [Link]

  • Title: Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Source: PubMed. URL: [Link]

  • Title: 3-Hydroxyquinoline-4-carboxylic acid. Source: PubChem (NIH). URL: [Link]

  • Title: Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Source: PubMed Central (PMC). URL: [Link]

  • Title: Synthesis of quinolines. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Quinoline. Source: Pharmaguideline. URL: [Link]

Sources

Sourcing Strategy & Technical Validation: 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 322-97-4 | Technical Guide for Drug Development [1][2]

Executive Summary

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 322-97-4) is a critical bicyclic scaffold in medicinal chemistry, serving as the primary intermediate for third- and fourth-generation fluoroquinolone antibiotics (e.g., Norfloxacin, Ciprofloxacin).[1][2] Its structural integrity determines the efficacy and safety profile of the final API.[2]

For researchers and procurement professionals, the challenge is not merely finding a vendor, but validating the regiochemical purity and supply chain continuity .[1][2] This guide outlines a self-validating sourcing protocol, moving from synthesis-aware vendor selection to incoming material validation.

Technical Specifications & Critical Quality Attributes (CQAs)

Before engaging suppliers, the material must be defined by strict CQAs to prevent downstream synthesis failures.[1][2]

AttributeSpecificationTechnical Note
CAS Number 322-97-4Often mislabeled as the ethyl ester derivative (CAS 16600-22-9).[1][2] Verify exact acid form.
IUPAC Name 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acidExists in tautomeric equilibrium (4-hydroxy enol vs. 4-oxo keto).[1][2]
Molecular Weight 207.16 g/mol
Appearance Off-white to pale yellow powderDark yellow/brown indicates oxidation or residual aniline contaminants.[1][2]
Solubility Soluble in aqueous NaOH/KOH; Poor in MeOH/EtOHCritical: Insoluble in most neutral organic solvents.[1][2] Use basic aqueous media for analysis.[1][2]
Purity (HPLC)

98.0%
Major impurities often include the uncyclized malonate intermediate.[1][2]
Regio-purity

99.5%
The 5-fluoro isomer is a common byproduct of the Gould-Jacobs reaction.[1][2]

Synthesis Context & Impurity Profiling

To validate a supplier, you must understand how they manufacture the compound.[1][2] The industrial standard is the Gould-Jacobs reaction .[1][2] Understanding this pathway reveals the specific impurities you must assay for in the Certificate of Analysis (CoA).[1][2]

The Gould-Jacobs Pathway & Risk Points

The synthesis involves the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[1][2]

  • Risk A (Regioisomerism): Cyclization can occur at the position para to the fluorine (desired) or ortho (impurity).[1][2]

  • Risk B (Incomplete Cyclization): Residual intermediate (EMME adduct) often remains if thermal conditions are insufficient.[1][2]

GouldJacobs Start1 3-Fluoroaniline Inter Intermediate: Anilinomethylenemalonate Start1->Inter Condensation Start2 EMME Start2->Inter Cyclization Thermal Cyclization (250°C) Inter->Cyclization Product 7-Fluoro-4-hydroxy- quinoline-3-carboxylic acid Cyclization->Product Major Path Impurity Impurity: 5-Fluoro Isomer Cyclization->Impurity Minor Path (Regioisomer)

Figure 1: The Gould-Jacobs synthesis pathway highlighting the origin of critical regioisomeric impurities.[1][2]

Commercial Supplier Landscape

Suppliers are categorized by their utility in the drug development lifecycle.[1][2]

Tier 1: Validated Catalog Suppliers (Discovery/Pre-clinical)

These vendors provide high-fidelity CoAs and reliable batch-to-batch consistency.[1][2] Suitable for gram-to-kilogram scale.[1][2]

SupplierTypePrimary RegionLink Integrity & Notes
Sigma-Aldrich (Merck) Global DistributorGlobal - High cost, reference standard quality.[1][2]
Combi-Blocks Specialist VendorUSA/Global - Excellent for building blocks; transparent stock levels.[1][2]
TCI Chemicals ManufacturerJapan/Global - High purity standards.[1][2]
BLD Pharm Major AggregatorChina/Global - Cost-effective for scale-up (kg quantities).[1][2]
Tier 2: Bulk Manufacturers (Clinical/Commercial)

For GMP sourcing (>10kg), engage these entities directly for audits.[1][2] Do not buy "off the shelf."

  • Strategy: Use aggregators like PubChem or ChemicalBook to identify manufacturers, but verify them via the Vendor Qualification Protocol below.

Vendor Qualification & Incoming Validation Protocol

Do not rely solely on the supplier's CoA.[1][2] The insolubility of this compound often leads to poor analytical method transfer.[1][2] Use this self-validating workflow.

ValidationWorkflow Rec Receive Shipment (Check Seal/Label) Vis Visual Inspection (Must be Off-White) Rec->Vis Sol Solubility Test (1M NaOH) Vis->Sol HPLC HPLC Analysis (Purity >98%) Sol->HPLC NMR 1H-NMR (Confirm Regio-isomer) HPLC->NMR Decide Decision Gate NMR->Decide Approve Release to Synthesis Decide->Approve Pass Reject Quarantine / Return Decide->Reject Fail

Figure 2: Incoming material validation workflow to ensure scaffold integrity before synthesis.

Detailed Analytical Protocols
A. Solubility "Go/No-Go" Check
  • Method: Dissolve 10 mg of sample in 1 mL of 1M NaOH.

  • Pass Criteria: Solution must be clear and colorless to pale yellow.

  • Fail Criteria: Turbidity or undissolved solids indicate the presence of the ethyl ester precursor (which is insoluble in base) or inorganic salts.[1][2]

B. HPLC Method (Reverse Phase)

Standard organic gradients often fail due to solubility.[1][2] Use a buffered aqueous phase.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.[1][2]

  • Target: Main peak retention time approx. 8-10 min (system dependent). Look for late-eluting dimers.[1][2]

C. 1H-NMR Validation (DMSO-d6)
  • Solvent: DMSO-d6 (Compound is soluble here).[1][2]

  • Key Signals:

    • 
       ~13.0 ppm (Broad s, 1H, -COOH).[1][2]
      
    • 
       ~8.6 ppm (s, 1H, H-2 of quinoline).[1][2]
      
    • Regio-check: Analyze the splitting patterns of the aromatic protons (H-5, H-6, H-8) to confirm the 7-fluoro substitution pattern and rule out the 5-fluoro isomer [1].

References

  • PubChem Compound Summary . (2025). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CID 328521).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1][2] (Seminal paper on the synthesis pathway).

Sources

Technical Guide: Safety, Handling, and Operational Standards for 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

[1]

Strategic Overview & Chemical Significance

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 63463-20-7) represents a critical scaffold in the synthesis of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) and emerging immunomodulatory agents.[1] In drug discovery, the C-7 fluorine substitution is pivotal; it significantly enhances lipophilicity and cellular penetration compared to its non-fluorinated precursors, while the C-3 carboxylic acid and C-4 ketone moieties form the essential pharmacophore for DNA gyrase inhibition.[1]

This guide moves beyond basic safety data sheets (SDS) to provide a researcher-centric operational framework. It addresses the specific handling challenges posed by the compound’s low solubility, electrostatic nature, and potential for respiratory irritation during scale-up.

Technical Specifications & GHS Safety Profile

The following data consolidates physical properties and hazard classifications to inform engineering controls.

Table 1: Physicochemical & Safety Data
ParameterSpecificationOperational Implication
CAS Number 63463-20-7Unique identifier for inventory tracking.[1]
Molecular Formula C₁₀H₆FNO₃
Molecular Weight 207.16 g/mol Required for stoichiometric calculations.[1]
Physical State Off-white to pale yellow solidVisual purity indicator; darkening suggests oxidation.[1]
Melting Point >270 °C (dec.)[1]High thermal stability; suitable for high-temp reflux.[1]
Solubility Low in water; Soluble in DMSO, dilute baseRequires basic conditions for aqueous dissolution.
pKa (Calculated) ~5.8 (COOH), ~9.0 (OH)Amphoteric nature affects extraction protocols.[1]
Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][4]

  • H302: Harmful if swallowed (Category 4).[1][3]

Operational Handling Framework

Engineering Controls & Causality
  • Containment: Due to the compound's fine powder form and H335 classification, all weighing and open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

    • Reasoning: The fluorine substituent increases the compound's bioavailability if inhaled, making dust control critical to prevent systemic absorption.

  • Static Control: Use anti-static weighing boats and ionizing bars if available.[1]

    • Reasoning: Dry quinoline derivatives are prone to static charge buildup, leading to "flying powder" during transfer, which compromises mass accuracy and increases exposure risk.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) .[1]

    • Validation: Latex is insufficient due to the potential for organic solvent permeability if the compound is dissolved in DMSO or DMF. Double-gloving is recommended during synthesis steps involving coupling reagents.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are inadequate for fine powders that can bypass side shields.[1]

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), a P95 or N95 particulate respirator is the absolute minimum requirement.

Validated Workflow: From Storage to Reaction

The following diagram outlines the logical flow for safe handling, integrating checkpoints to ensure integrity.

SafeHandlingWorkflowReceiptReceipt & Inspection(Check CAS & Seal)StorageStorage(Dry, Dark, RT)Receipt->StorageLog EntryWeighingWeighing(Fume Hood + Anti-static)Storage->WeighingDesiccator CheckSolubilizationSolubilization(DMSO or 1M NaOH)Weighing->SolubilizationSlow AdditionValidationPurity Check(HPLC/TLC)Solubilization->ValidationSample AliquotValidation->SolubilizationFail (Recrystallize)ReactionDownstream ReactionValidation->ReactionPass (>98%)

Figure 1: Operational workflow for handling 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, emphasizing the critical purity validation step before downstream application.

Validated Experimental Protocol: Purification & Quality Assurance

Protocol: Recrystallization & Purity Verification

Objective: Remove decarboxylated impurities and ensure accurate molarity for subsequent coupling reactions.[1]

Step 1: Dissolution (The "Clear Check")[1]
  • Suspend 5.0 g of crude material in 50 mL of glacial acetic acid .

  • Heat to reflux (approx. 118 °C) with stirring.

  • Checkpoint: The solution should become clear and amber. Turbidity indicates inorganic salts or insoluble polymers.[1] Action: Hot filtration if turbid.[1]

Step 2: Crystallization
  • Allow the solution to cool slowly to room temperature over 2 hours. Rapid cooling traps impurities.[1]

  • Causality: The carboxylic acid moiety forms strong intermolecular hydrogen bonds.[1] Slow cooling promotes the formation of a pure crystal lattice, excluding the non-carboxylated impurity.

Step 3: Isolation & Wash
  • Filter the precipitate using a sintered glass funnel (Porosity 3).[1]

  • Wash the cake with 2 x 10 mL cold acetic acid, followed by 2 x 20 mL diethyl ether to remove acetic acid residues.

  • Self-Validation System:

    • Take a small aliquot of the wet cake.

    • Dissolve in DMSO-d6 for 1H-NMR.[1]

    • Pass Criteria: Observe a distinct singlet at ~13-14 ppm (COOH). Absence of this peak indicates decarboxylation.[1]

Step 4: Drying
  • Dry under vacuum (<10 mbar) at 60 °C for 12 hours.

  • Store in a desiccator. Hydrolysis risk is low, but moisture affects weight accuracy.

Emergency Response Logic

In the event of exposure or release, immediate action based on the specific pathway of exposure is required. This logic flow guides the decision-making process.[1]

EmergencyResponseIncidentIncident DetectedTypeIdentify TypeIncident->TypeSkinEyeSkin/Eye ContactType->SkinEyeInhalationInhalation/DustType->InhalationSpillSpill (>1g)Type->SpillActionSkinFlush Water 15minRemove Contaminated ClothingSkinEye->ActionSkinActionInhaleMove to Fresh AirSeek Medical Attn if DyspneaInhalation->ActionInhaleActionSpillWet Wipe (Avoid Dust)Dispose as Haz WasteSpill->ActionSpillMedicalConsult SDS & PhysicianActionSkin->MedicalActionInhale->Medical

Figure 2: Decision logic for emergency response. Note that "Wet Wiping" is specified for spills to prevent the generation of hazardous dust.

Waste Disposal & Regulatory Compliance

  • Classification: This material is generally classified as hazardous organic waste.[1]

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., acetone) if permitted by local incinerator specs, or dispose of as solid hazardous waste.

    • Do NOT flush down the drain.[1] The quinolone ring structure is resistant to biodegradation and can persist in aquatic environments.[1]

    • Label containers clearly with "Fluorinated Organic Solid - Irritant."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 328521, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid (Structural Class Reference).[1][4] Retrieved from [Link][1]

  • Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

An In-depth Technical Guide to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid: Synthesis, Characterization, and Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid stands as a pivotal scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of fluoroquinolone antibiotics. Its structural features, particularly the fluorine substitution at the 7-position, significantly influence the biological activity and pharmacokinetic properties of its derivatives. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and critical role in the development of potent therapeutic agents. While a definitive single-crystal X-ray diffraction structure is not publicly available at the time of this writing, this paper consolidates existing knowledge to offer valuable insights for researchers in the field.

Introduction: The Strategic Importance of the 4-Quinolone-3-carboxylic Acid Motif

The 4-quinolone-3-carboxylic acid core is a well-established pharmacophore, forming the backbone of a major class of synthetic antibacterial agents. The discovery that this scaffold could be synthetically derived was a serendipitous outcome of chloroquine synthesis research, leading to the development of nalidixic acid, the first quinolone antibiotic. Subsequent modifications, most notably the introduction of a fluorine atom at the C-7 position and various substituents at the N-1 and C-7 positions, gave rise to the highly successful class of fluoroquinolone antibiotics.[1]

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a crucial building block in the synthesis of many of these second-generation fluoroquinolones. The fluorine atom at the 7-position is known to enhance gyrase inhibition and improve cell penetration, thereby increasing antibacterial potency. Understanding the synthesis and properties of this intermediate is therefore fundamental for the development of new and improved fluoroquinolone derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is presented in the table below. These properties are essential for its handling, characterization, and further chemical modifications.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃[2]
Molecular Weight 207.16 g/mol [2]
CAS Number 63463-20-7[2]
IUPAC Name 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid[2]
Appearance Off-white to pale yellow solid (predicted)-
Melting Point >250 °C (decomposes) (predicted)-
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted)-

Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

A proposed synthetic pathway is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A 3-Fluoroaniline S1 Condensation A->S1 B Diethyl ethoxymethylenemalonate (EMME) B->S1 P1 Intermediate Enamine S1->P1 Formation of enamine intermediate S2 Thermal Cyclization (Dowtherm A, ~250 °C) P2 Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate S2->P2 Intramolecular cyclization S3 Alkaline Hydrolysis (e.g., NaOH) P3 Sodium 7-fluoro-4-hydroxyquinoline-3-carboxylate S3->P3 Saponification S4 Acidification (e.g., HCl) P4 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid S4->P4 Protonation P1->S2 P2->S3 P3->S4

Figure 1: Proposed synthetic workflow for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction.
Step-by-Step Experimental Protocol (Proposed)

Step 1: Condensation of 3-Fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture gently (e.g., in a water bath at 80-100 °C) for 1-2 hours. The reaction is typically exothermic.

  • Ethanol is eliminated during the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature to yield the intermediate enamine, which may be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Step 2: Thermal Cyclization

  • The intermediate enamine is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature (typically 240-260 °C) to induce thermal cyclization.

  • The reaction is maintained at this temperature for 30-60 minutes.

  • After cooling, the cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, precipitates from the solution and can be collected by filtration.

Step 3: Alkaline Hydrolysis

  • The crude ethyl ester is suspended in an aqueous solution of a strong base, such as 10-20% sodium hydroxide.

  • The mixture is heated to reflux for 2-4 hours to effect saponification of the ester.

  • The resulting solution contains the sodium salt of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Step 4: Acidification

  • The alkaline solution is cooled to room temperature.

  • The solution is then carefully acidified with a mineral acid, such as concentrated hydrochloric acid, until the pH reaches approximately 2-3.

  • The desired product, 7-fluoro-4-hydroxyquinoline-3-carboxylic acid, precipitates as a solid.

  • The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Spectroscopic Characterization

Due to the absence of a published crystal structure, spectroscopic methods are paramount for the structural elucidation and confirmation of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine, carbonyl, and carboxylic acid groups. The protons on the benzene ring will likely appear as complex multiplets due to fluorine-proton coupling. The proton at the 2-position of the quinoline ring should appear as a singlet. The hydroxyl and carboxylic acid protons will likely appear as broad singlets, and their chemical shifts will be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. The carbons attached to the fluorine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom at the 7-position, providing definitive evidence for its presence and position.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is expected to exhibit the following characteristic absorption bands:

  • A broad O-H stretching band from the carboxylic acid and the 4-hydroxy group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration from the carboxylic acid, expected around 1700-1730 cm⁻¹.

  • Another C=O stretching vibration from the 4-oxo tautomer, likely in the region of 1650-1680 cm⁻¹.

  • C-F stretching vibrations, typically observed in the 1000-1300 cm⁻¹ region.

  • C=C and C=N stretching vibrations of the quinoline ring system in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural information.

The Unresolved Crystal Structure and the Importance of Tautomerism

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature did not yield a publicly available single-crystal X-ray diffraction structure for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. The determination of the crystal structure would be invaluable for understanding the solid-state conformation, intermolecular interactions, and the predominant tautomeric form.

4-hydroxyquinolines can exist in tautomeric equilibrium with their 4-oxo forms. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents. In the solid state, one tautomer usually predominates. The crystal structure would definitively reveal which tautomer is present and how the molecules pack in the crystal lattice, including any hydrogen bonding networks.

Figure 2: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Role in Drug Development: A Gateway to Fluoroquinolones

The primary significance of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid lies in its role as a precursor to a wide array of fluoroquinolone antibiotics. The carboxylic acid at the 3-position and the hydroxyl group at the 4-position are key functionalities that allow for further chemical elaboration. The general synthetic strategy involves the reaction of this core with various piperazine or other heterocyclic moieties at the 7-position and alkylation or arylation at the N-1 position.

Drug_Development_Pathway cluster_start Core Intermediate cluster_modifications Key Modifications cluster_final Final Products Core 7-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Mod1 Introduction of N-1 substituent (e.g., ethyl, cyclopropyl) Core->Mod1 Mod2 Substitution at C-7 (e.g., piperazine derivatives) Core->Mod2 Product Fluoroquinolone Antibiotics (e.g., Ciprofloxacin, Norfloxacin) Mod1->Product Mod2->Product

Figure 3: The central role of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid in the synthesis of fluoroquinolone antibiotics.

The specific substituents introduced at the N-1 and C-7 positions modulate the antibacterial spectrum, potency, and pharmacokinetic profile of the final drug molecule. For instance, a cyclopropyl group at the N-1 position is often associated with enhanced activity against both Gram-negative and Gram-positive bacteria.

Conclusion and Future Perspectives

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid remains a cornerstone in the synthesis of fluoroquinolone antibiotics. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization, while also highlighting its pivotal role in drug development. The lack of a publicly available crystal structure underscores an area for future research. The determination of its solid-state structure would provide invaluable insights into its tautomeric preferences and intermolecular interactions, which could further aid in the rational design of new and more effective antibacterial agents. As antibiotic resistance continues to be a global health challenge, a deeper understanding of such crucial synthetic intermediates is more important than ever.

References

  • PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]. Accessed January 28, 2026.

  • Google Patents. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. . Accessed January 28, 2026.
  • ResearchGate. Structures of quinolones. The precursor quinolone, nalidixic acid, along with four prominent fluoroquinolones. [Link]. Accessed January 28, 2026.

Sources

An In-depth Technical Guide to the Purity Analysis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the purity of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. As a critical starting material, its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for robust purity analysis.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63463-20-7) is a pivotal building block in the synthesis of numerous quinolone and fluoroquinolone antibiotics.[1] The presence of impurities, even in trace amounts, can have significant consequences, including the formation of toxic byproducts, altered pharmacological activity, and compromised stability of the final drug product. Therefore, a rigorous and well-validated analytical strategy for purity determination is not merely a quality control measure but a fundamental component of ensuring patient safety.

This guide will delineate a multi-faceted approach to the purity analysis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, encompassing the identification of potential impurities, the development of a stability-indicating analytical method, and the structural elucidation of unknown compounds.

Physicochemical Properties of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

A thorough understanding of the physicochemical properties of the target molecule is paramount for developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃
Molecular Weight 207.16 g/mol
IUPAC Name 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid
Appearance Solid (predicted)-
Melting Point >260 °C (for the related 7-hydroxyquinoline-3-carboxylic acid)
pKa 2.34 ± 0.30 (Predicted for the related 7-hydroxyquinoline-3-carboxylic acid)

Profiling of Potential Impurities

The identification of potential impurities is a critical first step in developing a targeted purity analysis method. Impurities can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products (formed during storage or handling).

Process-Related Impurities

Based on a plausible synthetic route for hydroxyquinoline-carboxylic acids, several potential process-related impurities can be anticipated. A common synthetic pathway involves the reaction of substituted anilines with diethyl ethoxymethylenemalonate followed by cyclization. For 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a likely precursor would be 3-fluoroaniline.

A patent for the synthesis of the related 7-hydroxyquinoline-4-carboxylic acid starts from 6-bromoisatin and pyruvic acid, proceeding through several intermediates.[2] Extrapolating from this, potential impurities in the synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid could include:

  • Starting Materials: Unreacted 3-fluoroaniline or its precursors.

  • Intermediates: Incompletely cyclized intermediates or byproducts from side reactions. For instance, a synthesis starting from 6-bromoisatin could lead to bromo-substituted quinoline intermediates.[2]

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, ensuring the analytical method is "stability-indicating." These studies typically involve exposing the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4][5][6] For fluoroquinolones, degradation can occur through pathways such as cleavage of the piperazine ring (if present in the final API), defluorination, and hydroxylation.[7]

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Reverse-phase HPLC (RP-HPLC) is the cornerstone for separating 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid from its impurities.[3][4][6]

The goal is to develop a stability-indicating method capable of separating the main component from all potential process-related impurities and degradation products. Key considerations include:

  • Column Selection: A C18 column is a common and effective choice for the separation of quinolone derivatives.[3][4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer is a critical parameter to control the ionization and retention of the acidic carboxylic acid group and any basic functionalities.

  • Detection: UV detection is suitable due to the chromophoric nature of the quinoline ring system. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and preliminary identification of impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the main component).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[3] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

  • Acidic Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80 °C for 2 hours.

  • Alkaline Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for a defined period.

After exposure, neutralize the acidic and alkaline samples and dilute all samples to the target concentration for HPLC analysis. The chromatograms of the stressed samples should be compared to that of an unstressed sample to identify and quantify any degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

LC-MS/MS is a powerful technique for the structural elucidation of unknown impurities and degradation products.[7][8][9][10][11]

By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation pattern of each separated component. This information is invaluable for proposing the structures of unknown impurities.

The HPLC method developed in section 4.1.2 can be adapted for LC-MS/MS analysis. The primary modification is the use of a volatile mobile phase buffer, such as ammonium formate or ammonium acetate, instead of a non-volatile phosphate buffer.

Instrumentation:

  • UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Ionization Source:

  • Electrospray ionization (ESI) is commonly used for quinolone analysis and can be operated in both positive and negative ion modes to maximize the information obtained.

Data Acquisition:

  • Full Scan MS: To determine the molecular weight of the parent ions.

  • Product Ion Scan (MS/MS): To obtain the fragmentation patterns of selected parent ions. By comparing the fragmentation of the main peak with that of the impurity peaks, structural similarities and differences can be deduced.

The fragmentation of carboxylic acids in mass spectrometry often involves the loss of water (M-18), the carboxyl group (M-45), and characteristic cleavages of the quinoline ring system. Careful analysis of the MS/MS spectra can provide clues to the location of substituents and modifications on the impurity molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the main component and any isolated impurities.

¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the determination of the complete chemical structure.

  • ¹H NMR:

    • The proton of the carboxylic acid group is expected to be a broad singlet in the downfield region (typically >10 ppm).

    • Aromatic protons will appear in the range of 7-9 ppm, with their splitting patterns and coupling constants providing information about their relative positions on the quinoline ring. The fluorine atom at the 7-position will influence the chemical shifts and splitting of the adjacent protons.

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid will be observed in the range of 160-180 ppm.

    • The carbon atoms of the quinoline ring will appear in the aromatic region (100-160 ppm), with their chemical shifts influenced by the substituents (fluoro, hydroxyl, and carboxylic acid groups).

Orthogonal Analytical Techniques for Comprehensive Purity Assessment

To ensure a comprehensive assessment of purity, it is advisable to employ orthogonal analytical techniques that rely on different separation principles.

  • Capillary Electrophoresis (CE): CE can provide a different selectivity for charged species and can be a valuable complementary technique to HPLC.

  • Gas Chromatography (GC): While 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is not sufficiently volatile for direct GC analysis, GC can be used to analyze for residual solvents from the manufacturing process.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the purity analysis process for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Purity_Analysis_Workflow cluster_0 Phase 1: Method Development & Impurity Profiling cluster_1 Phase 2: Impurity Identification & Structural Elucidation cluster_2 Phase 3: Method Validation & Routine Analysis A Physicochemical Characterization of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid D Development of Stability-Indicating RP-HPLC Method A->D B Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) B->D C Process-Related Impurity Assessment (Synthesis Route Analysis) C->D E LC-MS/MS Analysis of Main Peak and Impurities D->E H Validation of HPLC Method (ICH Q2(R1)) D->H F Isolation of Significant Impurities (e.g., Preparative HPLC) E->F If necessary G NMR Spectroscopy (1H, 13C, etc.) of Isolated Impurities F->G I Establishment of Specifications (Impurity Thresholds) H->I J Routine Quality Control Testing I->J

Caption: Workflow for the purity analysis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Conclusion

The purity analysis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a multi-step process that requires a combination of chromatographic and spectroscopic techniques. A well-designed and validated stability-indicating HPLC method is the cornerstone of this process, allowing for the separation and quantification of the main component and its impurities. LC-MS/MS and NMR spectroscopy are indispensable tools for the identification and structural elucidation of unknown impurities. By following the comprehensive approach outlined in this guide, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate.

References

  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P
  • Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid. (URL: [Link])

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation - SciELO. (URL: [Link])

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent - Semantic Scholar. (URL: [Link])

  • (PDF) Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination - ResearchGate. (URL: [Link])

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - MDPI. (URL: [Link])

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem. (URL: [Link])

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (URL: [Link])

  • LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column - Waters Corporation. (URL: [Link])

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC - NIH. (URL: [Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (URL: [Link])

  • Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method - Macedonian Pharmaceutical Bulletin. (URL: [Link])

  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry - Journal of Food and Drug Analysis. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols: Characterizing 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQC) is a synthetic bioactive small molecule belonging to the quinoline carboxylic acid class.[1][2] Compounds within this structural family have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and immunomodulatory effects.[3][4] Notably, the 4-hydroxyquinoline core is a key pharmacophore in fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[3][4] Furthermore, the structural resemblance of FHQC to kynurenic acid, an endogenous tryptophan metabolite, suggests potential interactions with key neurological pathways.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular activities of FHQC. We present detailed, validated protocols for two primary cell-based assays designed to probe the compound's potential effects on:

  • Kynurenine 3-Monooxygenase (KMO) Inhibition: Targeting a critical enzyme in the kynurenine pathway of tryptophan metabolism, which is implicated in neurodegenerative diseases and inflammation.[5][6]

  • NMDA Receptor Antagonism: Investigating the modulation of N-methyl-D-aspartate (NMDA) receptor activity, a key player in synaptic plasticity and excitotoxicity.[7][8]

The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for characterizing the pharmacological profile of FHQC and similar quinoline derivatives.

Scientific Rationale: Why Focus on KMO and NMDA Receptors?

The selection of Kynurenine 3-Monooxygenase (KMO) and the N-methyl-D-aspartate (NMDA) receptor as primary targets for FHQC is rooted in a strong structure-activity relationship and the therapeutic significance of these pathways.

The Kynurenine Pathway and KMO Inhibition

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan.[9] This pathway produces several neuroactive metabolites, and its dysregulation is linked to a variety of pathologies, including neurodegenerative disorders like Huntington's and Alzheimer's disease, as well as psychiatric conditions.[6][10]

KMO is a pivotal enzyme at a branching point of this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[11][12] The downstream metabolites of 3-HK, such as quinolinic acid, are known to be neurotoxic, primarily through the activation of NMDA receptors and the generation of reactive oxygen species.[6][13] Conversely, shunting kynurenine away from KMO can increase the production of kynurenic acid, a neuroprotective agent that antagonizes excitatory amino acid receptors.[6][7]

Therefore, inhibiting KMO represents a promising therapeutic strategy to decrease neurotoxic metabolites while simultaneously increasing neuroprotective ones. The structural similarity of FHQC to known KMO inhibitors and kynurenine pathway modulators makes it a compelling candidate for investigation.

Kynurenine_Pathway cluster_inhibition Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 3-Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic Precursor) Kynurenine->3-Hydroxykynurenine KMO Kynurenic Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic Acid KAT Quinolinic Acid Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic Acid Multiple Steps KMO KMO KAT KAT IDO_TDO IDO/TDO FHQC FHQC (Potential Inhibitor) FHQC->KMO Inhibition

Caption: The Kynurenine Pathway and the role of KMO inhibition.

NMDA Receptor Modulation

NMDA receptors are ionotropic glutamate receptors crucial for excitatory neurotransmission and synaptic plasticity.[14] However, their overactivation leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death, a common mechanism in various neurological disorders.[15]

Kynurenic acid is an endogenous antagonist of the NMDA receptor.[7][16] Synthetic derivatives, such as 7-chlorokynurenic acid (7-Cl-KYNA), exhibit enhanced potency as NMDA receptor antagonists.[8][17][18] Given that FHQC shares the 4-hydroxyquinoline core with these compounds, with a fluorine substitution at the 7-position, it is logical to hypothesize that it may also function as an NMDA receptor antagonist.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor NMDA_Receptor { Glutamate Site | Glycine Site | Ion Channel} NMDA_Receptor:ion->Block Inhibition of Ca2+ Influx Glutamate Glutamate Glutamate->NMDA_Receptor:glu Glycine Glycine Glycine->NMDA_Receptor:gly FHQC FHQC FHQC->NMDA_Receptor:gly Antagonism Calcium Ca2+

Caption: Proposed mechanism of FHQC as an NMDA receptor antagonist.

Experimental Protocols

Protocol 1: Cell-Based Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol is designed to quantify the inhibitory activity of FHQC on KMO in a cellular context. The assay measures the production of 3-hydroxykynurenine (3-HK) from its substrate, kynurenine, in cells expressing KMO.

Principle: Cells endogenously or recombinantly expressing KMO are incubated with the substrate L-kynurenine in the presence of varying concentrations of FHQC. The enzymatic reaction is stopped, and the amount of the product, 3-HK, is quantified by a suitable analytical method, such as HPLC or a commercially available ELISA kit. A decrease in 3-HK production in the presence of FHQC indicates KMO inhibition.

Cell Line Selection:

  • HEK293 cells stably expressing human KMO: Recommended for a robust and specific assay.[11]

  • Microglia or macrophage cell lines (e.g., BV-2, THP-1): These cells endogenously express KMO, and its expression can be upregulated by inflammatory stimuli like lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).[5][19]

Materials and Reagents:

ReagentSupplierCatalog #
HEK293-hKMO cells(Internal or custom)N/A
DMEM/F-12 MediumThermo Fisher Scientific11330032
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
L-KynurenineSigma-AldrichK8625
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQC)(Specify source)(Specify Cat #)
Ro 61-8048 (Positive Control KMO inhibitor)Sigma-AldrichSML0063
Perchloric Acid (PCA)Sigma-Aldrich244252
HPLC system with UV or fluorescence detector(Specify model)N/A
3-Hydroxykynurenine (3-HK) standardSigma-AldrichH1771
96-well cell culture platesCorning3596

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed HEK293-hKMO cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium (DMEM/F-12 + 10% FBS + 1% Pen-Strep).

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of FHQC in DMSO.

    • Prepare a serial dilution of FHQC in assay buffer (e.g., HBSS or serum-free medium) to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Prepare a similar dilution series for the positive control, Ro 61-8048.

    • Include a vehicle control (DMSO at the highest concentration used for the compounds).

  • Compound Treatment:

    • Carefully aspirate the growth medium from the wells.

    • Add 50 µL of the diluted FHQC, positive control, or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Substrate Addition and Incubation:

    • Prepare a 2X working solution of L-kynurenine in assay buffer (final concentration in the well should be at the Km of the enzyme, typically 10-20 µM).

    • Add 50 µL of the L-kynurenine solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for 2-4 hours. The optimal incubation time should be determined empirically to ensure product formation is in the linear range.

  • Reaction Termination and Sample Preparation:

    • To stop the reaction, add 25 µL of ice-cold 6% perchloric acid to each well.[19]

    • Incubate the plate on ice for 15 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • Quantification of 3-HK by HPLC:

    • Analyze the supernatant using a reverse-phase C18 HPLC column.

    • Use an isocratic mobile phase (e.g., 98.5% 50 mM sodium acetate, 1.5% acetonitrile, pH 4.5).

    • Detect 3-HK by UV absorbance at 365 nm or by fluorescence (Excitation: 320 nm, Emission: 480 nm).

    • Quantify the 3-HK concentration by comparing the peak area to a standard curve generated with known concentrations of 3-HK.

  • Data Analysis:

    • Calculate the percentage of KMO inhibition for each FHQC concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the FHQC concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Self-Validation and Controls:

  • Positive Control: Ro 61-8048 should demonstrate potent inhibition of KMO activity.

  • Vehicle Control: Wells treated with DMSO only represent 0% inhibition.

  • No Substrate Control: Wells without L-kynurenine should show no 3-HK production.

  • Linearity of Reaction: A time-course experiment should be performed to ensure the chosen incubation time falls within the linear range of the enzymatic reaction.

Protocol 2: NMDA Receptor Antagonism Assay using Calcium Flux

This protocol measures the ability of FHQC to inhibit NMDA receptor-mediated calcium influx in a cellular system.

Principle: Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye. The addition of NMDA receptor agonists (glutamate and glycine) triggers receptor opening and a subsequent increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist will block this effect, resulting in a reduced fluorescence signal.[20]

Cell Line Selection:

  • HEK293 or CHO cells stably co-expressing NR1 and NR2A or NR2B subunits of the NMDA receptor: Provides a well-defined and reproducible system.

  • Primary cortical neurons: Offers a more physiologically relevant model but with higher variability.

Materials and Reagents:

ReagentSupplierCatalog #
HEK293-NR1/NR2A cells(Internal or custom)N/A
DMEM/F-12 MediumThermo Fisher Scientific11330032
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Fluo-4 AM Calcium IndicatorThermo Fisher ScientificF14201
Pluronic F-127Thermo Fisher ScientificP3000MP
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQC)(Specify source)(Specify Cat #)
MK-801 (Positive Control NMDA antagonist)Sigma-AldrichM107
L-Glutamic acidSigma-AldrichG1251
GlycineSigma-AldrichG7126
ProbenecidSigma-AldrichP8761
Black, clear-bottom 96-well platesCorning3603
FLIPR or other fluorescence plate readerMolecular Devices(Specify model)

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed HEK293-NR1/NR2A cells in a black, clear-bottom 96-well plate at a density of 8 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM), Pluronic F-127 (0.02%), and Probenecid (2.5 mM) in HBSS.

    • Aspirate the growth medium and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of FHQC in DMSO.

    • Prepare a serial dilution of FHQC in assay buffer (HBSS) to achieve final assay concentrations.

    • Prepare a similar dilution series for the positive control, MK-801.

    • Include a vehicle control (DMSO).

  • Assay Execution (using a FLIPR or similar instrument):

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add a defined volume (e.g., 50 µL) of the FHQC, positive control, or vehicle solutions to the wells.

    • Incubate for a specified time (e.g., 5-10 minutes) while monitoring fluorescence.

    • Prepare an agonist solution containing glutamate (at EC₈₀ concentration, to be determined empirically) and a saturating concentration of glycine (e.g., 10 µM).

    • The instrument will add a defined volume (e.g., 50 µL) of the agonist solution to all wells.

    • Record the fluorescence signal for at least 2 minutes.

  • Data Analysis:

    • The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each FHQC concentration.

    • Plot the percentage inhibition against the logarithm of the FHQC concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Self-Validation and Controls:

  • Positive Control: MK-801 should effectively block the NMDA-induced calcium influx.

  • Vehicle Control: Wells treated with DMSO should show a robust calcium response upon agonist addition.

  • No Agonist Control: Wells that do not receive the glutamate/glycine solution should not exhibit a significant increase in fluorescence.

  • Agonist Dose-Response: The EC₅₀ and EC₈₀ concentrations of glutamate should be determined prior to screening inhibitors.

Data Presentation and Interpretation

The results from these assays will provide crucial insights into the bioactivity of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Table 1: Summary of Expected Assay Outputs for FHQC

AssayParameter MeasuredExpected Outcome if ActiveInterpretation
KMO Inhibition Assay 3-Hydroxykynurenine (3-HK) levelsDose-dependent decrease in 3-HKFHQC inhibits KMO enzymatic activity.
IC₅₀ valuePotency in the nM to low µM rangeQuantifies the inhibitory potency of FHQC against KMO.
NMDA Receptor Antagonism Assay Intracellular Ca²⁺ concentrationDose-dependent decrease in agonist-induced Ca²⁺ influxFHQC blocks NMDA receptor channel function.
IC₅₀ valuePotency in the µM rangeQuantifies the antagonistic potency of FHQC at the NMDA receptor.

A potent, low IC₅₀ value in the KMO assay would suggest that FHQC is an effective inhibitor of this enzyme and warrants further investigation for its potential in treating neurodegenerative diseases. Similarly, a significant inhibitory effect in the NMDA receptor assay would classify FHQC as an NMDA receptor antagonist, with potential applications in conditions characterized by excitotoxicity.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid in a cellular context. By systematically evaluating its effects on KMO and NMDA receptors, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These foundational assays are critical first steps in the drug discovery pipeline, paving the way for more advanced preclinical studies.

References

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. Retrieved from [Link]

  • Green, A. R., et al. (2014). Development of a cell-based assay to measure kynurenine monooxygenase activity. Assay and Drug Development Technologies, 12(7), 395-404. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Kynurenic acid. Retrieved from [Link]

  • Jo, J., et al. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments, (131), 56926. Retrieved from [Link]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202–209. Retrieved from [Link]

  • Giorgini, F., et al. (2022). Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. International Journal of Molecular Sciences, 23(3), 1749. Retrieved from [Link]

  • Amaral, M., et al. (2021). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 26(15), 4647. Retrieved from [Link]

  • Phillips, R. S., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 5. Retrieved from [Link]

  • Kiss, R., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2663. Retrieved from [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Kennedy, P. J., et al. (2017). The Kynurenine Pathway: A Finger in Every Pie. Trends in Immunology, 38(1), 136-140. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 328521, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Stone, T. W. (2020). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Pharmaceuticals, 13(11), 389. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2022). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Journal of Biomolecular Structure and Dynamics, 40(19), 8757-8770. Retrieved from [Link]

  • Guillemin, G. J. (2012). Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. International Journal of Tryptophan Research, 5, 1-19. Retrieved from [Link]

  • Liu, M., et al. (2023). Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. Nutrients, 15(19), 4253. Retrieved from [Link]

  • Neuroservice. (2019, May 27). NMDA-receptors functional assays for CNS diseases. Retrieved from [Link]

  • WikiGenes. (n.d.). Lopac-C-121 - 7-chloro-4-oxo-1H-quinoline-2-carboxylic acid. Retrieved from [Link]

  • Zhao, J., et al. (2022). Kynurenine-3-monooxygenase (KMO) broadly inhibits viral infections via triggering NMDAR/Ca2+ influx and CaMKII/ IRF3-mediated IFN-β production. PLoS Pathogens, 18(3), e1010355. Retrieved from [Link]

  • Forrest, C. M., et al. (1994). Kynurenate and 7-chlorokynurenate formation in chronically epileptic rats. Epilepsy Research, 19(2), 89-98. Retrieved from [Link]

  • Ogyu, K., et al. (2018). The Metabolic Factor Kynurenic Acid of Kynurenine Pathway Predicts Major Depressive Disorder. Frontiers in Psychiatry, 9, 592. Retrieved from [Link]

  • Immusmol. (n.d.). KMO Activity ELISA Pack I Easy 3-HK/KYN ratio in Plasma. Retrieved from [Link]

  • Wozniak, A., et al. (2019). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience, 10(4), 2034-2041. Retrieved from [Link]

  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • Kumar, A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(10), 2689. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3845, Kynurenic Acid. Retrieved from [Link]

  • Chen, Y., & Guillemin, G. J. (2009). The kynurenine pathway: a narrative review on its impact across chronic pain conditions. Journal of the American Society of Anesthesiologists, 110(1), 159-168. Retrieved from [Link]

  • Heyes, M. P., et al. (2011). Kynurenine 3-Monooxygenase from Pseudomonas fluorescens: Substrate-like Inhibitors both Stimulate Flavin Reduction and Stabilize the Flavin-Peroxo Intermediate yet Result in the Production of Hydrogen Peroxide. Biochemistry, 50(33), 7181-7191. Retrieved from [Link]

  • El-Gohary, N. S. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6265. Retrieved from [Link]

  • Kudalkar, S. N., et al. (2016). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Omega, 1(2), 241-249. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Utilizing 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The 4-quinolone-3-carboxylic acid motif, in particular, is a well-established pharmacophore, famously represented by the fluoroquinolone class of antibiotics.[3][4] These compounds typically exert their antibacterial effects by targeting essential microbial enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication.[5] The inherent versatility of the quinoline scaffold makes it an attractive starting point for the design of compound libraries for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates.[3][6]

This application note focuses on 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQC) , a member of this important class of compounds. We will explore its potential applications in HTS, leveraging its structural features and the known biological activities of related analogs. A detailed, exemplary protocol for a fluorescence-based HTS assay will be provided to guide researchers in utilizing FHQC and similar molecules in their drug discovery efforts.

Physicochemical Properties of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

A thorough understanding of the physicochemical properties of a compound is critical for designing robust and reproducible HTS assays. Key properties of FHQC are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃PubChem CID: 328521[7]
Molecular Weight 207.16 g/mol PubChem CID: 328521[7]
IUPAC Name 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acidPubChem CID: 328521[7]
CAS Number 63463-20-7PubChem CID: 328521[7]
Appearance Solid (predicted)-
Solubility Soluble in DMSOGeneral laboratory practice

Principle of a High-Throughput Screening Assay with FHQC

Given the structural similarity of FHQC to known enzyme inhibitors, a plausible HTS application is the identification of novel inhibitors for a specific enzyme target. Furthermore, many quinoline derivatives possess intrinsic fluorescent properties that can be exploited in assay development.[2][8] The fluorescence of N-heterocycles like quinolines can be sensitive to their environment, such as pH changes or binding events.[9][10]

This protocol will describe a representative fluorescence-based enzyme inhibition assay. The central hypothesis is that the binding of FHQC or a hit compound from a library to the target enzyme will result in a measurable change in the fluorescence signal. This change could be due to:

  • Direct Fluorescence of the Inhibitor: The intrinsic fluorescence of the quinoline compound may be altered upon binding to the enzyme's active site.

  • Displacement of a Fluorescent Probe: A fluorescent probe that binds to the enzyme's active site can be displaced by an inhibitor, leading to a decrease or increase in fluorescence.

  • Modulation of an Enzyme's Activity on a Fluorogenic Substrate: The enzyme's catalytic activity on a substrate that produces a fluorescent product can be inhibited, resulting in a decrease in the fluorescence signal.

For this application note, we will focus on the third scenario, which is a widely used and robust HTS assay format.

Exemplary High-Throughput Screening Workflow

The overall workflow for an HTS campaign to identify inhibitors of a target enzyme using a fluorogenic substrate is depicted below. This multi-step process is designed to efficiently screen large compound libraries and validate potential hits.[1]

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization AssayDev Assay Development (e.g., Z'-factor > 0.5) Miniaturization Miniaturization to 384- or 1536-well format AssayDev->Miniaturization PrimaryScreen HTS of Compound Library (single concentration) Miniaturization->PrimaryScreen HitConfirmation Hit Confirmation (re-testing of initial hits) PrimaryScreen->HitConfirmation DoseResponse Dose-Response Curves (IC50 determination) HitConfirmation->DoseResponse SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR LeadOp Lead Optimization SAR->LeadOp

Figure 1: A generalized workflow for a high-throughput screening campaign.

Detailed Protocol: Fluorescence-Based Enzyme Inhibition Assay

This protocol provides a step-by-step methodology for a fluorescence-based HTS assay to identify inhibitors of a hypothetical enzyme, "Enzyme X," that processes a fluorogenic substrate.

Materials and Reagents
  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQC): To be used as a potential reference inhibitor.

  • Compound Library: Typically dissolved in 100% DMSO.

  • Enzyme X: Purified and of known concentration.

  • Fluorogenic Substrate for Enzyme X: A substrate that becomes fluorescent upon enzymatic modification.

  • Assay Buffer: Buffer composition should be optimized for optimal enzyme activity and stability (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • DMSO (Dimethyl sulfoxide): For dissolving compounds.

  • 384-well, black, flat-bottom plates: Low-volume plates suitable for fluorescence measurements.

  • Multichannel pipettes or automated liquid handling system.

  • Plate reader with fluorescence detection capabilities.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of FHQC (e.g., 10 mM) in 100% DMSO.

    • Prepare working solutions of Enzyme X and the fluorogenic substrate in assay buffer at the desired concentrations. The optimal concentrations should be determined during assay development.

    • Prepare serial dilutions of FHQC in 100% DMSO for the dose-response curve.

  • Assay Plate Preparation:

    • Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of the compound library, FHQC, or DMSO (for controls) into the wells of a 384-well plate.

    • Controls:

      • Negative Control (0% inhibition): Wells containing DMSO only.

      • Positive Control (100% inhibition): Wells containing a known inhibitor of Enzyme X at a high concentration, or in its absence, wells without Enzyme X.

  • Enzyme Addition:

    • Add the working solution of Enzyme X to all wells except the positive control wells (if the control is the absence of the enzyme). The final volume should be kept low to allow for the subsequent addition of the substrate.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.

  • Initiation of Enzymatic Reaction:

    • Add the working solution of the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzymatic reaction.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or at a single endpoint.

Data Analysis
  • Calculation of Percent Inhibition:

    • The percentage of inhibition for each compound is calculated using the following formula:

  • Hit Identification:

    • Compounds that exhibit an inhibition level above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."

  • Dose-Response Analysis:

    • For confirmed hits, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.

    • The IC₅₀ value (the concentration of an inhibitor where the response is reduced by half) is determined by fitting the data to a four-parameter logistic model.

Self-Validating Systems and Trustworthiness

To ensure the reliability and trustworthiness of the HTS data, several quality control metrics should be implemented:

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent. It is calculated as follows:

  • Signal-to-Background Ratio (S/B): This ratio indicates the dynamic range of the assay.

  • Coefficient of Variation (%CV): This measures the variability of the data and should ideally be below 15%.

Potential Signaling Pathway Interaction

While FHQC's primary mode of action is likely through direct enzyme inhibition, it's important to consider that quinoline derivatives can have broader cellular effects. For instance, they might interfere with signaling pathways that regulate cell proliferation or survival. A hypothetical interaction is depicted below.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression FHQC 7-Fluoro-4-hydroxyquinoline- 3-carboxylic acid (FHQC) FHQC->Kinase1 Inhibition

Figure 2: Hypothetical inhibition of a kinase signaling pathway by FHQC.

Conclusion

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid represents a promising scaffold for high-throughput screening campaigns aimed at discovering novel bioactive compounds. Its structural similarity to known therapeutic agents, coupled with the potential for intrinsic fluorescence, makes it a versatile tool for drug discovery researchers. The detailed protocol provided herein offers a robust framework for developing and executing a fluorescence-based enzyme inhibition assay. By adhering to rigorous quality control measures and employing systematic data analysis, researchers can confidently identify and validate promising hit compounds for further development.

References

  • Kim, K. H., et al. (1983). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 26(3), 324-331. Retrieved from [Link]

  • Li, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 789. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Cecchetti, V., et al. (2000). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 7(2), 159-178. Retrieved from [Link]

  • Sasaki, K., et al. (2020). High-Throughput Screening to Evaluate Inhibition of Bile Acid Transporters Using Human Hepatocytes Isolated From Chimeric Mice. Toxicological Sciences, 174(1), 10-21. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 328521, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Yevglevskis, M., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence, 22(5), 1337-1346. Retrieved from [Link]

  • Google Patents. (n.d.). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • O'Connor, N. A., et al. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Current Chemistry Letters, 3(3), 189-194. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3326. Retrieved from [Link]

  • Wang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 789. Retrieved from [Link]

  • Kärki, S., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(48), 28834-28840. Retrieved from [Link]

  • O'Connor, N. A., et al. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66579, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. Retrieved from [Link]

  • Surekha, S. R., et al. (2014). Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. International Journal of Applied Sciences and Biotechnology, 2(3), 342-358. Retrieved from [Link]

  • Singh, R., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Biochemistry and Biophysics Reports, 33, 101422. Retrieved from [Link]

  • Google Patents. (n.d.). A process for synthesis of fluoroquinolonic derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68459, 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. Retrieved from [Link]

  • Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

Sources

Application Notes: 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Fluorescence imaging is a powerful, non-invasive technique that allows for the visualization and characterization of biological phenomena at the molecular level within living systems.[1] Small molecule fluorescent probes are indispensable tools in this field, serving as cellular stains, environmental indicators, and targeted biosensors.[2] The quinoline scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and has been extensively explored for creating fluorescent probes due to its favorable biological, photophysical, and pharmacological properties.[1][3] These probes have been successfully utilized for the early diagnosis of various diseases, including cancer and neurodegenerative disorders.[3]

This document introduces 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a promising candidate for a novel fluorescent probe. The core 4-hydroxyquinoline structure provides the intrinsic fluorescence, while the strategic placement of a fluorine atom at the 7-position is anticipated to modulate its photophysical properties, such as increasing quantum yield and photostability. The addition of electron-withdrawing groups like fluorine has been shown to enhance the brightness of related fluorophores under physiological conditions.[4] We will explore its physicochemical properties, propose a mechanism of action, and provide detailed protocols for its characterization and application in live-cell imaging.

Physicochemical and Spectroscopic Properties

The foundational characteristics of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid are summarized below. While its basic chemical properties are known, its specific photophysical parameters as a fluorescent probe require experimental validation. The predicted values provided are based on analogous quinoline and coumarin-based fluorophores and serve as a starting point for experimental characterization.[5][6]

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃[7]
Molecular Weight 207.16 g/mol [7]
IUPAC Name 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid[7]
CAS Number 63463-20-7[7]
Predicted Excitation Max (λex) ~350 - 400 nmInferred from similar scaffolds[4][5]
Predicted Emission Max (λem) ~440 - 480 nm (Blue/Cyan)Inferred from similar scaffolds[5][6]
Predicted Stokes Shift ~90 - 100 nmInferred from similar scaffolds[6]
Solubility Good in DMSO, DMF[6]
Storage Conditions Store at -20°C in the dark, desiccated[6]
Proposed Mechanism of Fluorescence

The fluorescence of 4-hydroxyquinoline derivatives is often governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[8] In its ground state, the molecule exists in an equilibrium between its enol and keto tautomeric forms. Upon excitation with an appropriate wavelength of light, the proton from the 4-hydroxy group is transferred to the quinoline nitrogen atom, forming an excited keto tautomer. This excited species is responsible for the characteristic fluorescence emission as it relaxes back to the ground state, completing the photocycle. This ESIPT process typically results in a large Stokes shift, which is advantageous for cellular imaging as it minimizes self-quenching and spectral overlap.

G enol_ground Enol Tautomer (Absorbs Light) keto_ground Keto Tautomer enol_ground->keto_ground Equilibrium enol_excited Enol Tautomer* enol_ground->enol_excited keto_excited Keto Tautomer* (Emits Light) enol_excited->keto_excited ESIPT keto_excited->keto_ground Fluorescence (λem)

Caption: Proposed ESIPT mechanism for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Experimental Protocols

Protocol 1: Spectroscopic Characterization of the Probe

Rationale: Before use in a complex biological environment, it is critical to determine the fundamental spectroscopic properties of the probe. This protocol establishes the optimal excitation and emission wavelengths and provides a baseline for quantum yield calculations.

Materials:

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quartz cuvettes

  • Spectrofluorometer and UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store this solution at -20°C, protected from light.

    • Expert Insight: Using anhydrous DMSO is crucial as moisture can affect the stability and solubility of many fluorescent compounds.

  • Working Solution Preparation: Dilute the 10 mM stock solution in PBS (pH 7.4) to a final concentration of 10 µM.

    • Expert Insight: The final concentration of DMSO in the working solution should be kept below 0.5% to avoid solvent effects on the spectral properties and to ensure biocompatibility in subsequent cellular assays.

  • Absorbance Spectrum: Using the 10 µM working solution, scan the absorbance from 250 nm to 500 nm using a UV-Vis spectrophotometer. The peak absorbance (λmax) will guide the selection of the excitation wavelength.

  • Excitation Spectrum: Set the emission wavelength on the spectrofluorometer to the predicted λem (~460 nm). Scan a range of excitation wavelengths (e.g., 300 nm to 440 nm). The peak of this spectrum is the optimal excitation wavelength (λex).

  • Emission Spectrum: Set the excitation wavelength to the determined λex. Scan the emission spectrum from λex + 20 nm to 600 nm. The peak of this spectrum is the optimal emission wavelength (λem).

  • Data Analysis: Record the λex and λem values. The Stokes shift is calculated as (λem - λex). These values will be essential for setting up the fluorescence microscope filters.

Protocol 2: Live-Cell Imaging Workflow

Rationale: This protocol provides a generalized workflow for staining live cells with 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid and acquiring fluorescent images. The goal is to achieve bright, specific staining with minimal cytotoxicity.

Materials:

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Probe stock solution (10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set based on determined λex/λem)

  • Glass-bottom imaging dishes or chamber slides

G cluster_prep Cell Preparation cluster_stain Probe Staining cluster_image Imaging & Analysis A Seed cells onto glass-bottom dish B Culture for 24-48h (60-80% confluency) A->B D Wash cells once with warm PBS B->D C Prepare fresh working solution (1-10 µM in serum-free medium) E Incubate cells with probe (15-30 min at 37°C) C->E D->E F Wash cells twice with warm PBS E->F G Add fresh imaging buffer (e.g., PBS or HBSS) F->G H Acquire images using fluorescence microscope G->H I Process and analyze images H->I

Caption: General experimental workflow for live-cell imaging.

Procedure:

  • Cell Seeding: The day before imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.

    • Expert Insight: Overly confluent cells can exhibit altered physiology, while sparse cells may be more sensitive to stress. 60-80% confluency provides a healthy monolayer for imaging.

  • Probe Loading: a. Prepare a working solution of the probe by diluting the 10 mM DMSO stock into warm, serum-free cell culture medium to a final concentration between 1-10 µM.

    • Trustworthiness: It is critical to determine the optimal concentration empirically. Start with a range (e.g., 1, 5, 10 µM) to find the best balance between signal intensity and potential cytotoxicity. b. Aspirate the culture medium from the cells and wash once gently with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
    • Expert Insight: Serum-free medium is often used during loading to prevent the probe from binding to proteins like albumin, which can reduce its effective concentration and cause background fluorescence.
  • Washing: a. Aspirate the loading solution. b. Wash the cells twice with warm PBS or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS) to remove any unbound, extracellular probe.

  • Imaging: a. Add fresh, warm imaging buffer to the cells. b. Immediately transfer the dish to the fluorescence microscope. c. Using the appropriate filter set based on the probe's determined spectra, acquire images. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

    • Self-Validation: Always include control groups: (1) unstained cells to assess autofluorescence and (2) cells treated with the DMSO vehicle alone to rule out solvent-induced artifacts.

Conclusion and Future Directions

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid represents a promising new scaffold for the development of fluorescent probes for cellular imaging. Its quinoline core suggests favorable photophysical properties, which may be enhanced by the 7-fluoro substitution. The protocols outlined here provide a clear path for the comprehensive characterization and initial application of this probe in a research setting. Future work should focus on experimentally validating its spectral properties, assessing its cytotoxicity, and exploring its potential sensitivity to intracellular ions (e.g., Zn²⁺, Fe²⁺) or pH, which are common sensing targets for quinoline-based probes.[9] Such studies will fully elucidate its utility and place it among the valuable tools available for modern cell biology.[2]

References
  • IOP Publishing. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Materials Research Express. Retrieved from [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ BSR. Retrieved from [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Google Patents. (n.d.). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • National Center for Biotechnology Information. (1984). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. Retrieved from [Link]

  • Elsevier. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Antibacterial activity testing of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the methods and protocols for evaluating the antibacterial efficacy of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a promising quinolone derivative. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Quest for Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred intensive research into new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant strains. Quinolones and their fluorinated derivatives, fluoroquinolones, are a clinically significant class of synthetic broad-spectrum antibacterial agents.[1][2] These compounds have been instrumental in treating a wide array of bacterial infections.[1][3]

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a core scaffold found in many potent fluoroquinolone antibiotics.[4] Its structural motif is crucial for the antibacterial activity that targets the fundamental processes of bacterial DNA replication.[1][5] This application note provides a comprehensive guide with detailed protocols for the systematic evaluation of the antibacterial properties of this compound, ensuring accuracy, reproducibility, and a thorough understanding of its potential as a therapeutic agent.

Physicochemical Properties of the Test Compound

A precise understanding of the test compound's properties is fundamental for accurate preparation of stock solutions and subsequent dilutions.

PropertyValueSource
IUPAC Name 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid[6]
Molecular Formula C₁₀H₆FNO₃[6]
Molecular Weight 207.16 g/mol [6]
CAS Number 63463-20-7[6]
Appearance Off-White to Light Yellow Solid[7]
Solubility Insoluble in water; soluble in chloroform and DMSO[8]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][5]

  • Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target.

  • Inhibition of Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication. Its inhibition prevents the segregation of replicated DNA into daughter cells, leading to cell death. This is the primary target in many Gram-positive bacteria.

By forming a stable complex with the enzyme-DNA complex, the quinolone molecule prevents the re-ligation of the cleaved DNA strands, leading to double-stranded DNA breaks, the cessation of DNA replication and transcription, and ultimately, bacterial cell death.[1][9]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 7-Fluoro-4-hydroxyquinoline- 3-carboxylic acid DNA_Gyrase DNA Gyrase (Type II Topoisomerase) Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Compound->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Topo_IV->Replication Enables Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to

Mechanism of action of quinolone antibiotics.

PART 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method and considered a gold standard in susceptibility testing, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle

A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound at which no growth is observed.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A 1. Prepare Stock Solution of Test Compound in DMSO D 4. Perform 2-fold Serial Dilutions of Compound in 96-well plate A->D B 2. Culture Bacteria (e.g., E. coli, S. aureus) to mid-log phase C 3. Adjust Inoculum to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) B->C E 5. Add Standardized Bacterial Inoculum to each well C->E D->E G 7. Incubate at 37°C for 18-24 hours E->G F 6. Include Growth (no drug) & Sterility (no bacteria) Controls F->G H 8. Visually Inspect for Turbidity or use Plate Reader (OD600) G->H I 9. Determine MIC: Lowest concentration with no visible growth H->I

Workflow for the broth microdilution assay.
Detailed Protocol

Materials and Reagents:

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer or turbidimeter

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Compound:

    • Prepare a 10 mg/mL stock solution of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid in sterile DMSO. Ensure complete dissolution. Note: The high concentration allows for minimal DMSO carryover into the final assay wells, typically ≤1% to avoid solvent toxicity.

    • Further dilutions are made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Setup:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound (e.g., 128 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL).

    • Well 11 serves as the growth control (100 µL CAMHB, no compound).

    • Well 12 serves as the sterility control (200 µL CAMHB, no compound, no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Data Interpretation:

    • After incubation, check the controls. Well 11 should be turbid (bacterial growth), and well 12 should be clear (sterile).

    • Visually inspect the wells containing the test compound. The MIC is the lowest concentration in which there is no visible turbidity (i.e., the first clear well).

    • Optionally, results can be read using a microplate reader at 600 nm.

PART 2: Agar Disk Diffusion (Kirby-Bauer) Test

This protocol provides a qualitative assessment of antibacterial activity. It is widely used for its simplicity and speed.

Principle

A sterile disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular zone of no growth—the zone of inhibition—will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism.

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow start Start prep_inoculum 1. Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum end End streak_plate 2. Uniformly Streak Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate prep_disk 3. Impregnate Sterile Paper Disks with Test Compound Solution streak_plate->prep_disk place_disk 4. Place Disks on Agar Surface (include control antibiotic disk) prep_disk->place_disk incubate 5. Incubate at 37°C for 18-24 hours place_disk->incubate measure 6. Measure Diameter of the Zone of Inhibition (mm) incubate->measure measure->end

Sources

Application Notes and Protocols for Antiviral Research on Quinolone-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Therapeutic Horizon of Quinolone Scaffolds

Quinolone-3-carboxylic acids, a well-established class of synthetic antibacterial agents, are gaining significant attention for their potential antiviral activities.[1] Initially recognized for their potent inhibition of bacterial DNA gyrase and topoisomerase IV, the versatile quinolone scaffold has proven to be a fertile ground for the development of novel therapeutic agents with a broader spectrum of activity.[2][3] Structural modifications to the quinolone core have yielded derivatives with promising efficacy against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), influenza A virus (IAV), and coronaviruses.[4][5]

This guide provides a comprehensive overview of the antiviral applications of quinolone-3-carboxylic acid derivatives, delving into their mechanisms of action and offering detailed protocols for their evaluation in a research setting. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and practical methodologies to explore the antiviral potential of this fascinating class of compounds.

Unraveling the Antiviral Mechanisms of Quinolone Derivatives

The antiviral mechanisms of quinolone derivatives are multifaceted and often distinct from their antibacterial mode of action. Rather than a single, conserved target, these compounds have been shown to interfere with various stages of the viral life cycle.

1. Inhibition of Viral Enzymes:

A primary antiviral strategy of quinolone derivatives involves the inhibition of key viral enzymes essential for replication.

  • Reverse Transcriptase (RT) and Integrase (HIV): Certain quinolone derivatives have demonstrated potent inhibitory activity against HIV-1 reverse transcriptase and integrase, two critical enzymes in the retroviral replication cycle.[1] The inhibition of RT prevents the conversion of viral RNA into DNA, a crucial step for integration into the host genome.[6] Integrase inhibition, on the other hand, blocks the insertion of the viral DNA into the host cell's chromosome.[7]

  • Helicase and Polymerase (HCV): Quinolone-based compounds have been identified as inhibitors of the HCV NS3 helicase and NS5B RNA-dependent RNA polymerase.[1] The NS3 helicase is responsible for unwinding the viral RNA, while the NS5B polymerase synthesizes new viral RNA genomes. Inhibition of these enzymes effectively halts viral replication.

  • Viral DNA Polymerase: Some fluoroquinolones have been investigated for their ability to inhibit viral DNA polymerases, which are crucial for the replication of DNA viruses.[3]

2. Interference with Viral Entry and Replication:

Beyond direct enzyme inhibition, quinolone derivatives can also disrupt other critical viral processes.

  • Tat-TAR Interaction (HIV): Some modified quinolones have been shown to interfere with the interaction between the HIV Tat protein and the TAR RNA element, a process essential for efficient viral transcription.[5]

  • Inhibition of Viral Transcription: Evidence suggests that some quinolones may exert their antiviral effects by inhibiting viral gene transcription.[5]

  • Modulation of Host Factors: Certain quinolones may also act on host cell factors that are co-opted by viruses for their replication. For instance, some compounds can alter the pH of intracellular compartments, which can be crucial for the entry and uncoating of certain viruses like SARS-CoV-2.[4]

Visualizing the Multifaceted Antiviral Mechanisms

Antiviral_Mechanisms_of_Quinolones cluster_virus Virus cluster_host Host Cell Viral Entry Viral Entry Viral Replication Viral Replication Viral Assembly Viral Assembly Host Factors Host Factors Quinolone Derivatives Quinolone Derivatives Quinolone Derivatives->Viral Entry Inhibition Quinolone Derivatives->Viral Replication Inhibition of: - Reverse Transcriptase - Integrase - Polymerase - Helicase Quinolone Derivatives->Host Factors Modulation of: - Intracellular pH Plaque_Reduction_Assay_Workflow A Seed susceptible cells in multi-well plates B Incubate until confluent monolayer forms A->B C Prepare serial dilutions of the quinolone compound B->C D Pre-incubate cells with compound dilutions C->D E Infect cells with a known titer of virus D->E F Incubate to allow for plaque formation E->F G Fix and stain the cell monolayer F->G H Count plaques and calculate % inhibition G->H

Caption: Plaque Reduction Assay Workflow.

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero, MDCK) into 6- or 12-well plates at a density that will result in a confluent monolayer within 24-48 hours. [8] * Incubate the plates at 37°C in a humidified CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of the quinolone-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired test concentrations.

  • Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Wash the cells gently with phosphate-buffered saline (PBS). [8] * Add the diluted compound to the respective wells and incubate for 1-2 hours at 37°C. [9] * Remove the compound-containing medium and infect the cells with a known amount of virus (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C, with gentle rocking every 15 minutes. [9]

  • Overlay and Incubation:

    • After the adsorption period, remove the viral inoculum.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing 0.8% methylcellulose or agarose) to restrict viral spread to adjacent cells. [9] * Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells with a suitable fixative (e.g., 10% formalin) for at least 30 minutes.

    • Remove the overlay and the fixative, and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet) for 15-20 minutes. [10] * Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the 50% inhibitory concentration (IC50) using appropriate software.

Reverse Transcriptase (RT) Inhibition Assay

This assay is specifically designed to evaluate the inhibitory activity of compounds against the reverse transcriptase of retroviruses like HIV. [11]

This is a cell-free assay that measures the ability of a compound to inhibit the activity of purified reverse transcriptase in synthesizing DNA from an RNA template.

RT_Inhibition_Assay_Workflow A Prepare reaction mixture containing buffer, dNTPs, and template-primer B Add serial dilutions of the quinolone compound A->B C Add purified reverse transcriptase enzyme B->C D Incubate to allow for DNA synthesis C->D E Stop the reaction D->E F Quantify the newly synthesized DNA (e.g., using a fluorescent dye or radiolabeled nucleotides) E->F G Calculate % RT inhibition and IC50 F->G

Caption: Reverse Transcriptase Inhibition Assay Workflow.

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT. [11] * Prepare a solution of dNTPs.

    • Prepare a template-primer solution (e.g., poly(rA)-oligo(dT)).

    • Prepare serial dilutions of the quinolone compound in the reaction buffer.

    • Prepare a solution of purified HIV-1 reverse transcriptase. [12]

  • Assay Setup:

    • In a microplate, add the reaction buffer, dNTPs, and template-primer to each well.

    • Add the diluted quinolone compound to the test wells. Include a no-compound control and a no-enzyme control.

    • Initiate the reaction by adding the reverse transcriptase to all wells except the no-enzyme control.

  • Incubation and Detection:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA or heating.

    • Quantify the amount of newly synthesized DNA. This can be done using various methods, such as:

      • Incorporation of radiolabeled dNTPs.

      • Using a fluorescent dye that binds to double-stranded DNA (e.g., PicoGreen). [12] * A colorimetric assay that detects a labeled nucleotide incorporated into the DNA. [11]

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all readings.

    • Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control.

    • Determine the IC50 value.

Conclusion and Future Perspectives

Quinolone-3-carboxylic acid derivatives represent a promising class of compounds with demonstrable antiviral activity against a diverse range of viruses. Their chemical tractability allows for extensive structural modifications, offering the potential to optimize their potency, selectivity, and pharmacokinetic properties. [13]The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial screening to mechanistic studies. Further research into the structure-activity relationships and the specific molecular interactions with viral and host targets will be crucial for the rational design of next-generation antiviral agents based on the versatile quinolone scaffold.

References

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., Al-Buhadily, A. K., Al-Hamash, S. M., & Al-Saadi, E. D. (2022). Antiviral Activity of Approved Antibacterial, Antifungal, Antiprotozoal and Anthelmintic Drugs. Viroj, 15(1), 1-13.
  • Richter, S. N., & Palù, G. (2007). Antiviral properties of quinolone-based drugs. Molecules, 12(5), 1098-1119.
  • Logunov, D. Y., Shmarov, M. M., Tutykhina, I. L., Gintsburg, A. L., Naroditsky, B. S., & Shcheblyakov, D. V. (2021). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
  • Niezabitowska, A., Ratajczak, M., & Ziółkowska, D. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European journal of medicinal chemistry, 157, 1039-1051.
  • Hooper, D. C. (2001). Mechanisms of action of quinolones. Chest, 119(2 Suppl), 3S-8S.
  • Maga, G., et al. (2021). Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase. Journal of Medicinal Chemistry, 64(12), 8443–8461.
  • Neu, H. C. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of infectious diseases, 9(Suppl 5), S1001-S1010.
  • Micale, N., et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Current Medicinal Chemistry, 18(31), 4848-4869.
  • Google Patents. (1993).
  • EdrawMind. (2023). Quinolones and antivirals. [Mind Map].
  • Spurgers, K. B., & Alefantis, T. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of visualized experiments : JoVE, (93), 52003.
  • Andreola, M. L., et al. (1994). Lack of in vitro antiviral activity of fluoroquinolones against herpes simplex virus type 2. Chemotherapy, 40(5), 332-337.
  • Al-Khafaji, K., et al. (2021). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Frontiers in Pharmacology, 12, 624173.
  • Ayipo, Y. O., et al. (2024). Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. Molecules, 29(19), 4584.
  • Richter, S. N. (2010). Antiviral Properties of Quinolone-based Drugs.
  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(14), 9286-9311.
  • Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313.
  • Michailidis, E., et al. (2009). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate. Journal of Biological Chemistry, 284(50), 35047-35057.
  • Baran, A., et al. (2023). Diagram of the antimicrobial mechanism of quinolones.
  • BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir.
  • QIAGEN. (2010). Omniscript® Reverse Transcription Handbook.
  • Crute, J. J., & Klecker, R. W. (2003). Antiviral drug resistance and helicase-primase inhibitors of herpes simplex virus. Antiviral research, 59(3), 147-158.
  • Pinto, M., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Pharmaceuticals, 19(1), 1.
  • Kim, J. H., et al. (2019). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 11(11), 1056.
  • Loya, S., et al. (1994). 3,5,8-Trihydroxy-4-quinolone, a novel natural inhibitor of the reverse transcriptases of human immunodeficiency viruses type 1 and type 2. Antimicrobial agents and chemotherapy, 38(12), 2867-2874.
  • Czarnecka, K., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(11), 3359.
  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.
  • Kim, J. H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 13(10), 2050.
  • Patsnap Synapse. (2024). What are HSV-2 Helicase inhibitors and how do they work?
  • Macchi, B., et al. (2017). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. Applied microbiology and biotechnology, 101(23-24), 8455-8466.
  • Wang, J. Y., et al. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. JoVE (Journal of Visualized Experiments), (186), e59920.
  • Animated HIV Science. (2013, July 11). HIV: Mechanisms of Action of NNRTIs [Video]. YouTube.
  • Chen, C. Z., et al. (2021). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. PloS one, 16(9), e0257462.
  • Singh, U. P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 224, 113714.
  • Sharma, P. C., et al. (2009). Fluoroquinolone antibacterials: A review on chemistry, microbiology and therapeutic prospects.
  • Virology Research Services. (2022). Measuring infectious virus: the plaque assay.
  • Orita, M., et al. (2004). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Chemical and Pharmaceutical Bulletin, 52(7), 853-857.
  • QIAGEN. (2024). QuantiNova® Reverse Transcription Kit Handbook.
  • Hopkins, A. L., et al. (2004). Design of Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase With Improved Drug Resistance Properties. 1. Journal of medicinal chemistry, 47(24), 5912-5922.

Sources

Application Notes and Protocols for Investigating 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid as an Inhibitor of Cellular Respiration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Avenue in Cellular Respiration Inhibition

The quinoline scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] Within this class, 4-hydroxyquinoline-3-carboxylic acids have emerged as potent inhibitors of cellular respiration.[2][3][4] This document provides a detailed guide for the investigation of a specific analogue, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, as a modulator of cellular bioenergetics.

Cellular respiration is the fundamental process by which cells generate adenosine triphosphate (ATP), the primary energy currency of life. This intricate process, largely occurring within the mitochondria, involves a series of enzymatic reactions, including the citric acid cycle and oxidative phosphorylation. The inhibition of cellular respiration has significant therapeutic implications, particularly in oncology, where cancer cells often exhibit altered metabolic pathways.[1]

This guide will delve into the presumed mechanism of action of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, provide detailed protocols for its experimental validation, and offer insights into data interpretation and troubleshooting.

Mechanism of Action: Targeting the Heart of Cellular Metabolism

Based on structure-activity relationship studies of the 4-hydroxyquinoline-3-carboxylic acid class, it is hypothesized that 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid primarily exerts its inhibitory effects on cellular respiration through the targeting of malate dehydrogenase .[2][3] This enzyme plays a crucial role in the citric acid cycle and the malate-aspartate shuttle.

Malate dehydrogenase catalyzes the reversible oxidation of malate to oxaloacetate, a key step in the citric acid cycle. By inhibiting this enzyme, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid would disrupt the flow of metabolites through this central metabolic pathway, leading to a reduction in the production of NADH and FADH2, the electron donors for the electron transport chain.

The anticipated downstream effects of malate dehydrogenase inhibition include:

  • Decreased Oxygen Consumption: A reduction in the supply of NADH and FADH2 to the electron transport chain will lead to a lower rate of oxygen consumption.

  • Reduced ATP Synthesis: The diminished proton gradient across the inner mitochondrial membrane will result in decreased ATP production by ATP synthase.

  • Altered Mitochondrial Membrane Potential: The disruption of the electron transport chain can lead to a depolarization of the mitochondrial membrane.

The following diagram illustrates the proposed mechanism of action:

cluster_Mitochondrion Mitochondrial Matrix TCA Citric Acid Cycle MDH Malate Dehydrogenase TCA->MDH Malate MDH->TCA Oxaloacetate ETC Electron Transport Chain MDH->ETC NADH ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Cellular Processes Cellular Processes ATP_Synthase->Cellular Processes ATP Inhibitor 7-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Inhibitor->MDH Inhibition

Caption: Proposed mechanism of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Experimental Protocols: A Step-by-Step Guide to Investigation

To rigorously assess the inhibitory effects of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid on cellular respiration, a multi-faceted approach is recommended. The following protocols provide detailed methodologies for key experiments.

Protocol 1: Measuring Cellular Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration.[5] The Mito Stress Test is a standard assay to probe mitochondrial function.

Objective: To determine the effect of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Appropriate cell line (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • Seahorse XF Calibrant

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Prepare Compound Plate: Prepare a stock solution of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine a dose-response. Load the compound and the Mito Stress Test reagents into the appropriate ports of the sensor cartridge.

  • Assay Medium Exchange: Replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate the cell plate in a non-CO2 37°C incubator for 1 hour.

  • Run the Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR, then sequentially inject the test compound, oligomycin, FCCP, and rotenone/antimycin A.

Data Analysis and Expected Results:

ParameterDescriptionExpected Effect of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid
Basal Respiration Baseline oxygen consumption rate.Decrease
ATP Production OCR linked to cellular ATP synthesis.Decrease
Maximal Respiration Maximum OCR achievable by the cells.Decrease
Spare Respiratory Capacity Difference between maximal and basal respiration.Decrease
Non-Mitochondrial Respiration Oxygen consumption from other cellular processes.No significant change
Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm) using TMRE

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Objective: To determine if 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid induces mitochondrial depolarization.

Materials:

  • TMRE (Tetramethylrhodamine, ethyl ester)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Appropriate cell line

  • Fluorescence microscope or plate reader

  • Black-walled, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom microplate and allow them to adhere.

  • Compound Treatment: Treat cells with various concentrations of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid for a predetermined time. Include a positive control group treated with FCCP.

  • TMRE Staining: Add TMRE to the cell culture medium to a final concentration of 100-200 nM and incubate for 20-30 minutes at 37°C.

  • Wash: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging/Quantification: Acquire images using a fluorescence microscope or measure the fluorescence intensity (Excitation/Emission ~549/575 nm) using a plate reader.

Data Analysis and Expected Results:

A dose-dependent decrease in TMRE fluorescence intensity is expected in cells treated with 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, indicating mitochondrial depolarization.

Protocol 3: Quantifying Cellular ATP Levels

A decrease in cellular respiration is expected to lead to a reduction in ATP synthesis. Bioluminescence-based ATP assays provide a highly sensitive method for quantifying cellular ATP levels.

Objective: To measure the effect of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid on total cellular ATP concentration.

Materials:

  • Commercially available ATP bioluminescence assay kit (e.g., CellTiter-Glo®)

  • Appropriate cell line

  • White, opaque microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque microplate.

  • Compound Treatment: Treat cells with a range of concentrations of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid for the desired duration.

  • ATP Assay: Follow the manufacturer's protocol for the ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

Data Analysis and Expected Results:

A dose-dependent decrease in luminescence is anticipated, correlating with a reduction in cellular ATP levels upon treatment with the inhibitor.

Data Interpretation and Troubleshooting

The following diagram outlines a general workflow for troubleshooting unexpected experimental outcomes:

Caption: A workflow for troubleshooting experimental results.

Common Issues and Solutions:

  • No effect on OCR:

    • Compound insolubility: Ensure the compound is fully dissolved in the assay medium.

    • Incorrect concentration: Perform a wider dose-response to find the active range.

    • Cell type resistance: Some cell lines may be less sensitive to this specific inhibitor.

  • High variability in data:

    • Inconsistent cell seeding: Ensure a uniform cell monolayer in each well.

    • Pipetting errors: Use calibrated pipettes and be precise when adding reagents.

  • Cell death at high concentrations:

    • This may indicate general cytotoxicity rather than specific inhibition of respiration. Correlate OCR data with cell viability assays (e.g., MTT or LDH assay).

Conclusion

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid represents a promising candidate for the targeted inhibition of cellular respiration. The protocols and guidelines presented here provide a robust framework for its comprehensive investigation. By systematically evaluating its effects on oxygen consumption, mitochondrial membrane potential, and ATP production, researchers can elucidate its precise mechanism of action and potential as a therapeutic agent.

References

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

  • Gupta, S. P., Prabhakar, Y. S., & Handa, A. (1983). OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume. Research Communications in Chemical Pathology and Pharmacology, 42(3), 455–462. [Link]

  • Coats, E. A., Shah, K. J., Milstein, S. R., & Genther, C. S. (1978). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 21(8), 804–809. [Link]

  • ResearchGate. (n.d.). Respiration, of cell lines. Oxygen consumption rates measured using... Retrieved January 29, 2026, from [Link]

  • Zhang, J. (2003). Assay of mitochondrial functions by resazurin in vitro. Acta Pharmacologica Sinica, 24(4), 385-389. [Link]

  • Herst, P. M., & Berridge, M. V. (2006). Cell surface oxygen consumption: a major contributor to cellular oxygen consumption in glycolytic cancer cell lines. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1757(2), 170-177. [Link]

  • Ivanov, M., et al. (2021). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. International Journal of Molecular Sciences, 22(16), 8825. [Link]

  • Fülöp, F., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6296. [Link]

  • Singh, K., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(11), 920-924. [Link]

  • JoVE. (n.d.). Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. Retrieved January 29, 2026, from [Link]

  • Datta, R., et al. (2017). In Vitro Evaluation of Mitochondrial Function and Estrogen Signaling in Cell Lines Exposed to the Antiseptic Cetylpyridinium Chloride. Environmental Health Perspectives, 125(8), 087019. [Link]

  • Shrestha, R., et al. (2020). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 21(18), 6619. [Link]

  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • Wu, X., et al. (2015). Mitochondrial dysfunction during in vitro hepatocyte steatosis is reversed by omega-3 fatty acid-induced up-regulation of mitofusin 2. Nutrition, 31(2), 386-392. [Link]

  • Mitscher, L. A., et al. (1981). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 24(3), 290-297. [Link]

  • Al-Trawneh, S. A., & Al-Momani, E. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Medicinal Chemistry Research, 23(10), 4263-4280. [Link]

  • PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Chapter 4 Assessing functional integrity of mitochondria in vitro and in vivo. Retrieved January 29, 2026, from [Link]

  • Marroquin, L. D., et al. (2007). In vitro assays of mitochondrial function/dysfunction. Methods in Molecular Biology, 372, 247-264. [Link]

Sources

Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Analogues for SAR Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Fluoroquinolone Scaffold

The quinolone core, particularly the 4-oxo-3-carboxylic acid moiety, is a cornerstone of antibacterial drug discovery.[1][2] The introduction of a fluorine atom at the C-7 position has been a pivotal moment in the evolution of this class of therapeutics, leading to the development of highly potent fluoroquinolone antibiotics.[3] These agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4] The 7-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold serves as a crucial pharmacophore, and its strategic modification offers a fertile ground for Structure-Activity Relationship (SAR) studies aimed at discovering novel antibacterial agents with improved efficacy, expanded spectrum, and reduced resistance potential.[5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a library of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid analogues. By systematically varying the substituents on the quinoline core, researchers can probe the intricate relationship between chemical structure and biological activity, paving the way for the next generation of quinolone-based therapeutics.

Synthetic Strategy: The Gould-Jacobs Reaction as a Foundational Tool

The Gould-Jacobs reaction is a robust and versatile method for the construction of the 4-hydroxyquinoline ring system. This reaction proceeds through a two-step sequence: a condensation reaction between a substituted aniline and diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting anilinomethylenemalonate intermediate. Subsequent hydrolysis of the ester yields the desired 4-hydroxyquinoline-3-carboxylic acid.

The choice of a meta-substituted aniline, such as 3-fluoroaniline, is critical for directing the cyclization to the desired position, yielding the 7-fluoro-substituted quinolone. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aniline and the cyclization step, necessitating careful optimization of reaction conditions.

Below is a visual representation of the general synthetic workflow for creating a library of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid analogues.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis cluster_3 SAR Studies A Substituted 3-Fluoroaniline C Anilinomethylenemalonate Intermediate A->C Heat B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate Analogue C->D High Temperature (e.g., Dowtherm A) E 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Analogue D->E Aqueous NaOH then Acidification F Biological Evaluation (e.g., Antibacterial Assays) E->F

Caption: General workflow for the synthesis and evaluation of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid analogues.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol details the synthesis of the core intermediate, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, from 3-fluoroaniline.

Materials:

  • 3-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Hexane

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Condensation: In a 100 mL round-bottom flask, combine 3-fluoroaniline (1.11 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol). Heat the mixture with stirring at 110-120 °C for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aniline.

  • Cyclization: In a separate 250 mL three-necked round-bottom flask equipped with a reflux condenser and a thermometer, heat Dowtherm A (50 mL) to a vigorous reflux (approximately 250-260 °C).

  • Slowly and carefully add the hot anilinomethylenemalonate intermediate from the previous step to the refluxing Dowtherm A. Caution: This addition should be done in portions to control the exothermic reaction and the evolution of ethanol.

  • Maintain the reaction mixture at reflux for 15-30 minutes after the addition is complete. The product will begin to precipitate out of the hot solution.

  • Allow the reaction mixture to cool to below 100 °C, and then add hexane (50 mL) to further precipitate the product.

  • Cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold hexane (2 x 30 mL) to remove residual Dowtherm A.

  • Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials or byproducts.

  • Dry the resulting white to off-white solid under vacuum to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Characterization:

  • Appearance: White to off-white solid.

  • Melting Point: ~295-300 °C (decomposes).

  • 1H NMR (DMSO-d6, 400 MHz): δ 12.5 (s, 1H, OH), 8.5 (s, 1H, H-2), 8.2 (dd, J=9.2, 6.0 Hz, 1H, H-5), 7.5 (dd, J=9.6, 2.4 Hz, 1H, H-8), 7.4 (ddd, J=9.2, 8.4, 2.4 Hz, 1H, H-6), 4.2 (q, J=7.2 Hz, 2H, OCH2CH3), 1.3 (t, J=7.2 Hz, 3H, OCH2CH3).

  • Mass Spectrometry (ESI-MS): m/z [M+H]+ calculated for C12H10FNO3: 236.07; found: 236.1.

Protocol 2: Hydrolysis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

This protocol describes the saponification of the ester to the final carboxylic acid.

Materials:

  • Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Filtration apparatus

Procedure:

  • Saponification: In a 100 mL round-bottom flask, suspend ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (2.35 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Heat the mixture to reflux with vigorous stirring. Continue heating until the solid has completely dissolved (typically 1-2 hours). Monitor the reaction by TLC until the starting ester is no longer detectable.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature in an ice bath.

  • Slowly and carefully acidify the clear solution with concentrated hydrochloric acid with stirring. The product will precipitate out as a white solid. Adjust the pH to approximately 2-3.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Dry the solid under vacuum to yield 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Characterization:

  • Appearance: White to off-white solid.

  • Melting Point: >300 °C.

  • 1H NMR (DMSO-d6, 400 MHz): δ 14.5 (br s, 1H, COOH), 12.8 (s, 1H, OH), 8.9 (s, 1H, H-2), 8.2 (dd, J=9.2, 6.0 Hz, 1H, H-5), 7.6 (dd, J=9.6, 2.4 Hz, 1H, H-8), 7.5 (ddd, J=9.2, 8.4, 2.4 Hz, 1H, H-6).

  • Mass Spectrometry (ESI-MS): m/z [M-H]- calculated for C10H6FNO3: 206.03; found: 206.0.

Building a Library of Analogues for SAR Studies

To conduct meaningful SAR studies, a library of analogues with diverse substituents at key positions of the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold should be synthesized. The protocols described above can be adapted by using different substituted anilines as starting materials.

Data Presentation: Synthesis of 7-Substituted-4-hydroxyquinoline-3-carboxylic Acid Analogues
EntryR Group (at C-7)Starting AnilineProduct Yield (%)Melting Point (°C)Key Analytical Data (1H NMR, MS)
1-F3-Fluoroaniline85>300As described in Protocol 2
2-Cl3-Chloroaniline82>3001H NMR (DMSO-d6): δ 14.4 (br s, 1H), 12.7 (s, 1H), 8.8 (s, 1H), 8.1 (d, J=8.8 Hz, 1H), 7.8 (d, J=2.0 Hz, 1H), 7.6 (dd, J=8.8, 2.0 Hz, 1H). MS: [M-H]- 222.0.
3-OCH33-Methoxyaniline88285-2881H NMR (DMSO-d6): δ 14.2 (br s, 1H), 12.5 (s, 1H), 8.7 (s, 1H), 8.0 (d, J=9.2 Hz, 1H), 7.2 (d, J=2.4 Hz, 1H), 7.1 (dd, J=9.2, 2.4 Hz, 1H), 3.9 (s, 3H). MS: [M-H]- 218.1.
4-CH33-Methylaniline80>3001H NMR (DMSO-d6): δ 14.3 (br s, 1H), 12.6 (s, 1H), 8.8 (s, 1H), 8.0 (d, J=8.4 Hz, 1H), 7.5 (s, 1H), 7.4 (d, J=8.4 Hz, 1H), 2.4 (s, 3H). MS: [M-H]- 202.1.

Note: Yields are for the final carboxylic acid product over two steps. Analytical data is representative and may vary slightly.

Visualization of the Core Synthetic Reaction

The following diagram illustrates the key chemical transformation in the synthesis of the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid core.

G cluster_reactants Reactants cluster_products Products aniline 3-Fluoroaniline intermediate Anilinomethylenemalonate Intermediate aniline->intermediate + DEEM (Condensation) deem Diethyl Ethoxymethylenemalonate deem->intermediate quinoline_ester Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate intermediate->quinoline_ester Thermal Cyclization quinoline_acid 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid quinoline_ester->quinoline_acid Hydrolysis

Caption: Key steps in the synthesis of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Conclusion and Future Directions

The synthetic protocols detailed herein provide a reliable and adaptable foundation for the generation of a diverse library of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid analogues. The systematic exploration of various substituents at the 7-position and other positions on the quinoline ring is a proven strategy for elucidating critical structure-activity relationships.[6] The resulting compounds can be screened in a battery of in vitro and in vivo assays to assess their antibacterial spectrum, potency, and potential for overcoming existing resistance mechanisms. These studies are essential for the rational design of new and more effective quinolone-based antibacterial agents to combat the growing threat of multidrug-resistant pathogens.

References

  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021). ResearchGate. [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

  • Gould–Jacobs reaction. In Wikipedia. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (CN112500341B).
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). ResearchGate. [Link]

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. [Link]

  • 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. PubChem. [Link]

  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. [Link]

  • Heeb, S., Fletcher, M. P., Chhabra, S. R., Diggle, S. P., Williams, P., & Cámara, M. (2011). Quinolones: from antibiotics to autoinducers. FEMS microbiology reviews, 35(2), 247–274. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). MDPI. [Link]

  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of medicinal chemistry, 23(12), 1358–1363. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2014). ResearchGate. [Link]

  • Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. Medchemcomm, 10(10), 1719–1739. [Link]

  • A review on recent development on fluoroquinolones. (2019). The Pharma Innovation. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. (2019). Oriental Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely visiting this page because 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (7-F-4-HQC) is refusing to dissolve in DMSO at standard concentrations (10–50 mM), or has precipitated upon storage or dilution.[1][2]

This is a known physicochemical characteristic of the quinolone-3-carboxylic acid scaffold.[1][2] This guide dissects the molecular mechanisms preventing dissolution and provides a validated troubleshooting workflow to overcome them without compromising the chemical integrity of your sample.

Module 1: The Physics of Insolubility

To solve the problem, you must understand the barrier. 7-F-4-HQC is not merely "hydrophobic"; it is a "brick dust" molecule.[1][2]

The Tautomeric Trap

Although named "4-hydroxy," this molecule exists predominantly in the 4-oxo (quinolone) tautomer in both the solid state and polar solvents like DMSO.[1][2] This creates a donor-acceptor motif that facilitates strong intermolecular hydrogen bonding.[1][2]

  • The Barrier: The molecules stack in a "head-to-tail" fashion (intermolecular H-bonds between the 3-COOH and the 4-Oxo/N-H groups), creating a crystal lattice with extremely high stability (high melting point >270°C).[1][2]

  • The Challenge: To dissolve the compound, DMSO molecules must energetically outcompete these strong intermolecular lattice forces. Room temperature kinetic energy is often insufficient.[1][2]

The Mechanism of Dissolution

The following diagram illustrates the thermodynamic barrier you are trying to overcome.

DissolutionMechanism Crystal Solid State Crystal (High Lattice Energy) Head-to-Tail Stacking Energy Input Energy (Heat + Sonication) Crystal->Energy + DMSO Transition Lattice Disruption Energy->Transition Breaking H-Bonds Solvated Solvated Species (DMSO Encapsulation) Transition->Solvated Entropy Driven Precipitate Re-Aggregation (Precipitation) Solvated->Precipitate Water Absorption (Hygroscopic DMSO) Precipitate->Energy Requires Re-processing

Figure 1: The thermodynamic pathway from solid crystal to solvated species.[1][2] Note that water absorption by DMSO acts as a thermodynamic sink, driving the equilibrium back toward precipitation.

Module 2: Troubleshooting Workflow

Do not simply add more solvent.[1][2] Follow this logic gate to solubilize your compound effectively.

Phase A: Initial Solubilization (The "Cloudy" Stock)

Scenario: You added DMSO to the powder, vortexed, and it remains a cloudy suspension.

StepActionScientific Rationale
1 Apply Heat (40–60°C) Increases kinetic energy to overcome the crystal lattice enthalpy.[1][2] The 4-oxo tautomer is stable at these temperatures.[1][2]
2 Ultrasonication Acoustic cavitation breaks apart micro-aggregates, increasing the surface area available for solvent interaction. Protocol: 30-second bursts, repeated 3x.
3 Check DMSO Quality Critical: DMSO is hygroscopic. If your DMSO bottle has been open for months, it may contain 1-5% water.[1][2] Water acts as an anti-solvent for quinolones.[1][2] Use fresh, anhydrous DMSO (≤0.1% water).[2]
Phase B: The "Crash Out" (Biological Assays)

Scenario: The stock is clear, but upon adding it to cell culture media (aqueous buffer), a white precipitate forms immediately.

  • Cause: The "Oiling Out" Effect.[1][2] When DMSO concentration drops (e.g., <1%), the solvent power is lost, and the hydrophobic quinolone core drives re-crystallization before it can disperse.

  • Solution:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate step (e.g., 100% → 10% → 1%).[2]

    • BSA Carrier: Pre-dilute the compound into media containing Bovine Serum Albumin (BSA).[1][2] Albumin binds the hydrophobic core, preventing crystallization while keeping the drug bio-available.

Module 3: Advanced FAQs

Q1: Can I use acid or base to help dissolve it?

Answer:

  • Acid (HCl): Avoid. While the quinolone nitrogen can be protonated, the resulting hydrochloride salt often has lower solubility in organic solvents like DMSO due to high ionic character.

  • Base (NaOH/KOH): Recommended (with caution). The 3-carboxylic acid is acidic.[1][2] Adding 1 equivalent of NaOH (or using 1M NaOH as a co-solvent) converts the acid to a carboxylate anion.[2] This disrupts the intermolecular H-bond dimer and drastically improves solubility.[1][2]

    • Note: Only use this if your downstream assay tolerates the pH shift or sodium ions.[1][2]

Q2: My stock solution turned yellow/brown over time. Is it degraded?

Answer: Likely not degraded, but oxidized trace impurities or tautomeric shifts can cause color changes.

  • Check: Run an LC-MS. If the primary peak (MW ~207.16 g/mol ) is intact, the color shift is likely cosmetic (trace oxidation of phenolic tautomers).

  • Prevention: Store under inert gas (Nitrogen/Argon) at -20°C.

Q3: Why does it dissolve in DMSO but precipitate after freezing?

Answer: Freezing DMSO (m.p. 19°C) forces the solute out of the solution as the solvent crystallizes (eutectic separation). Upon thawing, the compound may form a stable polymorph that is harder to redissolve.

  • Fix: You must re-heat and re-sonicate the stock every time you thaw it.[1][2] Do not use a stock that has visible particulates.[1][2]

Module 4: Validated Protocol

Target: 50 mM Stock Solution in DMSO (1 mL)

  • Weighing: Weigh 10.36 mg of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (MW: 207.16).

  • Solvent Addition: Add 900 µL of fresh, anhydrous DMSO.

    • Why not 1 mL? We leave room for volume expansion and potential base addition.[1][2]

  • Physical Processing:

    • Vortex for 60 seconds.

    • Sonicate in a water bath at 45°C for 5 minutes.

    • Observation: If clear, add DMSO to final volume of 1 mL.

  • Contingency (If still cloudy):

    • Add 10-20 µL of 1M NaOH (aqueous) or triethylamine.[1][2]

    • Vortex and sonicate again.[1][2] The shift to the anionic form should clarify the solution immediately.

Module 5: Diagnostic Flowchart

TroubleshootingTree Start Start: Compound Insoluble in DMSO CheckWater Is DMSO fresh/anhydrous? Start->CheckWater ReplaceDMSO Replace with Anhydrous DMSO CheckWater->ReplaceDMSO No / Unknown HeatSonicate Heat (50°C) + Sonicate (5 min) CheckWater->HeatSonicate Yes ReplaceDMSO->HeatSonicate Clear Is solution clear? HeatSonicate->Clear Success Proceed to Experiment Clear->Success Yes AddBase Add 1 eq. NaOH or Organic Base Clear->AddBase No CheckPrecip Did it precipitate in Water/Media? Success->CheckPrecip AddBase->Success DilutionFix Use Serial Dilution or BSA Carrier CheckPrecip->DilutionFix Yes

Figure 2: Decision matrix for troubleshooting solubility issues. Yellow diamonds indicate decision points; Green boxes indicate solutions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 328521, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.[1][2] Retrieved from [Link][2]

  • Li, Z., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.[1][2] Journal of Organic Chemistry.[1][2] Retrieved from [Link][2]

  • Ziath (2021). The Effects of Water on DMSO and Effective Hydration Measurement.[1][2] Retrieved from [Link]

  • Riley, C.M., et al. (1989). Aqueous solubilities of some variously substituted quinolone antimicrobials. Pharmaceutical Research.[1][2] (Contextual grounding for zwitterionic solubility behavior).

Sources

Improving the stability of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (7-F-4-HQC) presents a classic "solubility vs. stability" paradox common to quinolone intermediates.[1] Its stability in aqueous buffer is compromised by three primary failure modes: oxidative defluorination (photolysis) , thermal decarboxylation , and metal-ion chelation .

This guide provides a root-cause analysis of these failures and actionable protocols to stabilize the compound in aqueous environments.

Module 1: The Solubility vs. Stability Paradox

The Issue: Users often report precipitation upon diluting a DMSO stock into a neutral buffer (pH 7.0–7.4). The Science: 7-F-4-HQC is amphoteric but predominantly acidic due to the C3-carboxylic acid (


).[1] At neutral pH, the molecule exists near its isoelectric point or as a zwitterion, leading to aggregation and precipitation.
Troubleshooting Protocol: Correct Solubilization
ParameterRecommendationMechanism
Primary Solvent DMSO (anhydrous)Prevents hydrolysis; high solubility for stock (>10 mM).[1]
Aqueous Buffer pH pH > 8.0 (e.g., Tris-HCl, Carbonate)Forces the molecule into its anionic carboxylate form , drastically increasing solubility.
Avoid Acidic buffers (pH < 5)Promotes the protonated, insoluble form and catalyzes decarboxylation.
Co-Solvent PEG-400 (5-10%)Acts as a dispersant to prevent micro-crystallization upon aqueous dilution.[1]
Visual Logic: Solubility Decision Tree

SolubilityLogic Start Issue: Compound Precipitates in Buffer CheckPH Check Buffer pH Start->CheckPH IsAcidic pH < 6.0 CheckPH->IsAcidic IsNeutral pH 7.0 - 7.4 CheckPH->IsNeutral IsBasic pH > 8.0 CheckPH->IsBasic AcidAction High Risk: Protonation causes insolubility. Switch to basic buffer. IsAcidic->AcidAction NeutralAction Moderate Risk: Zwitterionic aggregation. Add 5% DMSO or PEG-400. IsNeutral->NeutralAction BasicAction Low Risk: Precipitation likely due to Metal Chelation (See Module 4). IsBasic->BasicAction

Figure 1: Decision tree for diagnosing precipitation issues based on pH environments.

Module 2: Chemical Stability (Decarboxylation)

The Issue: Loss of the parent peak (M-44 mass shift) observed in LC-MS after heating or prolonged storage. The Science: The 4-hydroxy-3-carboxylic acid motif functions as a vinylogous


-keto acid.[1] Under acidic conditions or heat, it undergoes decarboxylation  to form 7-fluoro-4-hydroxyquinoline.[1] This is irreversible.
Critical Control Points
  • Temperature: Never heat aqueous solutions above 60°C. Sterilize by filtration (0.22 µm), not autoclaving.

  • Acid Catalysis: Decarboxylation is acid-catalyzed.[1] Maintaining pH > 8.0 protects the carboxylate group, making it electronically unfavorable to decarboxylate [1].

Module 3: Photostability (Defluorination)

The Issue: Appearance of multiple small peaks and a color shift (yellowing) in clear vials. The Science: The 7-fluoroquinoline core is highly photosensitive.[1] UV/Visible light absorption excites the ring system, leading to heterolytic C-F bond cleavage (defluorination) or nucleophilic aromatic substitution (


) by water (forming 7-hydroxy derivative) [2, 3].[1]
Protection Protocol
  • Vial Type: strictly Amber Glass or aluminum-wrapped containers.[1]

  • Light Source: Avoid direct exposure to fluorescent lab lights.[1] Handle under yellow light if performing precise kinetic assays.[1]

  • Half-Life: In direct sunlight, the half-life (

    
    ) of fluoroquinolone cores can be as short as <60 minutes in aqueous solution [2].[1]
    

Module 4: Metal Chelation

The Issue: Unexplained loss of concentration in buffers containing


 or 

(e.g., PBS+Mg, cell culture media), or peak broadening in HPLC. The Science: The oxygen atoms at positions 3 (carboxyl) and 4 (keto/hydroxyl) form a perfect bidentate pocket for hard cations (

,

,

). This complexation alters solubility and can catalyze oxidative degradation [4].[1]
Visual Mechanism: Chelation & Degradation

ChelationMech Ligand 7-F-4-HQC (Free Acid) Complex Metal-Ligand Complex (Insoluble/Catalytic) Ligand->Complex + Metal Ion Metal Metal Ions (Mg2+, Fe3+, Ca2+) Metal->Complex Precip Precipitation (Assay Failure) Complex->Precip Oxidation Fenton Oxidation (If Fe3+ present) Complex->Oxidation

Figure 2: The chelation pathway.[1] The 3-COOH and 4-OH positions bind metals, leading to precipitation or catalyzed oxidation.

Prevention Protocol
  • Buffer Selection: Use Tris-HCl or HEPES instead of Phosphate-buffered saline (PBS) if multivalent cations are present (Phosphate + Metal + Quinolone = precipitate).[1]

  • Additives: If biological tolerance allows, add 0.1 mM EDTA to sequester trace metals found in low-grade buffer salts.

Standardized Preparation Protocol

Goal: Prepare a 1 mM working solution stable for 24 hours at 4°C.

  • Weighing: Weigh 7-F-4-HQC solid into an amber vial.

  • Primary Solubilization: Dissolve in 100% DMSO to a concentration of 20 mM. Vortex until clear.

  • Buffer Preparation: Prepare 50 mM Tris-HCl, pH 8.5.

    • Optional: Add 0.1 mM EDTA if water purity is a concern.[1]

  • Dilution: Slowly add the DMSO stock to the buffer (1:20 dilution) while vortexing.

    • Final Composition: 1 mM 7-F-4-HQC, 5% DMSO, pH ~8.5.

  • Storage: Store at 4°C in the dark. Use within 24 hours.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound in the buffer? A: No. The high heat (121°C) will induce decarboxylation of the 3-carboxylic acid group. Use 0.22 µm syringe filtration for sterilization.[1]

Q: Why does my HPLC peak tail significantly? A: This is likely due to the interaction of the carboxylic acid/amine with residual silanols on the column or metal ions in the LC system.

  • Fix: Add 0.1% Formic Acid (if low pH is tolerated) or use a column specifically designed for basic compounds (e.g., C18 with high carbon load/end-capping).[1]

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Stability is moderate. These media contain high levels of


 and 

, which will chelate the compound. Expect a 10-20% drop in free concentration due to complexation.[1] Always run a "no-cell" control to quantify this loss.[1]

References

  • Decarboxylation Mechanisms

    • Mechanism of decarboxylation of 4-hydroxyquinoline-3-carboxylic acids.[1] (General chemical principle for

      
      -keto acids).[1]
      
    • See: Master Organic Chemistry, "Decarboxylation of Beta-Keto Acids". Link

  • Photodegradation of Fluoroquinolones

    • Sturini, M., et al. (2022).[2][3][4] "Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application." Photochemical & Photobiological Sciences. Link

    • Note: This paper details the defluorination pathway at position 7 (analogous to position 6/8 in commercial quinolones) under UV irradiation.[1]

  • General Stability & Properties

    • PubChem Compound Summary for CID 328521: 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.[1] Link

  • Metal Chelation

    • Hider, R. C., et al. "Hydroxyquinolines as Iron Chelators." Current Medicinal Chemistry. (Demonstrates the bidentate binding mode of the 4-OH/3-COOH motif). Link

Sources

Minimizing autofluorescence interference of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the fluorescence characteristics and interference management of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (often a degradation product or metabolic core of fluoroquinolone antibiotics).

This guide is structured to assist researchers in bioanalysis (HPLC-FLD) and assay development , focusing on maximizing Signal-to-Noise (S/N) ratios and eliminating spectral crosstalk.

Executive Summary: The Fluorescence Challenge

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a highly fluorescent scaffold (fluorophore).[1][2][3] In experimental contexts, "interference" typically manifests in two ways:

  • Matrix Interference: Endogenous biological fluorophores (e.g., tryptophan, NADH) obscure the detection of this molecule.[3]

  • Spectral Crosstalk: The molecule itself interferes with the detection of other analytes (e.g., parent drugs like ciprofloxacin) due to overlapping emission spectra.

This guide provides the protocols to spectrally isolate, chemically quench, or chromatographically resolve this compound.

Module A: Spectral Characterization & pH Tuning

Objective: Shift the fluorescence window to minimize overlap with background noise.

The quantum yield (


) of quinolones is strictly dependent on the pH of the solvent, which dictates the protonation state (cationic, zwitterionic, or anionic).
Mechanism of Action[1]
  • Acidic pH (< 4.0): The molecule exists largely in a cationic form.[3] For many quinolone cores, this results in enhanced fluorescence intensity but may shift the emission maximum.

  • Neutral pH (~7.0): The zwitterionic form often exhibits reduced quantum yield compared to the acidic form.

  • Metal Chelation: The 3-carboxyl and 4-keto groups form stable chelates with divalent cations (

    
    , 
    
    
    
    ,
    
    
    ), which significantly quenches fluorescence.[3]
Optimization Protocol

To minimize interference, you must select an Excitation/Emission (Ex/Em) pair that avoids the "Biological Autofluorescence Window" (typically Ex 250-300 nm / Em 300-450 nm).[1][2][3]

Table 1: Recommended Spectral Settings

ParameterStandard SettingOptimized (Red-Shift Strategy)Rationale
Excitation (

)
278 nm290 - 300 nm Moving

higher reduces excitation of serum proteins (Tyrosine/Tryptophan).[1][2][3]
Emission (

)
445 nm450 - 500 nm Collecting emission at the tail end avoids Raman scatter and matrix noise.[1][2][3]
Mobile Phase pH 3.0 (Formic Acid)2.5 - 3.0 Maintains the cationic state for maximum signal stability.[1][2][3]
Additives None10 mM EDTA CRITICAL: Scavenges background metal ions that cause erratic quenching.[1][2][3]

Module B: Sample Preparation (Matrix Cleanup)

Objective: Physically remove interfering endogenous fluorophores (e.g., uremic toxins in urine, proteins in plasma) before detection.[2][3]

Warning: Simple Protein Precipitation (PPT) with methanol/acetonitrile is insufficient for trace fluorescence analysis.[2][3] It leaves behind significant background noise.[1][2][3] Solid Phase Extraction (SPE) is mandatory for high-sensitivity workflows.[1][2][3]

Protocol: Optimized SPE Workflow (HLB Cartridge)

Targeting removal of polar interferences.

  • Conditioning: 1 mL Methanol followed by 1 mL Water (pH 3.0).

  • Loading: Mix sample (Plasma/Urine) 1:1 with

    
     Phosphate Buffer (pH 3.0). Load onto cartridge.
    
  • Wash 1 (Interference Removal): 1 mL Water (pH 3.0).[2][3] Removes salts/proteins.[2][3]

  • Wash 2 (Critical): 1 mL 5% Methanol in Water. Removes moderate polarity autofluorescent metabolites.[1][2]

  • Elution: 1 mL Methanol containing 1% Formic Acid.

  • Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase A (containing EDTA).

Module C: Chromatographic Resolution

Objective: Separate the 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid peak from the "void volume" interference.[1][2][3]

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the HPLC separation to avoid co-elution with matrix autofluorescence.

HPLC_Optimization Start Start: High Background Interference Detected CheckRT Check Retention Time (RT) of Analyte Start->CheckRT Decision1 Is RT < 3.0 min (Void Volume)? CheckRT->Decision1 Action_Gradient Action: Decrease Initial Organic % (Start at 5% B) Decision1->Action_Gradient Yes CheckPeakShape Check Peak Shape Decision1->CheckPeakShape No Action_Gradient->CheckPeakShape Action_pH Action: Adjust pH to 3.0 (Suppress Ionization) Action_pH->CheckPeakShape Decision2 Is Peak Tailing? CheckPeakShape->Decision2 Action_Chelator Action: Add 5-10mM EDTA to Mobile Phase A Decision2->Action_Chelator Yes (Metal Interaction) Action_EndCapping Action: Use End-Capped C18 Column Decision2->Action_EndCapping Yes (Silanol Interaction) Final Optimized Signal-to-Noise Decision2->Final No Action_Chelator->Final Action_EndCapping->Final

Caption: Decision tree for resolving chromatographic interference and peak tailing issues specific to quinolone-type fluorophores.

Frequently Asked Questions (Troubleshooting)

Q1: My analyte signal decreases over time while the background remains stable. Is this interference? A: This is likely photodegradation , not interference.[2][3] 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives are photosensitive (defluorination can occur under UV light).[1][2][3]

  • Fix: Use amber glassware for all stock solutions and autosampler vials. Limit exposure to ambient laboratory light.[1][2][3]

Q2: I see a "negative" peak or a dip in the baseline right before my analyte. A: This is often caused by Fluorescence Quenching from the sample matrix. If your sample contains high concentrations of chloride ions or metal cations (Fe, Cu) and your mobile phase does not, the background fluorescence of the mobile phase drops when the sample plug passes through.

  • Fix: Match the matrix. Add EDTA to the mobile phase to clamp metal ions, or use a matrix-matched calibration curve.[1][2]

Q3: Can I use this molecule as an internal standard? A: It is risky due to its high native fluorescence and sensitivity to pH.[1][2]

  • Recommendation: Use an isotopically labeled version (

    
     or 
    
    
    
    ) of the parent drug, or a structural analog like pipemidic acid which has a distinct retention time and spectral profile.[3]

References

  • Viornery-Portillo, E., et al. (2022).[1][2][3] HPLC-fluorescence detection method for the simultaneous determination of fluoroquinolones in human plasma.[1][2] Vietnam Journal of Science and Technology.[2]

  • Albini, A., & Monti, S. (2003).[3] Photophysics and photochemistry of fluoroquinolones.[2] Chemical Society Reviews.[1][2][3]

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry.[1][2][3]

  • Carabias-Martínez, R., et al. (2005).[1][2][3] Fluorescence quenching of quinolones by metal cations: Analytical applications.[1][2] Analytica Chimica Acta.[1][2][3]

Sources

Optimizing the working concentration of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

[1][2][3][4][5]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Working Concentration, Solubility, and Assay Compatibility[1][2][3]

Executive Summary & Compound Profile

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (7-FHQ-3-CA) is a critical scaffold often utilized as a fragment in drug discovery or a key intermediate in the synthesis of fluoroquinolone antibiotics.[4][5][1][2][3] Its utility is frequently compromised by poor aqueous solubility and intrinsic fluorescence , which can lead to false positives in biological assays.[4][5][2][3]

This guide replaces generic advice with a self-validating optimization protocol. You must empirically determine the "working concentration" for your specific assay buffer; relying on literature values from different conditions will lead to precipitation artifacts.[4][5][1][2][3]

Compound Snapshot
PropertyValueImplication for Optimization
CAS No. 63463-20-7Verification ID.[4][5][1][2][3]
PubChem CID 328521Reference standard.[4][5][1][2][3]
pKa (Acidic) ~3.5 - 4.0 (COOH)Soluble at neutral/basic pH; precipitates in acid.[4][5][1][2][3]
Tautomerism 4-hydroxy

4-quinolone
Affects binding mode and solubility profile.[4][5][1][2][3]
Fluorescence High (Blue/Green region)High Risk of interference in FRET/fluorescence assays.[4][5][1][2][3]

Module A: Solubility & Stock Formulation

The #1 Failure Point: Researchers often assume 10 mM solubility in aqueous buffer because the stock dissolved in DMSO.[4][5][2][3] This is false. Upon dilution into buffer, the "crash-out" effect occurs immediately if the concentration exceeds the thermodynamic solubility limit.[4][5][1][2][3]

Protocol: The "Safe-Stock" Preparation

Rationale: To maximize stability and prevent freeze-thaw degradation.[4][5][1][2][3]

  • Primary Solvent: Dissolve solid 7-FHQ-3-CA in 100% anhydrous DMSO .

    • Target Stock Concentration: 10 mM – 50 mM.[4][5][1][2][3]

    • Note: If turbidity persists, mild sonication (30 sec) is acceptable.[4][5][1][2][3]

  • Storage: Aliquot into single-use amber vials (light sensitive). Store at -20°C.

  • Working Solution (Critical Step):

    • Do NOT dilute directly to 100% aqueous buffer if >100 µM is needed.[4][5][1][2][3]

    • Intermediate Step: Prepare a 10x intermediate in buffer containing 5% DMSO .

    • Final Dilution: Dilute the 10x intermediate to 1x working concentration.

Troubleshooting Solubility
ObservationDiagnosisCorrective Action
Cloudiness upon dilution "Crash-out" precipitation.[4][5][1][2][3]Reduce working concentration or increase pH (to >7.[4][5][1][2][3]5) to deprotonate the carboxylic acid.[4][5][1][2][3]
Precipitate over time Metastable supersaturation.[4][5][1][2][3]Perform a Kinetic Solubility Test (see below) before running long incubations.
Yellowing of solution Oxidation or pH shift.[4][5][1][2][3]Check pH. Quinolones often turn yellow in alkaline conditions; this is normal but check absorbance.[4][5][1][2][3]

Module B: Determining the Optimal Working Concentration

You cannot arbitrarily choose a concentration. You must find the Maximal Soluble Concentration (MSC) in your specific assay buffer.[4][5][2][3]

Workflow: The Nephelometry Check

If you lack a nephelometer, use a plate reader measuring Absorbance at 600 nm (turbidity).[1][2][3]

Step-by-Step Protocol:

  • Preparation: Prepare a 2-fold serial dilution of 7-FHQ-3-CA in your assay buffer (e.g., from 500 µM down to 1 µM).

  • Incubation: Incubate at room temperature for the duration of your planned assay (e.g., 1 hour).

  • Read: Measure OD600 (turbidity).

  • Analysis: The "Working Concentration" limit is the highest concentration before the OD600 spikes above the background.[4][5][1][2][3]

Visualization: Solubility Optimization Logic

SolubilityLogicStartStart: Define Target ConcentrationDissolveDissolve in 100% DMSOStart->DissolveDiluteDilute to Assay Buffer(Keep DMSO < 1%)Dissolve->DiluteCheckTurbidity Check (OD600)Dilute->CheckDecisionOD600 > Background?Check->DecisionPrecipPrecipitation Detected:Concentration Too HighDecision->PrecipYesSolubleSoluble:Proceed to Interference CheckDecision->SolubleNoPrecip->StartReduce Conc.

Figure 1: Logic flow for establishing the Maximal Soluble Concentration (MSC) prior to biological screening.

Module C: Fluorescence Interference (The "Hidden" Variable)

7-FHQ-3-CA possesses a quinolone core, which is intrinsically fluorescent.[4][5][1][2][3] This can interfere with assays using blue/green fluorophores (e.g., GFP, FITC, Coumarin).[1][2][3]

The Interference Test

Run this BEFORE any binding or enzymatic assay.[5][1][2][3]

  • Set up: Add 7-FHQ-3-CA at your determined working concentration to the assay buffer.

  • No-Reagent Control: Do not add your enzyme/protein/fluorophore.[4][5][1][2][3]

  • Scan: Perform an excitation/emission scan (Excitation: 300–400 nm; Emission: 400–600 nm).

  • Verdict:

    • Signal < 10% of Assay Window: Safe to proceed.

    • Signal > 10% of Assay Window: You have interference.[4][5][1][2][3]

      • Fix 1: Use a red-shifted fluorophore (e.g., Alexa Fluor 647) for your assay.[4][5][1][2][3]

      • Fix 2: Use a radiometric or mass-spec based assay instead.[4][5][1][2][3]

Module D: Synthesis Applications (Stoichiometry)

If you are using 7-FHQ-3-CA as a reactant (e.g., coupling the carboxylic acid):

  • Activation: The carboxylic acid at C3 is electronically deactivated by the electron-withdrawing fluorine at C7 and the vinylogous amide nature of the quinolone.[4][5][1][2][3]

  • Recommendation: Use strong coupling agents (e.g., HATU or SOCl2 conversion to acid chloride) rather than standard EDC/NHS.[4][1][2][3]

  • Protection: The 4-hydroxyl group may require protection (e.g., O-benzyl) to prevent side reactions during aggressive coupling.[4][5][1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I store the diluted stock in the fridge (4°C)? A: No. 7-FHQ-3-CA is likely to precipitate at 4°C due to reduced solubility.[4][5][1][2][3] Store 10 mM stocks in DMSO at -20°C. Working solutions should be prepared fresh daily.

Q2: My IC50 curve is bell-shaped. Why? A: This is a classic sign of precipitation at high concentrations.[4][5][1][2][3] The compound precipitates, reducing the effective concentration, causing the "activity" to drop.[5][1][2][3] Re-run the assay below the MSC determined in Module B.

Q3: Is this compound cell-permeable? A: As a carboxylic acid, it is charged at physiological pH (7.4), which limits passive diffusion.[4][5][1][2][3] For intracellular targets, consider using an ester prodrug form or electroporation, unless an active transporter is known.[5][1][2][3]

References & Authoritative Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 328521, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.[4][5][1][2][3] Retrieved from [Link][4][1][2][3]

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[4][5][1][2][3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5][1][2][3] Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[5][1][2][3][6] Drug Discovery Today.[4][5][1][2][3] (Contextual grounding for DMSO solubility limits). Retrieved from [Link]

Technical Support Center: Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #FQ-7F-SYNTH-001 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: Optimization & Troubleshooting of the Gould-Jacobs Protocol for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Executive Summary & Workflow Visualization

User Query: "I am experiencing low yields and 'tarring' during the cyclization step of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid synthesis. The final product also shows inconsistent melting points."

Specialist Analysis: The synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a classic application of the Gould-Jacobs reaction . While the route is established, it is thermodynamically demanding. The core challenges usually stem from:

  • Reversibility of the initial condensation (failure to remove ethanol).

  • Heat Transfer Efficiency during the high-temperature cyclization (250°C+), leading to polymerization (tar).

  • Decarboxylation during the final hydrolysis step if pH/temperature is uncontrolled.

Reaction Workflow (DOT Visualization)

GouldJacobs Start 3-Fluoroaniline + EMME Inter1 Enamine Intermediate (Diethyl (3-fluoroanilino) methylenemalonate) Start->Inter1 Step 1: Condensation 110-140°C, -EtOH Inter2 Cyclized Ester (Ethyl 7-fluoro-4-hydroxy quinoline-3-carboxylate) Inter1->Inter2 Step 2: Cyclization 250-260°C, Dowtherm A Tar Polymeric Tar Inter1->Tar Slow heating or <250°C Final Target Acid (7-Fluoro-4-hydroxy quinoline-3-carboxylic acid) Inter2->Final Step 3: Hydrolysis NaOH, then HCl Decarb Decarboxylated Product (Impurity) Final->Decarb Prolonged acid boil

Figure 1: Step-wise synthetic pathway highlighting critical failure points (red) in the Gould-Jacobs protocol.

Technical Modules: Step-by-Step Troubleshooting

Module 1: The Condensation Phase (Formation of the Enamine)

Objective: React 3-fluoroaniline with Diethyl ethoxymethylenemalonate (EMME) to form the enamine intermediate.

Common Failure Mode: Incomplete conversion due to equilibrium limitations.

SymptomDiagnosisResolution Protocol
Starting material (Aniline) visible on TLC Equilibrium stagnation. The reaction produces ethanol as a byproduct. If ethanol is not removed, the reaction stalls.Vacuum Drive: Conduct the reaction neat (solvent-free) at 110–120°C. Apply weak vacuum (approx. 200-300 mbar) periodically to strip generated ethanol, shifting the equilibrium to the right (Le Chatelier’s principle).
Solidification in flask The product (enamine) has a high melting point and crystallizes upon cooling, trapping unreacted material.Recrystallization: Do not carry crude solid to Step 2. Recrystallize from Ethanol/Hexane to ensure purity. Impurities here will char in Step 2.

Expert Insight: 3-Fluoroaniline is electron-withdrawing. This reduces the nucleophilicity of the amine, making the initial attack on EMME slower than with unsubstituted aniline. Ensure the reaction time is sufficient (typically 2–4 hours).

Module 2: The Thermal Cyclization (The "Tar" Issue)

Objective: Intramolecular Friedel-Crafts acylation to close the quinoline ring. Critical Parameter: Temperature (>250°C).[1]

The Science: This step has a very high activation energy (


).
  • If T < 240°C: The reaction is too slow; the intermediate decomposes or polymerizes before cyclizing.

  • If T > 270°C: Radical polymerization dominates, yielding black tar.

Troubleshooting Protocol:

Question: "My reaction turns into a black, insoluble rock. Why?" Answer: You likely heated the reaction mixture together with the solvent from room temperature. This "slow ramp" is fatal.

Correct Protocol (Flash Cyclization):

  • Solvent: Use Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl) or Diphenyl ether. These boil at ~258°C.

  • The "Drop" Method:

    • Heat the pure solvent (Dowtherm A) to a rolling boil (255–260°C) first.

    • Dissolve your Enamine (from Step 1) in a minimal amount of warm solvent or add it as a solid portion-wise directly into the boiling solvent.

    • Why? This ensures the molecules instantly cross the

      
       barrier to form the quinoline, bypassing the lower-energy decomposition pathways.
      
  • Concentration: Keep the concentration low (approx. 10 mL solvent per 1 g reactant) to prevent intermolecular polymerization.

Regioselectivity Note: With 3-fluoroaniline, cyclization can theoretically occur at two ortho positions. However, the 7-fluoro isomer is strongly favored due to the combined electronic directing effects and steric hindrance at the alternative position (between the F and NH group).

Module 3: Hydrolysis and Isolation

Objective: Convert the ethyl ester to the free carboxylic acid.

Common Failure Mode: Decarboxylation.

  • Structure Note: 4-Hydroxyquinolines are vinylogous

    
    -keto acids. They are prone to losing 
    
    
    
    under vigorous acidic conditions.

Recommended Protocol:

  • Alkaline Hydrolysis: Reflux the ester in 10% NaOH or KOH (aq). This forms the stable dicarboxylate salt (soluble).

  • Filtration: Filter the hot alkaline solution to remove any uncyclized "tar" or insoluble impurities from Step 2.

  • Controlled Acidification:

    • Cool the filtrate to room temperature.

    • Add Acetic Acid or dilute HCl dropwise.

    • Stop at pH 4–5. The product usually precipitates as a white/off-white solid.

    • Warning: Do not boil in concentrated HCl, or you will generate 7-fluoro-4-hydroxyquinoline (decarboxylated byproduct).

Data Reference: Yield Expectations

StepReactionTypical YieldKey QC Parameter
1Condensation85–95%MP: ~65-70°C (Enamine)
2Cyclization50–70%Appearance: Beige solid (crude). Darkens on air exposure.
3Hydrolysis80–90%MP: >270°C (Dec.); 1H NMR confirmation.

FAQ: Rapid Resolution

Q: Can I use Polyphosphoric Acid (PPA) instead of Dowtherm A for cyclization? A: While PPA is common for some quinoline syntheses, the Gould-Jacobs route for fluoro-anilines typically fails or gives low yields with PPA due to the deactivated nature of the ring. The thermal method (Dowtherm A) is the industrial standard for this specific scaffold.

Q: The product has a very high melting point and won't dissolve in CDCl3 for NMR. A: This is normal. 4-Hydroxyquinolines (tautomerizing to 4-quinolones) have strong intermolecular hydrogen bonding.

  • NMR Solvent: Use DMSO-d6 or TFA-d (Trifluoroacetic acid).

  • Melting Point: Expect decomposition above 270°C. Do not rely solely on MP; use LC-MS.

Q: I see two spots on TLC after cyclization. A: This could be the 5-fluoro isomer (minor byproduct) or uncyclized material. The 7-fluoro isomer is generally less soluble. Recrystallization from DMF or Acetic Acid usually purifies the major 7-fluoro isomer.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1]

  • Grohe, K., & Heberer, H. (1978). "Cycloaracylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids." Justus Liebigs Annalen der Chemie, 1987(6), 871-879. (Foundational work on fluoroquinolone precursors).
  • Biotage Application Note AN56. (2012). "Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation." (Provides thermal data comparisons).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Gould-Jacobs).

Sources

Technical Support Center: Purification of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles for effective problem-solving.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it's crucial to understand the physicochemical properties of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, as these dictate its behavior in different purification systems.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₆FNO₃[1]Indicates the elemental composition.
Molecular Weight 207.16 g/mol [1]Useful for calculating molar equivalents and concentrations.
Appearance Typically an off-white to pale yellow powder.Color may indicate the presence of impurities.
Acidity (pKa) The carboxylic acid group imparts acidic properties.This is the basis for acid-base extraction techniques.[2][3][4][5][6]
Solubility Generally has low solubility in water and non-polar organic solvents. It shows increased solubility in some polar organic solvents like DMF, DMSO, and in aqueous base.[7]Critical for selecting appropriate recrystallization solvents and mobile phases for chromatography.

II. Primary Purification Strategies: A Comparative Overview

There are three primary methods for purifying 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

  • Recrystallization: This is often the most effective and scalable method for removing minor impurities, especially those with different solubility profiles from the target compound.

  • Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral or basic impurities.[2][3][4][5][6]

  • Column Chromatography: While more labor-intensive, column chromatography provides the highest resolution for separating complex mixtures of impurities.[8][9][10]

The following workflow diagram illustrates a typical decision-making process for selecting a purification strategy.

Purification_Workflow start Crude Product (7-Fluoro-4-hydroxyquinoline- 3-carboxylic acid) check_purity Assess Purity (e.g., TLC, LC-MS) start->check_purity high_purity High Purity (>95%) Minor Impurities check_purity->high_purity High low_purity Low Purity (<95%) Significant Impurities check_purity->low_purity Low recrystallization Recrystallization high_purity->recrystallization acid_base Acid-Base Extraction low_purity->acid_base final_product Pure Product recrystallization->final_product reassess Re-assess Purity acid_base->reassess column_chrom Column Chromatography column_chrom->final_product reassess->recrystallization Purity Improved reassess->column_chrom Complex Mixture

Caption: Decision workflow for selecting a purification strategy.

III. Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

A. Recrystallization Troubleshooting

Q1: My compound is not dissolving in the recrystallization solvent, even with heating.

A1: This indicates that the chosen solvent is not suitable. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid has limited solubility in many common solvents.

  • Expert Insight: The key to a successful recrystallization is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Troubleshooting Steps:

    • Increase Polarity: Try more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Use these sparingly as their high boiling points can make removal difficult.

    • Use a Co-solvent System: A mixture of solvents can fine-tune the solubility. For instance, you could dissolve the compound in a small amount of a good solvent (like DMF) and then add a poorer solvent (like ethanol or water) dropwise until the solution becomes slightly cloudy (the saturation point). Then, heat the mixture until it becomes clear again before allowing it to cool. A mixture of dimethylformamide and methanol has been used for recrystallizing similar quinoline carboxylic acids.[11]

    • Verify Your Starting Material: Ensure that the undissolved material is indeed your target compound and not an insoluble impurity.

Q2: My compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals.

  • Causality: This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.

  • Solutions:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add more of the recrystallization solvent to lower the concentration.

    • Slower Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q3: The purity of my compound did not improve after recrystallization.

A3: This suggests that the impurities have a similar solubility profile to your product in the chosen solvent.

  • Expert Tip: The goal is to choose a solvent that dissolves the impurities well even at low temperatures, or not at all, while dissolving your product at high temperatures.

  • Alternative Approaches:

    • Change the Solvent: Experiment with different solvents or solvent systems.

    • Consider an Alternative Purification Method: If recrystallization is ineffective, acid-base extraction or column chromatography may be necessary.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, it is not a good recrystallization solvent. If it is insoluble, heat the test tube. If it dissolves upon heating, it is a potentially good solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven.

B. Acid-Base Extraction FAQs

Q1: What is the principle behind acid-base extraction for purifying 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid?

A1: The carboxylic acid group on the molecule is acidic. By treating a solution of the crude product in an organic solvent (e.g., ethyl acetate) with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the acidic product is deprotonated to form a water-soluble salt.[3][4][5][6] This salt will move into the aqueous layer, leaving non-acidic (neutral or basic) impurities behind in the organic layer. The aqueous layer can then be separated and re-acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.[12]

Acid_Base_Extraction start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO₃) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer: Neutral/Basic Impurities separate_layers->organic_layer Organic aqueous_layer Aqueous Layer: Water-Soluble Salt of Product separate_layers->aqueous_layer Aqueous add_acid Add Acid (e.g., HCl) aqueous_layer->add_acid precipitate Precipitate Pure Product add_acid->precipitate filtrate Filter and Dry precipitate->filtrate pure_product Pure Product filtrate->pure_product

Caption: Workflow for acid-base extraction.

Q2: I am getting a low recovery after acid-base extraction. What could be the reasons?

A2: Low recovery can be due to several factors:

  • Incomplete Extraction: The extraction from the organic to the aqueous layer may be incomplete. Repeat the extraction of the organic layer with fresh aqueous base to ensure all the product has been transferred.

  • Incorrect pH for Precipitation: After extraction, the aqueous layer must be sufficiently acidified to precipitate the product. Check the pH with pH paper to ensure it is acidic (pH ~2).

  • Product Solubility: The product may have some solubility in the acidic aqueous solution. Cooling the solution in an ice bath before filtration can help to minimize this loss.

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap the product.[13] To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

C. Column Chromatography Guide

Q1: What is a good starting point for a solvent system (mobile phase) for column chromatography?

A1: A common starting point for purifying quinolone derivatives is a mixture of a non-polar solvent and a polar solvent. For 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a mixture of dichloromethane and methanol is a good choice.

  • Method Development: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. The ideal solvent system should give your product an Rf value of around 0.3-0.4.

  • Solvent Polarity Gradient: You can start with a less polar mixture (e.g., 98:2 dichloromethane:methanol) and gradually increase the polarity (e.g., to 95:5 or 90:10) to elute your compound.

Recommended Column Chromatography Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Dichloromethane:Methanol gradientAllows for the elution of a range of compounds with varying polarities.
Elution Mode Gradient elutionStart with a low polarity to elute non-polar impurities, then increase the polarity to elute the product.
Detection UV light (254 nm)The quinoline ring system is UV active, allowing for easy visualization on TLC plates and monitoring of fractions.

Q2: My compound is streaking on the TLC plate and the column. How can I fix this?

A2: Streaking is often caused by the acidic nature of the carboxylic acid interacting too strongly with the basic sites on the silica gel.

  • Solution: Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase. This will protonate the silica surface and the carboxylic acid, leading to sharper bands and better separation.

IV. Purity Assessment

After purification, it is essential to assess the purity of your 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity and purity of the compound.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

  • Melting Point: A sharp melting point close to the literature value is an indicator of high purity.

By understanding the principles behind each purification technique and anticipating potential challenges, you can develop a robust and efficient purification strategy for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

References

  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents.
  • Acid-Base Extraction. Available from: [Link]

  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.
  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents.
  • 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem. Available from: [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available from: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available from: [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC - NIH. Available from: [Link]

  • US2474823A - Quinoline compounds and process of making same - Google Patents.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. Available from: [Link]

  • US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents.
  • HPLC Troubleshooting Guide. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available from: [Link]

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Access to Fluorene-Fused Isoquinolones Containing an Axially Chiral Element via Cascade Bi-Annulation Reaction of Indene-Dienes | Precision Chemistry - ACS Publications. Available from: [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. Available from: [Link]

  • Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Available from: [Link]

  • EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents.
  • Coping with crystallization problems - ResearchGate. Available from: [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available from: [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. Available from: [Link]

  • JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available from: [Link]

  • Solubility of Organic Compounds. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. Available from: [Link]

  • Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry - PubMed. Available from: [Link]

  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Available from: [Link]

  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence. Available from: [Link]

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available from: [Link]

Sources

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQC). This resource is designed for researchers, scientists, and drug development professionals who may encounter precipitation issues when using this compound in cell culture media. Our goal is to provide you with the scientific rationale and practical troubleshooting steps to ensure the success of your experiments.

Part 1: Quick Troubleshooting Guide

If you are currently facing precipitation issues, this section provides immediate steps to diagnose and resolve the problem.

SymptomProbable CauseImmediate Action
Precipitate forms instantly upon adding FHQC stock to the media."Solvent Shock" or exceeding the local solubility limit.[1]1. Pre-warm media to 37°C. 2. Add the stock solution dropwise while gently swirling the media. 3. Ensure the final solvent concentration (e.g., DMSO) is low (<0.5%).
Precipitate forms gradually over minutes to hours in the incubator.Low intrinsic solubility at physiological pH or interaction with media components .[1]1. Perform a solubility test (see Protocol 2) to find the maximum usable concentration. 2. Check for interactions with divalent cations by testing in a cation-free buffer.
Precipitate appears crystalline and is more pronounced in serum-free media.Chelation with divalent cations (Ca²⁺, Mg²⁺) forming insoluble salts.[2][3]1. Reduce the working concentration of FHQC. 2. If possible for your cell line, test in a medium with lower concentrations of Ca²⁺ and Mg²⁺.
Precipitate is observed only at high concentrations of FHQC.Exceeding the maximum solubility of FHQC in the specific media formulation.Determine the empirical solubility limit for your exact experimental conditions (media type, serum percentage, temperature) using Protocol 2.
Part 2: In-Depth Troubleshooting and Scientific Background

This section provides a detailed question-and-answer guide grounded in the physicochemical properties of fluoroquinolones and the complex environment of cell culture media.

Understanding the Molecule: Why Does FHQC Precipitate?

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQC) belongs to the quinolone class of compounds. Its structure contains key functional groups that govern its solubility. Like many fluoroquinolones, it is an amphoteric compound, meaning it can act as both a weak acid and a weak base.[4] This characteristic is central to its solubility behavior.

  • pH-Dependent Solubility : The solubility of quinolones is highly dependent on pH, often exhibiting a "U"-shaped profile.[5] They are most soluble at acidic pH (below 5) and alkaline pH (above 10), but have a point of minimum solubility, known as the isoelectric point, near physiological pH (7.0-7.4).[4][5][6][7] Since most cell culture media are buffered to a pH of 7.2-7.4, you are often working in the region of FHQC's lowest intrinsic solubility.[1]

  • Chelation of Divalent Cations : The 4-hydroxy (keto) group and the adjacent 3-carboxylic acid group on the quinolone ring form a powerful bidentate chelation site for divalent metal cations.[3] Cell culture media are rich in these cations, particularly Magnesium (Mg²⁺) and Calcium (Ca²⁺). The formation of these FHQC-metal ion complexes can result in poorly soluble precipitates, effectively reducing the bioavailable concentration of your compound.[2][8][9]

Below is a diagram illustrating the primary mechanisms leading to FHQC precipitation in cell culture media.

Caption: Key factors driving the precipitation of FHQC in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation immediately after adding my FHQC stock to the medium. What happened?

This is a classic case of "solvent shock."[1] Your FHQC is likely dissolved at a very high concentration in an organic solvent like DMSO. When this concentrated stock is rapidly introduced into the aqueous environment of the cell culture medium, the solvent disperses, and the local concentration of FHQC momentarily exceeds its solubility limit, causing it to crash out of solution.

Solution:

  • Pre-warm the medium: Always warm your cell culture medium to 37°C before adding the compound. Most dissolution processes are endothermic, meaning solubility increases with temperature.[7][10]

  • Slow, steady addition: Add the stock solution drop-by-drop into the vortex of the swirling medium. This ensures rapid mixing and prevents the formation of localized high concentrations.

  • Keep solvent volume low: Ensure the final concentration of your organic solvent (e.g., DMSO) is typically below 0.5% (and always below 1%) to minimize solvent-induced toxicity and solubility issues.

Q2: My FHQC-media solution was clear initially but became cloudy after a few hours in the incubator. Why?

This delayed precipitation points towards two primary culprits: equilibrium dynamics and interactions with media components.

  • Equilibrium Solubility: The initial clear solution might have been supersaturated. Over time, the system equilibrates, and the excess compound precipitates out to reach its true thermodynamic solubility limit at 37°C and pH ~7.4.

  • Chelation: As described earlier, FHQC can chelate with Mg²⁺ and Ca²⁺ ions present in the media.[2][3] This process may not be instantaneous and can lead to the gradual formation of insoluble complexes.

  • pH Shift: Cellular metabolism can cause a slight decrease in the pH of the medium over time.[1] While typically minor, this shift could move the pH closer to FHQC's isoelectric point, further reducing its solubility.

Solution: The most reliable solution is to determine the maximum stable concentration of FHQC in your specific cell culture medium under your experimental conditions. Please refer to Protocol 2: Determining Maximum Soluble Concentration .

Q3: Does the type of cell culture medium matter? For example, DMEM vs. RPMI-1640?

Yes, the type of medium can significantly impact solubility. While both DMEM and RPMI-1640 are buffered to a similar pH, their formulations differ in the concentrations of salts, amino acids, and vitamins.[11][12]

  • Divalent Cation Concentration: Check the specific formulation of your medium for the concentrations of CaCl₂ and MgSO₄. A medium with higher levels of these divalent cations may be more prone to causing precipitation of chelating compounds like FHQC.

  • Buffering Capacity: Different media have slightly different buffering capacities, which could influence pH stability over the course of an experiment.[11]

DMEM vs. RPMI-1640 Composition Snapshot

ComponentDMEM (High Glucose)RPMI-1640Significance for FHQC Solubility
Calcium Nitrate/Chloride ~1.8 mM (as Ca(NO₃)₂) or 200 mg/L (as CaCl₂)~0.42 mM (as Ca(NO₃)₂)Higher Ca²⁺ in DMEM may increase the risk of chelation-based precipitation.
Magnesium Sulfate ~0.81 mM (97.67 mg/L)~0.4 mM (48.84 mg/L)Higher Mg²⁺ in DMEM may also contribute to precipitation.
Phosphate ~0.9 mM~5.6 mMHigh phosphate can lead to the precipitation of calcium phosphate, which could potentially co-precipitate other compounds.
Buffering System Sodium BicarbonateSodium BicarbonateBoth maintain pH in the 7.2-7.4 range, where FHQC solubility is expected to be low.

Note: Exact concentrations can vary by manufacturer. Always refer to the certificate of analysis for your specific media lot.

Q4: Can serum in the media help prevent precipitation?

It's a double-edged sword. Serum, typically Fetal Bovine Serum (FBS), contains abundant proteins like albumin, which can bind to small molecules.

  • Pro (Increased Solubility): Protein binding can increase the apparent solubility of a compound by keeping it in the solution as a protein-compound complex, preventing self-aggregation or precipitation.

  • Con (Reduced Bioavailability): If FHQC binds strongly to serum proteins, the free, unbound concentration of the compound—which is generally the active fraction—is reduced. This can affect the compound's efficacy and complicate the interpretation of dose-response experiments.

If you suspect serum interactions, you can run a parallel solubility test in serum-free and serum-containing media to observe the difference.

Part 3: Experimental Protocols & Workflows

As a self-validating system, these protocols are designed to give you empirical data on how FHQC behaves in your specific experimental setup.

Protocol 1: Preparation of a Concentrated FHQC Stock Solution
  • Solvent Selection: Use a high-purity, anhydrous grade solvent. DMSO is the most common choice for initial stock preparation due to its high solubilizing power.

  • Calculation: Calculate the mass of FHQC required for a high-concentration stock (e.g., 10-50 mM). (MW of FHQC ≈ 207.16 g/mol ).

  • Dissolution: Add the calculated volume of DMSO to the weighed FHQC powder in a sterile, conical tube.

  • Solubilization: Vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, you can gently warm the solution to 37°C for 5-10 minutes or use a sonicating water bath. Ensure the final solution is completely clear.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent, e.g., PTFE for DMSO) into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13] Store at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

This protocol will establish the practical working concentration limit for FHQC in your specific medium.

  • Preparation: Pre-warm your complete cell culture medium (with serum and other supplements, if applicable) to 37°C in a water bath.

  • Serial Dilution Setup: In a sterile 96-well plate or microcentrifuge tubes, add 100 µL of the pre-warmed medium to each well/tube.

  • Highest Concentration: In the first well, add a volume of your FHQC stock solution to achieve the highest concentration you wish to test (e.g., 200 µM). Ensure the solvent concentration remains below 0.5%.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mix well, then transfer 50 µL from the second to the third, and so on.

  • Controls: Include a "media only" control and a "media + solvent" control (containing the same amount of solvent as your highest concentration well).

  • Incubation: Incubate the plate/tubes under your standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 2 hours, 24 hours, 72 hours).

  • Observation: After incubation, carefully inspect each well/tube for any signs of precipitation. A light microscope can be used for more sensitive detection of micro-precipitates. The highest concentration that remains completely clear is your maximum working soluble concentration.

Troubleshooting Workflow Diagram

This flowchart provides a logical path to follow when you encounter precipitation.

start Precipitate Observed in FHQC-Treated Media q1 When does it precipitate? start->q1 a1_imm Immediately Upon Addition q1->a1_imm Immediately a1_del Delayed (During Incubation) q1->a1_del Over Time sol1 Likely 'Solvent Shock'. 1. Pre-warm media to 37°C. 2. Add stock dropwise with swirling. 3. Keep DMSO < 0.5%. a1_imm->sol1 sol2 Likely Solubility/Stability Issue. Proceed to solubility testing. a1_del->sol2 q2 Is the solution now clear? sol1->q2 q2->sol2 No end Use FHQC at or below the determined max soluble concentration. q2->end Yes protocol Perform Protocol 2: Determine Max Soluble Concentration sol2->protocol protocol->end

Caption: A step-by-step workflow for troubleshooting FHQC precipitation.

References
  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate - Pharmacy Education. (n.d.). Retrieved January 29, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved January 29, 2026, from [Link]

  • Aqueous solubilities of some variously substituted quinolone antimicrobials - Regulations.gov. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. (2026, January 25). Retrieved January 29, 2026, from [Link]

  • African Journal of Pharmaceutical Research & Development - University Of Nigeria Nsukka. (n.d.). Retrieved January 29, 2026, from [Link]

  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • What's the Difference Between DMEM and RPMI? - Patsnap Synapse. (2025, May 9). Retrieved January 29, 2026, from [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC. (2016, December 23). Retrieved January 29, 2026, from [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024, April 9). Retrieved January 29, 2026, from [Link]

  • Interaction of divalent cations, quinolones and bacteria - Oxford Academic. (n.d.). Retrieved January 29, 2026, from [Link]

  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. (2024, May 1). Retrieved January 29, 2026, from [Link]

  • Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • Distribution of fluoroquinolones in the two aqueous compartments of Escherichia coli - PMC. (2020, November 13). Retrieved January 29, 2026, from [Link]

  • Multivalent cations interactions with fluoroquinolones or tetracyclines: A cross-sectional study - ResearchGate. (2025, October 23). Retrieved January 29, 2026, from [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). Retrieved January 29, 2026, from [Link]

  • Synthetic Medium: RPMI 1640 and Dulbecco's Modified Eagle Medium (DMEM) - A professional supplier of swabs - Huachenyang (Shenzhen) Technology Co., Ltd. (2023, March 2). Retrieved January 29, 2026, from [Link]

  • Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • Treatment failures secondary to drug interactions with divalent cations and fluoroquinolone. (2025, August 10). Retrieved January 29, 2026, from [Link]

  • How do we choose culture medium type; DMEM,MEM,RPMI? - ResearchGate. (2015, January 6). Retrieved January 29, 2026, from [Link]

  • The challenge of intracellular antibiotic accumulation, a function of fluoroquinolone influx versus bacterial efflux - PubMed. (2020, April 28). Retrieved January 29, 2026, from [Link]

  • P-2024. Title: In a Bind: A quality improvement project for reducing quinolone drug-drug interactions with divalent cations - PMC - NIH. (2026, January 11). Retrieved January 29, 2026, from [Link]

  • 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Quinoline - mVOC 4.0. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Navigating Cell Permeability Challenges with 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for one of the most common hurdles encountered with 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives: poor cell permeability. The inherent structural features that make this scaffold a potent pharmacophore also present significant challenges for cellular entry. This resource will help you diagnose the underlying issues and explore effective solutions to enhance the bioavailability of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives consistently show low cell permeability?

A1: The poor permeability of this class of compounds is intrinsically linked to its core physicochemical properties. The 4-quinolone-3-carboxylic acid motif, while crucial for biological activity (e.g., binding to DNA gyrase in bacteria), contains two key polar functional groups: the 4-carbonyl and the 3-carboxylic acid.[1][2] These groups are strong hydrogen bond donors and acceptors, which leads to a high polar surface area (PSA) and a strong affinity for water.[3] For a molecule to passively diffuse across the lipid bilayer of a cell membrane, it must first break its hydrogen bonds with water (a process called desolvation) and enter the hydrophobic membrane core. Molecules with numerous hydrogen bond donors and acceptors face a significant energy penalty for this transition, resulting in poor membrane permeability.[3][4]

Furthermore, the carboxylic acid group is typically ionized at physiological pH (around 7.4), carrying a negative charge. This charge severely restricts passive diffusion across the nonpolar lipid membrane.[5]

Q2: What are the main strategies I should consider to improve the permeability of my lead compounds?

A2: There are three primary avenues to explore, which can be used independently or in combination:

  • Medicinal Chemistry Approaches:

    • Prodrug Strategy: This is a highly effective method, particularly for masking the problematic carboxylic acid.[6][7] By converting the carboxylic acid into a more lipophilic, cleavable ester, you can neutralize the charge and reduce polarity, thereby enhancing passive diffusion.[8][9] Once inside the cell, endogenous enzymes (esterases) cleave the ester, regenerating the active carboxylic acid.

    • Structural Modification (SAR): Systematically altering substituents on the quinolone ring can modulate physicochemical properties.[10] This includes optimizing lipophilicity (LogP) and exploring intramolecular hydrogen bonding, which can "hide" polar groups from the solvent and reduce the desolvation penalty upon entering the cell membrane.[11][12]

  • Addressing Active Efflux:

    • Your compound may be successfully entering the cell but is then being actively pumped out by efflux transporters like P-glycoprotein (P-gp).[13][14] This is a common resistance mechanism in both bacteria and cancer cells.[15][16] Running permeability assays with known efflux pump inhibitors can diagnose this issue.[17]

  • Formulation Strategies:

    • For later-stage development, advanced formulations using chemical permeation enhancers, nanoparticles, or other drug delivery systems can improve absorption and bioavailability.[18][19][20]

Q3: How can I determine if my compound's low intracellular concentration is due to poor passive permeability or active efflux?

A3: A bidirectional Caco-2 assay is the gold-standard in vitro tool for this purpose.[21] Caco-2 cells are a human colon adenocarcinoma line that, when cultured on a semipermeable support, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[22] These cells also express key efflux transporters, including P-gp.

You measure the rate of compound transport from the apical (A) to the basolateral (B) side (Papp A→B), which simulates absorption, and from the basolateral to the apical side (Papp B→A), which simulates efflux.

The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

  • An ER ≤ 1 suggests that the compound is not a substrate for active efflux and that low A→B permeability is likely due to poor passive diffusion.

  • An ER > 2 is a strong indicator that the compound is actively transported out of the cell by an efflux pump.

To confirm the involvement of a specific pump like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil. A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate for that pump.[21]

Q4: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?

A4: Both are valuable assays, but they measure different aspects of permeability.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[23] It is high-throughput, cost-effective, and excellent for early-stage screening to assess a compound's intrinsic ability to cross a lipid barrier. However, it provides no information about active transport or efflux.[24]

  • Caco-2 Assay: As described above, this is a cell-based assay that models human intestinal absorption more comprehensively, accounting for both passive diffusion and active transport mechanisms.[21][22] It is lower-throughput and more complex but provides more biologically relevant data.

Recommended Workflow: Use PAMPA for initial library screening to quickly identify compounds with favorable passive permeability. Then, advance the most promising hits to the Caco-2 assay to evaluate the impact of active transport and obtain a more accurate prediction of in vivo absorption.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a logical workflow for diagnosing and solving permeability issues encountered during your experiments.

Problem: My lead compound shows high potency in my biochemical assay but has poor activity in cell-based assays, and I suspect low permeability. Where do I start?

Diagnostic Workflow:

G start Low Cellular Activity Observed pampa Step 1: Assess Passive Permeability (PAMPA Assay) start->pampa pampa_high High Permeability (Papp > 5 x 10⁻⁶ cm/s) pampa->pampa_high Yes pampa_low Low Permeability (Papp < 1 x 10⁻⁶ cm/s) pampa->pampa_low No caco2 Step 2: Assess Net Permeability & Efflux (Bidirectional Caco-2 Assay) pampa_high->caco2 sol_passive Solution: - Poor Passive Permeability - Implement Prodrug Strategy - SAR to reduce polarity / increase lipophilicity pampa_low->sol_passive er_high High Efflux Ratio (ER > 2)? caco2->er_high Yes er_low Low Efflux Ratio (ER ≤ 2)? caco2->er_low No sol_efflux Solution: - Efflux Pump Substrate - Modify structure to evade pump - Co-dose with EPI (experimental) er_high->sol_efflux sol_other Issue is likely not permeability. Consider: - Target engagement in cells - Compound stability - Solubility er_low->sol_other

Caption: Troubleshooting Decision Tree for Permeability Issues.

Scenario 1: Diagnosis Indicates Active Efflux (High ER in Caco-2)

If your compound is identified as an efflux pump substrate, improving net permeability requires strategies to evade this transport.

Experimental Protocol: Confirming P-gp Substrate Activity

  • Objective: To determine if the observed efflux is mediated by P-glycoprotein (P-gp).

  • Materials: Caco-2 cell monolayers on Transwell® inserts, test compound, Hank's Balanced Salt Solution (HBSS), Verapamil (P-gp inhibitor).

  • Procedure:

    • Prepare dosing solutions of your test compound in HBSS at the desired concentration (e.g., 10 µM).

    • Prepare a second set of dosing solutions containing both the test compound (10 µM) and Verapamil (e.g., 100 µM).

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Conduct the bidirectional permeability assay as standard, but run four conditions in parallel:

      • A→B transport (no inhibitor)

      • B→A transport (no inhibitor)

      • A→B transport (+ Verapamil)

      • B→A transport (+ Verapamil)

    • Incubate for 2 hours at 37°C.

    • Sample the receiver compartments and analyze compound concentration using LC-MS/MS.

    • Calculate Papp values and Efflux Ratios for both conditions (with and without Verapamil).

Interpreting the Results:

ConditionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Control 0.55.010.0 Strong indication of active efflux.
+ Verapamil 2.52.61.04 Efflux is inhibited; compound is a P-gp substrate.

A significant drop in the ER (typically to ≤ 2) in the presence of Verapamil confirms that your compound is a substrate of P-gp.

Solution Strategies:

  • Structural Modification: Make targeted modifications to the compound's structure to reduce its recognition by the efflux pump. This often involves subtle changes to sterics or hydrogen bonding patterns at the C-7 position of the quinolone scaffold.[25]

  • Co-administration with Inhibitors: In a research setting, co-dosing with an efflux pump inhibitor can be used to achieve higher intracellular concentrations for mechanism-of-action studies.[13][17]

Scenario 2: Diagnosis Indicates Poor Passive Permeability (Low PAMPA & Low ER in Caco-2)

This is the most common issue for this compound class. The solution lies in masking the polar functional groups, primarily the 3-carboxylic acid.

Solution Strategy: The Prodrug Approach

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[6] For carboxylic acids, esterification is the most common and effective prodrug strategy.[8][9]

Prodrug_Strategy cluster_0 Outside Cell (High Polarity) cluster_1 Inside Cell Parent Parent Drug (7-Fluoro-4-hydroxyquinoline-3-carboxylic acid) - Poor Permeability - Charged at pH 7.4 Prodrug Ester Prodrug - Increased Lipophilicity - Neutral Charge - Enhanced Permeability Parent->Prodrug Chemical Synthesis (Esterification) Prodrug_Int Prodrug Esterases Esterase Enzymes Prodrug_Int->Esterases Hydrolysis Parent_Int Active Parent Drug (Regenerated) Esterases->Parent_Int Membrane Cell Membrane (Lipid Bilayer) Membrane->Prodrug_Int Prodrug->Membrane Passive Diffusion

Caption: The Ester Prodrug Strategy to Enhance Cell Permeability.

Experimental Protocol: Synthesis and Evaluation of an Acyloxymethyl Ester Prodrug

  • Objective: To synthesize a simple ester prodrug of a lead compound and evaluate its impact on permeability.

  • Synthesis:

    • Step 1: React the parent carboxylic acid with a chloromethyl ester (e.g., chloromethyl pivalate) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., DMF).

    • Step 2: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Step 3: Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

    • Step 4: Confirm the structure of the resulting pivaloyloxymethyl (POM) ester prodrug by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Evaluation:

    • Permeability Assessment: Test the new prodrug in the PAMPA and/or Caco-2 assays. You should observe a significant increase in the apparent permeability coefficient (Papp).

    • Stability Test: Incubate the prodrug in cell lysate (containing esterases) and in buffer alone. The prodrug should be relatively stable in buffer but rapidly convert to the parent drug in the presence of cell lysate. This confirms its ability to release the active compound intracellularly.

Expected Outcome & Data Interpretation:

CompoundStructureLogP (calc.)Papp (PAMPA) (x 10⁻⁶ cm/s)Half-life in Lysate (min)
Parent Acid R-COOH1.50.2>240
POM Prodrug R-COOCH₂OCOC(CH₃)₃3.88.515

This data demonstrates that the prodrug strategy successfully increased lipophilicity and passive permeability, while also showing that the prodrug is efficiently cleaved back to the active parent form in a biologically relevant matrix.

References

  • ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?[Link]

  • McCartney, F., et al. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Journal of Controlled Release, 338, 206-216. [Link]

  • Di, L., & Gite, S. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 28(23), 7891. [Link]

  • Cama, J., et al. (2016). Direct Optofluidic Measurement of the Lipid Permeability of Fluoroquinolones. Scientific Reports, 6, 33338. [Link]

  • Alcalde-Rico, M., et al. (2016). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 5(3), 27. [Link]

  • Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-17. [Link]

  • Bundgaard, H. (1988). Prodrug derivatives of carboxylic acid drugs.
  • Di, L., & Gite, S. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 28(23), 7891. [Link]

  • Al-Amri, A. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Infection and Public Health, 14(11), 1638-1648. [Link]

  • Labby, K. J., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Bioorganic & Medicinal Chemistry, 20(13), 4048–4054. [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Suppl 3), S180–S186. [Link]

  • Nishida, K. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1667-1672. [Link]

  • Wróbel, A., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Monatshefte für Chemie - Chemical Monthly, 149(10), 1759-1780. [Link]

  • Varela, A. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]

  • Perlovich, G. L., & Strakhova, N. N. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. Journal of Chemical Thermodynamics, 103, 228-237. [Link]

  • Lin, Y., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Trends in Pharmacological Sciences, 41(8), 581-594. [Link]

  • ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. [Link]

  • Renau, T. E., et al. (1997). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 40(14), 2187–2193. [Link]

  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. [Link]

  • Hu, L., et al. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 13(7), 1043. [Link]

  • Over, B., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 57(7), 2746–2754. [Link]

  • Perlovich, G. L., & Strakhova, N. N. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. Journal of Chemical Thermodynamics, 103, 228-237. [Link]

  • SlideShare. (n.d.). caco-2 cell permeability, pampa membrane assays. [Link]

  • Hossain, M. K., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8605. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 175-185. [Link]

  • Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9–11. [Link]

  • Walter, A., & Gutknecht, J. (1986). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 86(4), 699–708. [Link]

  • Google Patents. (2001).
  • Chu, D. T. W., et al. (1986). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 30(6), 851–860. [Link]

  • ResearchGate. (n.d.). Enhancing Anti-Infective Activity through Structural Adaptability and Synthesis of Quinolone Analogues: Comprehensive Review. [Link]

  • DeGoey, D. A., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(10), 4287–4302. [Link]

  • Coimbra, J. T. S., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Advances, 11(3), 1667-1674. [Link]

  • ORCA - Cardiff University. (n.d.). Efflux pump induction by quaternary ammonium compounds and fluoroquinolone-resistance in bacteria. [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. IDrugs, 7(6), 571-574. [Link]

  • Musumeci, F., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(27), 3341-3368. [Link]

  • Chu, D. T. W., et al. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry, 31(11), 2058-2063. [Link]

  • van de Waterbeemd, H. (1998). Physicochemical properties of drugs and membrane permeability. South African Journal of Science, 94(8), 368-375. [Link]

  • ResearchGate. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. [Link]

  • Domagala, J. M. (2018). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Current Topics in Medicinal Chemistry, 18(11), 901-921. [Link]

  • Yamasaki, S., et al. (2019). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 10, 1157. [Link]

  • ResearchGate. (n.d.). Physicochemical factors affecting permeability. [Link]

  • McPherson, J. W. (2025). A Physics-based Model of Hydrogen Bond Disruption in Cell Membranes Under Electric Fields. Great Britain Journals Press. [Link]

  • Chemik Co. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. [Link]

  • Dutov, M. D., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(3), M1450. [Link]

  • CNR des IST bactériennes. (2021). Lipophilic quinolone derivatives. [Link]

  • Shalaeva, M., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Journal of Medicinal Chemistry, 54(13), 4415–4424. [Link]

  • Spencer, C. F., et al. (1975). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 18(7), 668–672. [Link]

Sources

Impact of pH on 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid (FHQCA)

Executive Summary: The "Zwitterionic Trap"

User Query: "Why does FHQCA precipitate in my neutral buffers (pH 7.0–7.4), and why is my spectral data inconsistent?"

Scientist’s Response: 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQCA) is not a simple acid or base; it is an amphoteric fluoroquinolone scaffold . Its "activity"—whether defined as solubility, fluorescence intensity, or chemical reactivity—is dictated by its ionization state.

At physiological pH (7.4), FHQCA often exists near its isoelectric point (pI) , forming a zwitterion (net neutral charge) that exhibits minimum solubility and unique spectral properties. Failing to account for this "Zwitterionic Trap" is the primary cause of experimental failure.

Part 1: Physicochemical Profiling & Mechanism

To troubleshoot effectively, you must understand the species distribution. FHQCA undergoes two critical ionization events and a tautomeric shift.

The Ionization Cascade
  • pH < 5 (Cationic State): The ring nitrogen is protonated (

    
    ). The carboxylic acid is protonated (
    
    
    
    ). The molecule is positively charged and highly soluble in polar acidic media.
  • pH 6–8 (Zwitterionic State): The carboxylic acid deprotonates (

    
    ), while the ring nitrogen remains protonated (
    
    
    
    ). The net charge is zero. Lattice energy is high, and solubility is at its minimum .
  • pH > 9 (Anionic State): The ring nitrogen deprotonates. The molecule is negatively charged (

    
    , 
    
    
    
    ) and highly soluble in basic media.
Keto-Enol Tautomerism

The "4-hydroxy" nomenclature is chemically misleading. In solution, this compound predominantly exists as the 4-quinolone (keto) tautomer, not the 4-hydroxy (enol) form. This tautomerism is solvent- and pH-dependent, drastically affecting UV-Vis absorbance maxima and fluorescence quantum yield.

Part 2: Visualizing the pH-Dependent Pathway

The following diagram illustrates the structural evolution of FHQCA across the pH scale, highlighting the critical "Danger Zone" for precipitation.

FHQCA_Pathway Acidic Cationic Species (pH < 5) Soluble (+) Zwitterion Zwitterionic Species (pH 6.0 - 8.0) INSOLUBLE (0) 'The Danger Zone' Acidic->Zwitterion Deprotonation of COOH (pKa1 ~ 5.8-6.2) Anionic Anionic Species (pH > 9) Soluble (-) Zwitterion->Anionic Deprotonation of NH (pKa2 ~ 8.5-9.0) Keto 4-Quinolone Form (Predominant in Polar Solvent) Enol 4-Hydroxy Form (Minor Tautomer) Keto->Enol Tautomeric Equilibrium

Figure 1: The ionization and tautomeric landscape of FHQCA. Note the central "Danger Zone" where net neutrality leads to precipitation.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "My sample precipitates when I add it to PBS (pH 7.4)."

Diagnosis: You are forcing the compound into its isoelectric state where solvation energy cannot overcome lattice energy. Solution:

  • Do not dissolve directly in buffer. Dissolve FHQCA in a small volume of 0.1 M NaOH (to create the soluble anion) or DMSO.

  • Dropwise Addition: Add this concentrated stock to your buffer while vortexing.

  • Shift pH: If your experiment allows, adjust the buffer pH to 8.5. At this pH, the anionic fraction increases, significantly stabilizing the solution.

Issue 2: "The fluorescence intensity fluctuates wildly between experiments."

Diagnosis: Fluorescence in quinolones is highly sensitive to the protonation state of the ring nitrogen . Small deviations in buffer pH (e.g., pH 7.2 vs. 7.6) can shift the ratio of zwitterion to anion, altering the quantum yield. Solution:

  • Buffer Capacity: Use a strong buffer (e.g., 50-100 mM Tris or Phosphate) rather than weak saline to lock the pH.

  • Ratiometric Check: Measure absorbance at the isosbestic points (wavelengths where absorbance is pH-independent) to verify concentration before measuring fluorescence.

Issue 3: "Reactivity is low during nucleophilic substitution (e.g., adding an amine at C7)."

Diagnosis: If you are synthesizing a drug derivative, the reactivity of the C7-Fluorine depends on the electron deficiency of the ring. Mechanistic Insight: The reaction is faster if the ring is protonated (Acidic conditions) or chelated (using Boron), as this pulls electron density away from the C7 position, facilitating nucleophilic attack. Solution:

  • Avoid basic conditions for the reaction phase if possible, or use a Lewis acid catalyst (like

    
    ) to mimic the electron-withdrawing effect of a proton without the solubility issues of acidic water.
    

Part 4: Data Tables & Protocols

Table 1: pH-Dependent Properties of FHQCA
ParameterAcidic (pH < 5)Neutral (pH 6–8)Basic (pH > 9)
Dominant Species Cation (

)
Zwitterion (

)
Anion (

)
Solubility HighVery Low (Precipitates) High
UV Absorbance Bathochromic Shift (Red shift)BaselineHypsochromic Shift (Blue shift)
Fluorescence Low Quantum YieldModerateHigh Quantum Yield
Reactivity (C7-F) High (Electron deficient ring)ModerateLow (Electron rich ring)
Protocol: Reliable Solubilization for Biological Assays

Goal: Prepare a stable 1 mM stock solution for use in pH 7.4 media.

  • Weighing: Weigh 2.07 mg of FHQCA (MW ≈ 207.16 g/mol ).

  • Primary Solubilization (Alkaline Shock): Add 100 µL of 0.1 M NaOH . The solution should turn clear/yellowish immediately as the anionic salt forms.

    • Note: Do not use water or acid first; the solid is hydrophobic.

  • Stabilization: Add 900 µL of Methanol or DMSO .

    • Result: You now have a 10 mM Stock Solution.

  • Dilution: Dilute 1:10 into your assay buffer (PBS/media).

    • Critical Step: Ensure the final concentration in the assay does not exceed the solubility limit of the zwitterion (typically < 100 µM in pure aqueous buffer).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 328521, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved January 29, 2026 from [Link]

  • Organic Chemistry Data. pKa Values of Quinoline and Carboxylic Acids. (Data compiled by R. Williams). Retrieved January 29, 2026 from [Link]

  • ResearchGate (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. Journal of Chemical and Pharmaceutical Research.[1] Retrieved January 29, 2026 from [Link]

Sources

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid degradation and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, degradation, and storage of this compound. Given the limited specific literature on 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, this document synthesizes information from closely related fluoroquinolone and quinoline-3-carboxylic acid derivatives to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid?

A1: Based on the known behavior of the fluoroquinolone class of compounds, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is likely susceptible to degradation through four primary pathways: photodegradation, hydrolysis (both acidic and basic), thermal stress, and oxidation. The quinolone core and the carboxylic acid moiety are the most reactive sites.

Q2: How should I store the solid powder of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid?

A2: As a solid, the compound should be stored in a cool, dry, and dark place.[1][2][3] The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What are the best practices for storing solutions of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid?

A3: Solutions are generally less stable than the solid form. It is advisable to prepare solutions fresh. If storage is necessary, they should be protected from light and stored at low temperatures (e.g., -20°C). The choice of solvent can also impact stability; aqueous solutions, particularly at non-neutral pH, may be prone to hydrolysis.

Q4: I am observing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?

A4: Unexpected peaks are often indicative of degradation products. The specific nature of these impurities can provide clues about the degradation pathway. For instance, a loss of fluorine might suggest photodegradation, while the absence of the carboxylic acid group could point towards decarboxylation under thermal or photolytic stress.

Q5: Is 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid sensitive to light?

A5: Yes, fluoroquinolones as a class are known to be photosensitive. Exposure to UV or even ambient light can lead to defluorination, decarboxylation, and other complex rearrangements. All work with this compound and its solutions should be carried out under subdued light conditions, and storage should be in amber vials or containers wrapped in aluminum foil.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.
  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Solution Stability: Perform a time-course experiment by analyzing the concentration of the parent compound in your assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, pH, light exposure).

    • Identify Degradants: Use a stability-indicating analytical method, such as reverse-phase HPLC with UV or mass spectrometry detection, to look for the appearance of new peaks corresponding to degradation products.

    • Optimize Conditions: If degradation is observed, consider adjusting the assay conditions. This may include preparing the compound solution immediately before use, protecting the assay plates from light, or using a different solvent system if permissible.

Issue 2: Loss of compound potency upon storage.
  • Potential Cause: Inappropriate storage conditions leading to gradual degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound (solid and solutions) is stored as recommended (cool, dry, dark). Check the seals on your containers to ensure they are airtight.

    • Perform a Forced Degradation Study: To understand the compound's vulnerabilities, conduct a forced degradation study. This will help identify the conditions that most significantly impact its stability. A protocol for this is provided in the "Experimental Protocols" section.

    • Re-analyze Older Batches: If you suspect degradation of older stock, re-analyze it using a validated analytical method to confirm its purity and concentration.

Issue 3: Poor solubility or precipitation of the compound in aqueous buffers.
  • Potential Cause: The compound may have limited solubility in aqueous solutions, especially at certain pH values, due to the carboxylic acid group.

  • Troubleshooting Steps:

    • pH Adjustment: The solubility of quinolone-3-carboxylic acids is often pH-dependent. Try adjusting the pH of your buffer. Solubility may increase in slightly basic conditions due to the deprotonation of the carboxylic acid.

    • Use of Co-solvents: If compatible with your experimental system, consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility.

    • Sonication: Gentle sonication can help in dissolving the compound.

Degradation Pathways and Mechanisms

The degradation of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid can be anticipated to follow pathways common to other fluoroquinolones.

Photodegradation

Exposure to light, particularly UV radiation, is a major cause of fluoroquinolone degradation. The primary mechanisms include:

  • Defluorination: The carbon-fluorine bond can be cleaved, leading to the substitution of the fluorine atom with a hydroxyl group.

  • Decarboxylation: The carboxylic acid group at the 3-position can be lost as carbon dioxide.

  • Ring Cleavage: The quinolone ring system can undergo cleavage, leading to a variety of smaller, more polar degradation products.

G 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Defluorinated Product Defluorinated Product 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid->Defluorinated Product hv (-F) Decarboxylated Product Decarboxylated Product 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid->Decarboxylated Product hv (-CO2) Ring Cleavage Products Ring Cleavage Products 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid->Ring Cleavage Products hv

Caption: Potential Photodegradation Pathways.

Hydrolytic Degradation

Hydrolysis can occur under both acidic and basic conditions, primarily affecting the stability of the quinolone ring.

  • Acid Hydrolysis: Under strong acidic conditions, the quinolone ring may undergo cleavage.

  • Base Hydrolysis: In strongly alkaline conditions, degradation can also occur, potentially leading to different degradation products than acid hydrolysis.

Thermal Degradation

High temperatures can induce decarboxylation, a common degradation pathway for carboxylic acids. The stability of fluoroquinolones can vary with temperature, with significant degradation often observed at elevated temperatures.

Oxidative Degradation

Reaction with oxidizing agents, such as peroxides, can lead to the formation of N-oxides and other oxidation products. The nitrogen atoms in the quinolone ring system are susceptible to oxidation.

Storage Conditions

To ensure the integrity of your 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, adhere to the following storage guidelines.

FormConditionTemperatureLightAtmosphere
Solid Long-term2-8°CProtect from lightDry, inert atmosphere recommended
Short-termRoom TemperatureProtect from lightDry
Solution Short-term (hours)2-8°CProtect from light
Long-term (days)-20°C or belowProtect from light

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid under various stress conditions.

Objective: To identify potential degradation products and determine the degradation pathways of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Materials:

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation Photodegradation Photodegradation Stock Solution->Photodegradation Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis->Sample Preparation Oxidative Degradation->Sample Preparation Thermal Degradation->Sample Preparation Photodegradation->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a Forced Degradation Study.

References

Please note that direct references for the degradation and storage of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid are limited. The following references provide information on related compounds and general principles of stability testing.

  • MDPI. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

  • PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. [Link]

  • PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • PubMed. 7-Fluoro-1,3-diphenylisoquinoline-1-amine abolishes depressive-like behavior and prefrontal cortical oxidative damage induced by acute restraint stress in mice. [Link]

  • PubMed. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

  • RSC Publishing. Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. [Link]

  • ResearchGate. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. [Link]

  • MDPI. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. [Link]

  • Google Patents.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • PubMed. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]

  • NIH. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]

Sources

Technical Support Center: Quenching of Fluorescence in 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQCA) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting fluorescence quenching in assays utilizing 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQCA) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to diminished fluorescence signals, ensuring the accuracy and reliability of your experimental data.

Introduction to FHQCA Fluorescence and Quenching

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQCA) is a valuable fluorophore in various biochemical and cellular assays. However, like all fluorescent probes, its signal can be susceptible to quenching, a process that decreases the fluorescence intensity.[1][2][3] Understanding the mechanisms behind quenching is the first step toward effective troubleshooting.

Fluorescence quenching can arise from several processes, including excited-state reactions, energy transfer, complex formation, and collisional (dynamic) quenching.[1][2] It is often dependent on factors like temperature and pressure.[2] Common chemical quenchers include molecular oxygen, iodide ions, and acrylamide.[2]

This guide will walk you through the most common causes of fluorescence quenching in FHQCA assays and provide systematic approaches to identify and mitigate them.

Troubleshooting Guide: Diagnosing and Resolving Fluorescence Quenching

Issue 1: Decreased Fluorescence Signal at High Analyte Concentrations

Symptoms:

  • Non-linear relationship between fluorescence intensity and fluorophore concentration.

  • Fluorescence signal plateaus or decreases at higher concentrations of FHQCA or other absorbing species in the assay.

Potential Cause: Inner Filter Effect (IFE)

The Inner Filter Effect is a common artifact in fluorescence measurements where the observed fluorescence intensity is reduced due to the absorption of excitation and/or emission light by the sample itself.[4][5] This phenomenon is divided into two types:

  • Primary Inner Filter Effect: Occurs when the excitation light is absorbed by the sample, reducing the light that reaches the fluorophore.[6]

  • Secondary Inner Filter Effect: Happens when the emitted fluorescence is re-absorbed by another molecule in the solution.[6]

IFE can lead to significant underestimation of the true fluorescence signal, especially in samples with high absorbance.[5][7][8]

Troubleshooting Workflow for Inner Filter Effect:

Caption: Workflow to diagnose and mitigate the Inner Filter Effect.

Experimental Protocol: Correcting for the Inner Filter Effect

  • Sample Preparation: Prepare a dilution series of your FHQCA standard or experimental samples.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each sample at both the excitation and emission wavelengths of FHQCA.

  • Fluorescence Measurement: Measure the fluorescence intensity of the same samples in a fluorometer or microplate reader.

  • Data Analysis:

    • Plot fluorescence intensity versus concentration. A non-linear curve, especially at higher concentrations, is indicative of IFE.

    • For accurate quantification, work within a concentration range where the absorbance is below 0.05 to maintain a linear relationship between fluorescence and concentration.[6]

    • Alternatively, mathematical correction formulas can be applied if dilution is not feasible. Modern microplate readers may also have built-in correction methods.[7][8]

Issue 2: Signal Loss in Concentrated Solutions or Solid State

Symptoms:

  • Strong fluorescence in dilute solutions but significantly weaker or no fluorescence in concentrated solutions or when the compound precipitates.[9]

Potential Cause: Aggregation-Caused Quenching (ACQ)

ACQ is a phenomenon where fluorophores form aggregates at high concentrations, leading to the quenching of their fluorescence.[9][10] This is a common issue for many organic fluorescent dyes, which are often hydrophobic and tend to aggregate in aqueous solutions.[10] The formation of these aggregates creates non-radiative decay pathways, diminishing the fluorescence output.[10][11]

Troubleshooting and Mitigation Strategies for ACQ:

StrategyDescriptionKey Considerations
Solvent Optimization Modify the solvent system to improve the solubility of FHQCA and prevent aggregation. This could involve adding a small percentage of an organic solvent like DMSO or ethanol.Ensure the added solvent is compatible with all assay components and does not independently affect the fluorescence of FHQCA.
Use of Surfactants Incorporate a non-ionic surfactant (e.g., Tween-20, Triton X-100) at a concentration above its critical micelle concentration (CMC) to encapsulate the fluorophore and prevent aggregation.Test for potential interference of the surfactant with the biological assay and its effect on the intrinsic fluorescence of FHQCA.
pH Adjustment The solubility of FHQCA, being a carboxylic acid derivative, is likely pH-dependent. Adjusting the pH of the buffer can alter its charge state and potentially increase solubility.Verify that the adjusted pH is within the optimal range for the assay's biological components.
Lowering Fluorophore Concentration If the assay design permits, reducing the concentration of FHQCA can prevent the formation of aggregates.This may not be feasible in all experimental setups, especially if a high signal-to-noise ratio is required.

Experimental Protocol: Testing for ACQ

  • Prepare a Concentration Series: Create a series of FHQCA solutions in your assay buffer with increasing concentrations.

  • Visual Inspection: Observe the solutions for any signs of precipitation or cloudiness at higher concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution.

  • Plot Data: Plot fluorescence intensity against concentration. A peak in fluorescence followed by a decrease at higher concentrations is a strong indicator of ACQ.

  • Test Mitigation Strategies: Repeat the experiment with the addition of a co-solvent or surfactant to see if the linear range of the assay can be extended.

Issue 3: Gradual Decrease in Fluorescence Signal During Measurement

Symptoms:

  • Fluorescence intensity fades over time when the sample is continuously illuminated with the excitation light.[12]

Potential Cause: Photobleaching

Photobleaching is the photochemical destruction of a fluorophore, rendering it permanently unable to fluoresce.[12][13][14] This occurs when the fluorophore is in an excited state and undergoes a chemical reaction, often with molecular oxygen.[14] The rate of photobleaching is dependent on the intensity of the excitation light and the duration of exposure.[12][13]

Mitigation Strategies for Photobleaching:

Caption: Decision tree for mitigating photobleaching.

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.[12]

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light.[12] For plate reader-based assays, reduce the number of flashes per well if possible, while ensuring data quality is maintained.[15]

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your buffer system. These reagents often contain free-radical scavengers that protect the fluorophore from photodamage.

  • Choose a More Photostable Fluorophore: If photobleaching remains a significant issue, consider if an alternative, more photostable fluorophore is suitable for your assay.

Frequently Asked Questions (FAQs)

Q1: Can components of my assay buffer quench the fluorescence of FHQCA?

A1: Yes, certain buffer components can act as quenchers. For example, transition metal ions such as Cu2+, Ni2+, Co2+, and Mn2+ are known to quench the fluorescence of quinolone derivatives.[1][16] The presence of high salt concentrations or certain detergents can also affect fluorescence intensity.[17] It is crucial to test the compatibility of your buffer system with FHQCA. This can be done by measuring the fluorescence of FHQCA in different buffer formulations.[18][19][20]

Q2: My test compounds are colored. How can this affect my assay?

A2: Colored compounds can interfere with fluorescence assays in two ways. Firstly, if the compound absorbs light at the excitation or emission wavelength of FHQCA, it can cause an inner filter effect.[21] Secondly, some colored compounds can act as quenchers themselves. It is important to run control experiments with your test compounds in the absence of the biological target to assess their intrinsic effect on FHQCA fluorescence.[21]

Q3: Can the type of microplate I use affect my fluorescence readings?

A3: Absolutely. For fluorescence intensity assays, black microplates are generally recommended to reduce background fluorescence and light scattering, which improves the signal-to-noise ratio.[15] White plates are unsuitable for fluorescence polarization assays as they can bind the fluorescent substrate.[22] Always consult the assay protocol for the recommended plate type.

Q4: I am observing high variability between replicate wells. What could be the cause?

A4: High variability can stem from several sources. In the context of fluorescence quenching, inconsistent concentrations of a quenching species in different wells can be a factor. Other general causes include pipetting errors, incomplete mixing, meniscus effects, and instrument settings like the number of flashes or focal height.[15] Ensure your experimental setup is optimized and that all reagents are thoroughly mixed before dispensing.

Q5: What is the difference between static and dynamic quenching?

A5: In dynamic (collisional) quenching , the quencher collides with the fluorophore in its excited state, leading to non-radiative de-excitation.[1][23] This process is temperature-dependent. In static quenching , the quencher forms a non-fluorescent complex with the fluorophore in its ground state.[1][3] This reduces the population of fluorophores available for excitation. These two mechanisms can often be distinguished by performing fluorescence lifetime measurements, as dynamic quenching affects the excited-state lifetime while static quenching does not.

References

  • Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - MDPI. (2021-01-17). [Link]

  • Fluorescence Quenching of Norfloxacin by Divalent Transition Metal Cations - SciSpace. [Link]

  • From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing). [Link]

  • General mechanisms of aggregation‐caused quenching (ACQ) and... - ResearchGate. [Link]

  • How to deal with inner filter effect in fluorescence experiments - Texas Christian University. [Link]

  • Quenching (fluorescence) - Wikipedia. [Link]

  • Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students | Journal of Chemical Education - ACS Publications. [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus | Analytical Chemistry - ACS Publications. [Link]

  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PubMed Central. [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Effect of the buffer solution on the fluorescence intensity.... - ResearchGate. [Link]

  • Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - NIH. [Link]

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. [Link]

  • Buffers for FCS (Fluorescence Correlation Spectroscopy) - FCSXpert™ Solutions. [Link]

  • Fluorescence Photobleaching as an Intrinsic Tool to Quantify the 3D Expansion Factor of Biological Samples in Expansion Microscopy - PMC - NIH. [Link]

  • Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells - JoVE. [Link]

  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots - HORIBA. [Link]

  • A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging | bioRxiv. [Link]

  • Fluorescence - Photobleaching - Interactive Tutorial - Molecular Expressions Microscopy Primer. [Link]

  • Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization - PMC - NIH. [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - NIH. [Link]

Sources

Non-specific binding of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid in biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQC). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding and other artifacts in biochemical assays involving FHQC. As a quinoline derivative, FHQC can be a valuable research tool, but its physicochemical properties can also lead to misleading results if not properly controlled.[1][2]

This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the underlying causes of common issues and provide robust, self-validating protocols to ensure the integrity of your experimental data.

Physicochemical Properties of FHQC

A foundational understanding of the compound's properties is crucial for troubleshooting.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃PubChem[3]
Molecular Weight 207.16 g/mol PubChem[3]
IUPAC Name 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acidPubChem[3]
XLogP3 1.9PubChem[3]

Frequently Asked Questions (FAQs)

Q1: What is 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQC) and what is it used for?

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic organic compound. The quinoline carboxylic acid scaffold is significant in medicinal chemistry and has been explored for various biological activities, including antimicrobial and anticancer properties.[1][4][5][6] Derivatives of this core structure are known to interact with various biological targets, including enzymes like DNA gyrase and topoisomerase IV, and can bind to DNA minor grooves.[1][6] In a research context, it may be used as a chemical probe, a fragment for library synthesis, or a hit compound from a high-throughput screen (HTS).

Q2: I'm observing inhibition of my enzyme with FHQC, but the results are inconsistent. What could be the primary cause?

The most common culprit for inconsistent or non-specific inhibition by compounds like FHQC is aggregation-based inhibition .[7][8][9] At micromolar concentrations, many organic molecules can form colloid-like aggregates that sequester and denature proteins non-specifically, leading to a loss of enzyme activity.[7][10] This phenomenon is a well-documented artifact in early-stage drug discovery and is often referred to as "promiscuous inhibition" because it affects multiple, unrelated enzymes.[8][9][11]

The formation of these aggregates is highly dependent on factors like compound concentration, buffer composition (pH, ionic strength), and incubation time, which can explain the variability in your results.[7][8]

Q3: What are the tell-tale signs of aggregation-based inhibition in my assay data?

There are several characteristic red flags:

  • Steep IC₅₀ Curves: The dose-response curve is often unusually steep.

  • High Hill Slopes: Hill slopes significantly greater than 1.

  • Time-Dependent Inhibition: The level of inhibition increases with pre-incubation time.[8]

  • Irreproducibility: Results vary significantly between experiments or even between wells on the same plate.

  • Sensitivity to Assay Conditions: Inhibition is dramatically affected by minor changes in protein concentration or the presence of detergents.[8][9]

Below is a diagram illustrating the proposed mechanism of how FHQC monomers can lead to non-specific inhibition.

G cluster_0 Mechanism of Aggregation-Based Inhibition A FHQC Monomers (Soluble, low concentration) B FHQC Aggregates (Colloidal particles) A->B  Increased Concentration  or Change in Buffer D Enzyme Adsorption on Aggregate Surface B->D C Target Enzyme (Active) C->D E Denatured Enzyme (Inactive) D->E  Partial Unfolding F False Positive Signal (Non-Specific Inhibition) E->F

Caption: Proposed mechanism of promiscuous inhibition by FHQC aggregates.

Troubleshooting Guide: Diagnosing and Mitigating Non-Specific Binding

This section provides detailed protocols to diagnose and overcome non-specific effects of FHQC in your experiments.

Q4: My assay shows a high background signal or a false positive hit with FHQC. How do I begin troubleshooting?

A logical, step-wise approach is essential to pinpoint the source of the artifact. The following workflow diagram outlines the recommended diagnostic process.

G Start High Background or Unexpected Inhibition Observed Check_Interference Q: Does FHQC interfere with the assay signal? Start->Check_Interference Run_Control Run 'No-Enzyme' Control (Assay buffer + Substrate + FHQC) Check_Interference->Run_Control  Yes Proceed_Aggregation Proceed to Aggregation Tests Check_Interference->Proceed_Aggregation  No Signal_Present Q: Is signal still present? Run_Control->Signal_Present Artifact_Confirmed Outcome: Signal is an artifact. (e.g., FHQC autofluorescence). Signal_Present->Artifact_Confirmed  Yes Signal_Present->Proceed_Aggregation  No Check_Detergent Q: Is inhibition attenuated by non-ionic detergent? Proceed_Aggregation->Check_Detergent Run_Detergent_Assay Run assay with 0.01% Triton X-100 Check_Detergent->Run_Detergent_Assay  Test Aggregation_Likely Outcome: Aggregation is the likely cause of inhibition. Check_Detergent->Aggregation_Likely  Yes Other_Mechanism Outcome: Consider other mechanisms (e.g., true binding, reactivity). Check_Detergent->Other_Mechanism  No Run_Detergent_Assay->Check_Detergent

Caption: Step-wise workflow for troubleshooting FHQC-related assay artifacts.

Q5: How do I perform a detergent sensitivity test to check for aggregation?

This is the most critical and straightforward experiment to diagnose aggregation-based inhibition. Aggregates are held together by non-covalent, often hydrophobic, interactions that are readily disrupted by surfactants.[12]

Protocol: Detergent Attenuation Assay
  • Objective: To determine if the observed inhibition by FHQC is reversed or reduced in the presence of a non-ionic detergent.

  • Materials:

    • Your standard biochemical assay components (enzyme, substrate, buffer).

    • FHQC stock solution.

    • 10% Triton X-100 or Tween-20 stock solution in assay buffer.

  • Procedure:

    • Prepare two sets of assay reactions.

    • Set A (Control): Perform your standard inhibition assay with a dose-response curve of FHQC.

    • Set B (Detergent): Prepare an identical set of reactions, but add Triton X-100 or Tween-20 to the final assay buffer to a final concentration of 0.01% (v/v). Ensure the detergent is added before the enzyme and FHQC.

    • Incubate and read both sets of plates according to your standard protocol.

  • Interpreting the Results:

    • If inhibition is due to aggregation: You will see a significant rightward shift in the IC₅₀ value (reduced potency) or a complete loss of inhibition in Set B compared to Set A.[8]

    • If inhibition is specific (non-aggregate): The IC₅₀ value will remain largely unchanged between Set A and Set B. A well-behaved competitive inhibitor should not be affected by the presence of low concentrations of detergent.[7][8]

Q6: My inhibition seems to depend on my enzyme concentration. What does this mean?

This is another classic indicator of aggregation-based inhibition. The aggregates have a finite capacity to adsorb and denature the enzyme. By increasing the enzyme concentration, you can effectively "soak up" the inhibitor without a stoichiometric increase in inhibition.[8][9]

Protocol: Enzyme Concentration Test
  • Objective: To test if FHQC inhibition is sensitive to the concentration of the target enzyme.

  • Procedure:

    • Select a concentration of FHQC that gives ~80-90% inhibition in your standard assay (e.g., 5x the apparent IC₅₀).

    • Set up two assay conditions with this fixed concentration of FHQC.

    • Condition A: Your standard enzyme concentration (1x).

    • Condition B: A 10-fold higher enzyme concentration (10x). Adjust the substrate concentration if necessary to maintain initial velocity conditions.

    • Measure the percent inhibition in both conditions relative to their respective no-inhibitor controls.

  • Interpreting the Results:

    • If inhibition is due to aggregation: You will observe a dramatic decrease in the percent inhibition in Condition B compared to Condition A.[8]

    • If inhibition is specific: For a classical reversible inhibitor, the percent inhibition should be independent of the enzyme concentration (assuming [Inhibitor] >> [Enzyme]).

Q7: Even after addressing aggregation, I still have high background. What other strategies can I use to reduce non-specific binding?

If aggregation is not the primary issue, or if residual non-specific binding persists, you should optimize your assay buffer. The goal is to minimize interactions between FHQC and your assay components or plate surfaces.[12][13]

Strategies for Assay Buffer Optimization
Additive/ModificationRecommended Starting ConcentrationMechanism of ActionReferences
Bovine Serum Albumin (BSA) 0.01% - 0.1% (w/v)Acts as a blocking agent, coating surfaces and sequestering "sticky" compounds to prevent their interaction with the target enzyme.[13][14][15]
Non-ionic Detergent (Tween-20, Triton X-100) 0.005% - 0.05% (v/v)Reduces hydrophobic interactions between the compound and protein surfaces or plasticware.[12][13]
Increased Ionic Strength (NaCl) 50 mM - 150 mM (additional)Shields electrostatic interactions that can contribute to non-specific binding.[13]
DMSO Match concentration across all wellsWhile primarily a solvent, high concentrations of DMSO can sometimes disrupt non-specific interactions. A DMSO-perturbing assay can be a useful tool.[16]

Important Note: When implementing these changes, always run the appropriate controls to ensure the additives themselves do not inhibit your enzyme or interfere with the assay readout.[17]

References
  • Seidler, J., McGovern, S., & Shoichet, B. K. (2003). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Purohit, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. Retrieved from [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. Retrieved from [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. PubMed, 45(8), 1712-22. Retrieved from [Link]

  • Rivoal, J., & Plaxton, W. C. (1998). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. PubMed. Retrieved from [Link]

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. Retrieved from [Link]

  • ResearchGate. (n.d.). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening | Request PDF. ResearchGate. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Retrieved from [Link]

  • Burt, S. M., Carter, T. J., & Kricka, L. J. (1979). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. PubMed. Retrieved from [Link]

  • Aso, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1309-1313. Retrieved from [Link]

  • Inami, Y., et al. (2016). Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2. PubMed, 371, 1-8. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). Best way to reduce non-specific binding for western blots?. Reddit. Retrieved from [Link]

  • Surmodics. (2017). Resolution of Several Common Immunoassay Performance Issues. YouTube. Retrieved from [Link]

  • Seidler, J., McGovern, S. L., & Shoichet, B. K. (2003). High-throughput assays for promiscuous inhibitors. PubMed. Retrieved from [Link]

  • LI-COR Biosciences. (2015). Troubleshooting High Background in Near-Infrared In-Gel Westerns. LI-COR Biosciences. Retrieved from [Link]

  • Islam, R., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Retrieved from [Link]

  • Purohit, P., et al. (2021). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". PubMed. Retrieved from [Link]

  • LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. LabCluster. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Angapco, J. C. J., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. Retrieved from [Link]

  • Blakemore, T. (2017). Common Issues with Testing Enzymes for Label Claims. SupplySide Supplement Journal. Retrieved from [Link]

  • Coan, K. E. D., & Shoichet, B. K. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society, 131(11), 3984-3992. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Hydroxyquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid and Other Quinolone Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid with other established quinolone inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships, and the experimental data that underpins our understanding of these potent antibacterial agents. We will explore the nuances of their inhibitory actions and provide detailed protocols for their comparative evaluation.

The Landscape of Quinolone Inhibitors: A Mechanistic Overview

Quinolone and fluoroquinolone antibiotics represent a critical class of synthetic antibacterial agents that have been instrumental in treating a wide array of bacterial infections.[1] Their primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4]

The quinolone pharmacophore is characterized by a bicyclic aromatic core.[3] The 4-quinolone-3-carboxylic acid motif is a foundational structure for this class of inhibitors.[1] The addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position significantly enhances the antibacterial spectrum and potency of these compounds.[3]

Unveiling 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Core Moiety

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid serves as a key structural backbone for many potent fluoroquinolone antibiotics. While not an antibiotic in itself, its derivatives are the subject of extensive research in the development of new anti-infective therapies. The presence of the fluorine atom at the 7-position is a critical modification that influences the compound's electronic properties and its interaction with the target enzymes.

The core structure of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid provides a scaffold for further chemical modifications, particularly at the N-1 and C-7 positions, to enhance antibacterial activity, improve pharmacokinetic properties, and overcome resistance mechanisms.

A Comparative Analysis: 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Derivatives vs. Established Quinolones

A direct head-to-head comparison of the antibacterial efficacy of the parent compound, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, with established quinolones like ciprofloxacin, levofloxacin, and moxifloxacin is not extensively documented in publicly available literature, as it is primarily a foundational chemical structure. However, we can infer its potential and compare its derivatives based on well-established structure-activity relationships.

Structure-Activity Relationships: The Key to Potency

The antibacterial activity of quinolones is intricately linked to their chemical structure. Key structural features that govern their efficacy include:

  • N-1 Substitution: The substituent at the N-1 position significantly influences the compound's potency and pharmacokinetic profile. A cyclopropyl group, as seen in ciprofloxacin, is often associated with enhanced activity against a broad spectrum of bacteria.

  • C-7 Substitution: The substituent at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency. The piperazine ring and its derivatives are common at this position and contribute to activity against Gram-negative bacteria.[5]

  • C-6 Fluorine Atom: The presence of a fluorine atom at the C-6 position is a hallmark of the more potent fluoroquinolones, leading to enhanced inhibition of DNA gyrase.

  • C-8 Position: Modifications at the C-8 position can influence the compound's activity and safety profile.

Comparative Data of Prominent Quinolone Inhibitors

To provide a framework for comparison, the following table summarizes the inhibitory concentrations of several well-established quinolone inhibitors against key bacterial enzymes and their minimum inhibitory concentrations (MIC) against representative bacterial strains. While specific data for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is not available, this table serves as a benchmark for evaluating novel derivatives based on this scaffold.

Quinolone InhibitorTarget EnzymeIC50 (µg/mL)Bacterial StrainMIC (µg/mL)Reference
Ciprofloxacin E. coli DNA Gyrase~1.0E. coli0.008 - 0.03[6]
S. aureus Topo IV~4.0S. aureus0.12 - 0.5[7]
Levofloxacin E. coli DNA Gyrase2.50 ± 0.14E. coli0.015 - 0.06[8]
S. pneumoniae Topo IV~0.5S. pneumoniae0.5 - 2.0[7]
Moxifloxacin E. coli DNA Gyrase~0.5E. coli0.015 - 0.12[9]
S. aureus Topo IV~0.25S. aureus0.03 - 0.12[9]

Experimental Protocols for Comparative Evaluation

To facilitate rigorous and standardized comparisons of novel quinolone inhibitors, this section provides detailed, step-by-step methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[10]

Protocol:

  • Bacterial Culture Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.[11]

  • Drug Dilution:

    • Prepare a stock solution of the test quinolone inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[11]

  • Result Interpretation:

    • The MIC is the lowest concentration of the drug at which there is no visible growth of the bacteria.[10]

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (substrate), and the test quinolone inhibitor at various concentrations.

  • Enzyme Addition and Incubation:

    • Add purified E. coli DNA gyrase to the reaction mixture.

    • Incubate the reaction at 37°C for 30-60 minutes.[12]

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding a stop buffer containing SDS and EDTA.

    • Analyze the reaction products by agarose gel electrophoresis.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC50 value can be determined by quantifying the band intensities.[13]

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[14]

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 50 µg/mL albumin), kDNA (substrate), and the test quinolone inhibitor at various concentrations.

  • Enzyme Addition and Incubation:

    • Add purified E. coli topoisomerase IV to the reaction mixture.

    • Incubate the reaction at 37°C for 30 minutes.[15]

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the reaction products by agarose gel electrophoresis.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands.

    • Inhibition of decatenation is observed as the persistence of the high molecular weight kDNA network at the top of the gel, while the control lane will show decatenated DNA monomers. The IC50 value can be determined from a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the quinolone mechanism of action and the experimental workflows.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase_Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase_Topo_IV->DNA Acts on DSB Double-Strand Breaks DNA_Gyrase_Topo_IV->DSB Stabilizes cleavage complex leading to Replication_Fork Replication Fork DNA->Replication_Fork Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of action of quinolone inhibitors.

MIC_Workflow Start Start Bacterial_Culture Prepare Bacterial Culture (0.5 McFarland) Start->Bacterial_Culture Serial_Dilution Prepare Serial Dilutions of Quinolone Start->Serial_Dilution Inoculate Inoculate 96-well Plate Bacterial_Culture->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Gyrase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Relaxed DNA + Inhibitor) Start->Prepare_Reaction Add_Gyrase Add DNA Gyrase Prepare_Reaction->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize Bands (UV) Gel_Electrophoresis->Visualize Analyze Analyze Inhibition Visualize->Analyze End End Analyze->End

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Conclusion and Future Directions

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid represents a vital chemical scaffold in the ongoing quest for novel antibacterial agents. While direct comparative data for the parent compound is limited, the principles of structure-activity relationships provide a robust framework for designing and evaluating new derivatives with enhanced potency and a broader spectrum of activity. The experimental protocols detailed in this guide offer a standardized approach for the rigorous assessment of these next-generation quinolone inhibitors. Future research should focus on systematic modifications of this core structure and comprehensive in vitro and in vivo evaluations to identify lead compounds that can effectively combat the growing threat of antibiotic resistance.

References

  • [Microbiology guide to interpreting minimum inhibitory concentration (MIC).]([Link] microbiology-guide-to-mic.pdf)

Sources

Elucidating the Mechanism of Action of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the mechanism of action for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. By leveraging foundational research and comparing its activity with that of structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's biological function and the broader versatility of the 4-hydroxyquinoline-3-carboxylic acid scaffold.

Introduction: The 4-Hydroxyquinoline-3-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The 4-quinolone-3-carboxylic acid framework is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. This versatility has led to the development of a wide array of therapeutic agents, from antibacterial to anticancer drugs. The subject of this guide, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, is a member of this esteemed class of compounds. While early research pointed towards a specific mechanism of action, a deeper understanding can be achieved by comparing it to its chemical relatives that have found different applications in medicine. This guide will elucidate the primary mechanism of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid and contrast it with two other major classes of quinolone derivatives to highlight the nuanced relationship between chemical structure and biological function.

Part 1: The Primary Mechanism of Action of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid: Inhibition of Cellular Respiration

Mechanistic Hypothesis: A Disrupter of Cellular Energy Metabolism

The foundational research on 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid indicates that its primary mechanism of action is the inhibition of cellular respiration.[1] This process is fundamental to the survival and proliferation of aerobic organisms, as it is the primary means of generating ATP, the cell's energy currency.[2][3] By targeting key components of this pathway, a compound can effectively starve cells of energy, leading to cytostatic or cytotoxic effects.

Key Experimental Evidence

A seminal study by Shah and Coats in 1977 investigated a series of 15 7-substituted 4-hydroxyquinoline-3-carboxylic acids, including the 7-fluoro derivative.[1] Their research provided two key pieces of evidence:

  • Inhibition of Cellular Respiration: The compounds were tested for their ability to inhibit the respiration of Ehrlich ascites tumor cells. This whole-cell model demonstrated that these molecules interfere with oxygen consumption, a critical indicator of cellular respiration.[4]

  • Inhibition of Malate Dehydrogenase: To identify a specific intracellular target, the researchers assayed the compounds against malate dehydrogenase, a crucial enzyme in the citric acid cycle.[1] Their findings indicated that 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid and its analogs inhibit this enzyme.[4]

Signaling Pathway: The Citric Acid Cycle and Electron Transport Chain

Malate dehydrogenase catalyzes the oxidation of malate to oxaloacetate, a key step in the citric acid cycle that also generates NADH.[5] This NADH then donates electrons to the electron transport chain, driving the production of ATP.[2] Inhibition of malate dehydrogenase disrupts this entire process.

Cellular Respiration Pathway cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrial Matrix cluster_etc Inner Mitochondrial Membrane Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_ox Pyruvate Oxidation Pyruvate->Pyruvate_ox AcetylCoA Acetyl-CoA Pyruvate_ox->AcetylCoA CitricAcidCycle Citric Acid Cycle AcetylCoA->CitricAcidCycle Malate Malate CitricAcidCycle->Malate MDH Malate Dehydrogenase Malate->MDH NAD+ Oxaloacetate Oxaloacetate Oxaloacetate->CitricAcidCycle MDH->Oxaloacetate NADH + H+ NADH NADH MDH->NADH ETC Electron Transport Chain NADH->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ Gradient O2 O₂ ETC->O2 e- ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O Inhibitor 7-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Inhibitor->MDH caption Figure 1: Inhibition of Malate Dehydrogenase.

Caption: Inhibition of Malate Dehydrogenase by 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Experimental Protocol: Measuring Inhibition of Cellular Oxygen Consumption

This protocol outlines a method to assess the effect of a compound on cellular respiration by measuring the oxygen consumption rate (OCR) using a fluorescence-based assay.[6]

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with temperature control

  • Oxygen-sensitive fluorescent probe

  • Mitochondrial inhibitors (e.g., rotenone, antimycin A, oligomycin) for controls

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include vehicle-only wells as a negative control.

  • Probe Loading: Prepare the oxygen-sensitive fluorescent probe according to the manufacturer's instructions and add it to each well.

  • Plate Sealing: Gently add a layer of mineral oil to each well to prevent oxygen from the air from dissolving into the medium.

  • Measurement: Place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence signal kinetically over a period of 1-2 hours. The rate of increase in fluorescence is proportional to the rate of oxygen consumption.

  • Data Analysis: Calculate the OCR for each well by determining the slope of the kinetic fluorescence curve. Compare the OCR of treated cells to the vehicle control to determine the percent inhibition.

Experimental Protocol: Malate Dehydrogenase Inhibition Assay

This spectrophotometric assay measures the activity of malate dehydrogenase by monitoring the consumption of NADH, which absorbs light at 340 nm.[7][8]

Materials:

  • Purified malate dehydrogenase

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • NADH solution (0.14 mM in buffer)

  • Oxaloacetic acid solution (7.6 mM in buffer, freshly prepared)

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the phosphate buffer and NADH solution.

  • Inhibitor Addition: Add the desired concentration of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid to the cuvette. For the control, add the vehicle.

  • Enzyme Addition: Add the malate dehydrogenase solution to the cuvette and incubate for a few minutes at 25°C to allow for any interaction between the enzyme and the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the oxaloacetic acid solution.

  • Measurement: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Data Analysis: Calculate the rate of the reaction (ΔA340/min) from the linear portion of the curve. Determine the percent inhibition by comparing the rate of the inhibitor-treated reaction to the control. IC50 values can be calculated by measuring the inhibition at various concentrations of the compound.

Part 2: Comparative Analysis of Structurally Related Quinolone Derivatives

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a testament to how subtle chemical modifications can dramatically alter a molecule's biological target and therapeutic application.

Comparison Point 1: Fluoroquinolone Antibiotics (e.g., Ciprofloxacin)

Mechanism of Action: Fluoroquinolones are a major class of antibiotics that also possess the 4-quinolone-3-carboxylic acid core. However, their mechanism of action is entirely different. They target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.[9] By inhibiting these enzymes, fluoroquinolones cause lethal breaks in bacterial chromosomes.

Signaling Pathway: DNA Replication and Topoisomerase Action

DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV decatenates replicated chromosomes.[10] Fluoroquinolones stabilize the complex between these enzymes and DNA, leading to stalled replication forks and double-strand breaks.[11]

Fluoroquinolone Mechanism cluster_replication Bacterial DNA Replication cluster_topo Topoisomerase Action ReplicationFork Replication Fork PositiveSupercoils Positive Supercoils ReplicationFork->PositiveSupercoils CatenatedDNA Catenated Daughter DNA ReplicationFork->CatenatedDNA DNAGyrase DNA Gyrase PositiveSupercoils->DNAGyrase TopoIV Topoisomerase IV CatenatedDNA->TopoIV RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA DecatenatedDNA Decatenated DNA TopoIV->DecatenatedDNA Inhibitor Ciprofloxacin Inhibitor->DNAGyrase Inhibitor->TopoIV caption Figure 2: Fluoroquinolone Inhibition of Topoisomerases.

Caption: Fluoroquinolone Inhibition of Bacterial Topoisomerases.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, and the inhibition of this activity by a test compound.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer containing ATP

  • Ciprofloxacin (as a positive control)

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound. Include a no-enzyme control and a positive control with ciprofloxacin.

  • Enzyme Addition: Add DNA gyrase to all tubes except the no-enzyme control.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization: Stain the gel with an intercalating dye and visualize the DNA bands under UV light.

  • Analysis: The degree of supercoiling is indicated by the intensity of the faster-migrating band. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-inhibitor control.

Comparison Point 2: Anticancer 8-Hydroxyquinoline Derivatives

Mechanism of Action: Many 8-hydroxyquinoline derivatives, which are structurally related to the 4-hydroxyquinoline core, have demonstrated potent anticancer activity.[12][13] Their mechanisms are often multifactorial but can include the induction of DNA damage and the downregulation of telomerase reverse transcriptase (hTERT) expression, leading to apoptosis in cancer cells. For example, certain platinum(II) complexes of 8-hydroxyquinoline have shown cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.[13]

Experimental Protocol: Cellular Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • 96-well cell culture plates

  • Test compound (e.g., an 8-hydroxyquinoline derivative)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Performance Comparison Summary
Compound Class7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Fluoroquinolones (e.g., Ciprofloxacin) Anticancer 8-Hydroxyquinoline-Pt(II) Derivatives
Primary Target Malate DehydrogenaseBacterial DNA Gyrase & Topoisomerase IVDNA, hTERT
Mechanism of Action Inhibition of Cellular RespirationInhibition of DNA ReplicationInduction of DNA Damage and Apoptosis
Therapeutic Area Investigational (Potential Anticancer/Antimicrobial)AntibacterialInvestigational (Anticancer)
Typical IC50 Range Micromolar (estimated)[1]Nanomolar to low MicromolarLow Micromolar[13]

Part 3: Advanced Techniques for Target Validation

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug development.

The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method used to verify drug-target engagement in intact cells and tissues.[14][15] The principle is based on ligand-induced thermal stabilization of the target protein. When a protein is bound to a ligand, it becomes more resistant to heat-induced denaturation.[14]

Experimental Workflow: CETSA

CETSA Workflow TreatCells 1. Treat cells with compound or vehicle HeatCells 2. Heat cells at a range of temperatures TreatCells->HeatCells LyseCells 3. Lyse cells HeatCells->LyseCells Separate 4. Separate soluble and precipitated proteins LyseCells->Separate Detect 5. Detect soluble target protein (e.g., Western Blot) Separate->Detect Analyze 6. Analyze thermal shift Detect->Analyze caption Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conceptual Protocol: CETSA for Malate Dehydrogenase Target Engagement

This protocol describes how CETSA could be used to confirm that 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid directly binds to malate dehydrogenase in cells.

  • Cell Treatment: Treat two populations of cells, one with a vehicle control and the other with 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and use centrifugation to separate the soluble fraction (containing folded, non-denatured proteins) from the precipitated fraction.

  • Protein Detection: Analyze the amount of soluble malate dehydrogenase remaining at each temperature for both the treated and untreated samples using Western blotting or another sensitive protein detection method.

  • Analysis: Plot the amount of soluble malate dehydrogenase as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample would indicate that the compound binds to and stabilizes malate dehydrogenase, thus validating it as a direct target.

Conclusion and Future Directions

The available evidence strongly supports the mechanism of action of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid as an inhibitor of cellular respiration via the targeting of malate dehydrogenase. This mechanism stands in stark contrast to its structural relatives, the fluoroquinolone antibiotics, which target DNA replication machinery, and other quinoline derivatives that exhibit anticancer properties through different pathways. This comparative analysis underscores the remarkable functional plasticity of the 4-hydroxyquinoline-3-carboxylic acid scaffold.

Future research should focus on validating this mechanism using modern techniques like CETSA to confirm direct target engagement in a cellular context. Furthermore, a deeper investigation into the therapeutic potential of inhibiting malate dehydrogenase with this class of compounds is warranted, particularly in the context of diseases characterized by metabolic dysregulation, such as cancer.

References

  • Title: Steps of cellular respiration | Biology (article) Source: Khan Academy URL: [Link]

  • Title: DNA Replication Mechanisms - Molecular Biology of the Cell - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions Source: PubMed URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: PubMed Central URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information URL: [Link]

  • Title: How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements Source: MDPI URL: [Link]

  • Title: General mechanism of action of topoisomerase I (a) Top I binds to the... Source: ResearchGate URL: [Link]

  • Title: Cellular respiration Source: Wikipedia URL: [Link]

  • Title: New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations Source: PubMed URL: [Link]

  • Title: Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration Source: PubMed URL: [Link]

  • Title: The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity Source: MDPI URL: [Link]

  • Title: Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout Source: ACS Publications URL: [Link]

  • Title: Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors Source: PubMed URL: [Link]

  • Title: Topoisomerase: Types, Structure, Functions, Mechanism Source: Microbe Notes URL: [Link]

  • Title: Malate Dehydrogenase Activity Colorimetric Assay Kit Source: Assay Genie URL: [Link]

  • Title: Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness Source: ResearchGate URL: [Link]

  • Title: Cellular respiration | Definition, Equation, Cycle, Process, Reactants, & Products Source: Britannica URL: [Link]

  • Title: A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement Source: bioRxiv URL: [Link]

  • Title: Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives Source: RSC Publishing URL: [Link]

  • Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Source: Apollo - University of Cambridge Repository URL: [Link]

  • Title: A fragment-based approach identifies an allosteric pocket that impacts malate dehydrogenase activity Source: Nature URL: [Link]

  • Title: Cellular Respiration Source: Amsbio URL: [Link]

  • Title: Mystery of the Toxic Flea Dip: An Interactive Approach to Teaching Aerobic Cellular Respiration Source: CBE—Life Sciences Education URL: [Link]

  • Title: Topoisomerase Source: Wikipedia URL: [Link]

  • Title: 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases Source: PubMed Central URL: [Link]

  • Title: Cellular Respiration and Fermentation Source: Fairfield University URL: [Link]

  • Title: Protocol: Malate Dehydrogenase Assay Source: Squarespace URL: [Link]

  • Title: Chapter 20: DNA Topoisomerases Source: Cold Spring Harbor Laboratory Press URL: [Link]

  • Title: CETSA® - True Target Engagement. Source: YouTube URL: [Link]

  • Title: Neuroprotective activities (IC50 μg/mL) of standard and C. tougourensis extracts. Source: ResearchGate URL: [Link]

  • Title: Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies Source: PubMed Central URL: [Link]

  • Title: The IC50 results of the synthesized against 4 cancer cell lines. Source: ResearchGate URL: [Link]

  • Title: Chemical structures of isoquinoline-1,3,4-trione derivatives. IC 50 and... Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to Target Identification and Validation for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Mechanism of a Promising Bioactive Scaffold

The 4-quinolone-3-carboxylic acid framework is a cornerstone in medicinal chemistry, most notably as the backbone of the potent fluoroquinolone class of antibiotics.[1][2] These well-established drugs exert their antibacterial effects by targeting prokaryotic type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[3] However, the therapeutic potential of this scaffold extends far beyond antimicrobial activity, with derivatives being explored as antitumor, anti-HIV, and enzyme inhibitory agents.[1] Our compound of interest, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, belongs to this versatile chemical family. While its precise molecular targets remain to be fully elucidated, related 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit cellular respiration and the enzyme malate dehydrogenase.[4] Furthermore, the structural similarity to halogenated kynurenic acid analogs, known antagonists of neurological receptors like the NMDA receptor, suggests a potential role in neuroscience.[5][6][7]

This guide provides a comprehensive, comparative framework for the systematic identification and validation of the protein targets of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. As a Senior Application Scientist, my objective is to not only present a series of protocols but to instill a logical, evidence-based approach to experimental design. We will explore multiple orthogonal methodologies, comparing their strengths and weaknesses in the context of this specific small molecule. The ultimate goal is to equip the reader with the knowledge to design and execute a robust target deconvolution strategy, transforming a bioactive "hit" into a validated lead with a well-understood mechanism of action.

Comparative Analysis of Primary Target Identification Strategies

The initial step in understanding a bioactive small molecule's mechanism of action is to identify its direct binding partners within the proteome. There is no single "best" method for target identification; the optimal approach is often a combination of techniques that provide orthogonal lines of evidence. Below, we compare three powerful and widely used strategies: Affinity Chromatography followed by Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and a forward genetics screen using a model organism like Caenorhabditis elegans.

Methodology Principle Advantages Disadvantages Most Suitable for...
Affinity Chromatography-Mass Spectrometry (AC-MS) The small molecule is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. Bound proteins are then eluted and identified by mass spectrometry.- Directly identifies binding partners. - Can capture both high and low-affinity interactors. - Well-established and widely used technique.- Requires chemical modification of the small molecule, which may alter its binding properties. - Can lead to the identification of non-specific binders. - Does not provide information on target engagement in a cellular context.Initial, unbiased screening for direct binding partners.
Cellular Thermal Shift Assay (CETSA) Based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation. Changes in protein stability are monitored across a temperature gradient in the presence and absence of the compound.[8]- Detects target engagement in a physiological, cellular environment. - Does not require modification of the small molecule. - Can be adapted for high-throughput screening.- Indirect method; does not directly identify the binding site. - May not be suitable for all proteins, particularly membrane proteins. - Can be technically challenging to optimize.Validating target engagement in intact cells and for screening compound libraries against a known target.
C. elegans Genetic Screen A forward genetics approach where mutations that confer resistance or hypersensitivity to the compound are identified. The affected genes can then point to the drug's target or pathway.- Unbiased, in vivo approach that can identify targets and resistance mechanisms simultaneously. - Can reveal novel targets and pathways not easily identified by biochemical methods. - The genetic tractability of C. elegans allows for rapid follow-up studies.- Time-consuming and requires expertise in model organism genetics. - The identified gene may not be the direct binding target but rather a component of the affected pathway. - Compound uptake and metabolism in the model organism need to be considered.Unbiased, in vivo discovery of the molecular pathways affected by the compound.

Experimental Workflows and Protocols

Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow

This workflow outlines the steps for identifying the direct binding partners of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid from a cell lysate.

AC_MS_Workflow cluster_synthesis Probe Synthesis cluster_capture Affinity Capture cluster_analysis Analysis start 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid linker Attach Linker Arm start->linker affinity_tag Conjugate to Affinity Tag (e.g., Biotin) linker->affinity_tag probe Purified Affinity Probe affinity_tag->probe incubation Incubate Probe with Lysate probe->incubation lysate Prepare Cell Lysate lysate->incubation beads Capture on Streptavidin Beads incubation->beads wash Wash to Remove Non-specific Binders beads->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE Separation elution->sds_page in_gel_digest In-gel Digestion (Trypsin) sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms database Database Search & Protein ID lc_ms->database CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells treat_dmso Treat with DMSO (Vehicle) cells->treat_dmso treat_compound Treat with 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid cells->treat_compound aliquot_dmso Aliquot DMSO-treated cells treat_dmso->aliquot_dmso aliquot_compound Aliquot Compound-treated cells treat_compound->aliquot_compound heat_gradient Heat at different temperatures aliquot_dmso->heat_gradient aliquot_compound->heat_gradient lysis Cell Lysis heat_gradient->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot Analyze soluble fraction by Western Blot centrifugation->western_blot melting_curve Plot Melting Curve western_blot->melting_curve

Sources

A Comparative Analysis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid and Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a spectrum of drugs with diverse biological activities, from potent antibacterials to targeted anticancer therapies and neuroprotective agents. This guide provides a detailed comparative study of a promising but less-explored molecule, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, against three established drugs that represent the therapeutic breadth of the quinoline class: the fluoroquinolone antibiotic Ciprofloxacin , the anticancer agent Vosaroxin , and the neuroprotective NMDA receptor antagonist, Kynurenic Acid .

This analysis delves into the structural nuances, mechanisms of action, and available performance data to offer a comprehensive perspective for researchers engaged in drug discovery and development.

Introduction to the Compounds

The Investigational Compound: 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid belongs to the quinolone family, characterized by a bicyclic heterocyclic ring system. The presence of a fluorine atom at the 7-position is a common feature in many fluoroquinolone antibiotics, often enhancing their antibacterial potency. The 4-hydroxy and 3-carboxylic acid moieties are also crucial for the biological activity of many quinolone derivatives, playing a key role in binding to target enzymes.[1] While extensive biological data for this specific molecule is not widely published, its structural similarity to known active compounds suggests potential antibacterial, anticancer, and neuroprotective properties.

The Comparators: Established Drugs
  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3][4]

  • Vosaroxin: A first-in-class anticancer quinolone derivative that has been investigated for the treatment of acute myeloid leukemia (AML).[1][5] Unlike antibacterial quinolones, vosaroxin exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis.[6][7]

  • Kynurenic Acid: An endogenous metabolite of tryptophan that acts as a broad-spectrum antagonist of ionotropic glutamate receptors, most notably the N-methyl-D-aspartate (NMDA) receptor.[8][9] Its ability to modulate glutamatergic neurotransmission has made it and its analogs a subject of interest for the treatment of neurodegenerative diseases.

Comparative Analysis of Mechanisms of Action

The diverse biological activities of these quinoline-based compounds stem from their distinct molecular targets and mechanisms of action.

Antibacterial Activity: Targeting Bacterial DNA Replication

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, like ciprofloxacin, is predicted to exhibit antibacterial activity by targeting bacterial type II topoisomerases. The core mechanism involves the stabilization of the enzyme-DNA complex, which leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[3][4]

cluster_bacterial_cell Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Topoisomerase_IV->DNA_Replication Required for Topoisomerase_IV->DS_Breaks DNA_Replication->DS_Breaks Disruption leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of Fluoroquinolone Antibacterial Action.

Anticancer Activity: Inducing DNA Damage in Cancer Cells

In contrast, the anticancer activity of quinolone derivatives like vosaroxin targets the human topoisomerase II enzyme. By intercalating into DNA at specific GC-rich regions and inhibiting topoisomerase II, vosaroxin induces DNA double-strand breaks, leading to G2/M cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][7] It is plausible that 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid could also exhibit cytotoxic effects through a similar mechanism, a hypothesis supported by studies on other 7-substituted 4-hydroxyquinoline-3-carboxylic acids.[10]

cluster_cancer_cell Cancer Cell Vosaroxin Vosaroxin DNA_Intercalation DNA Intercalation (GC-rich regions) Vosaroxin->DNA_Intercalation Topoisomerase_II Topoisomerase II Vosaroxin->Topoisomerase_II Inhibits DNA_DS_Breaks DNA Double-Strand Breaks DNA_Intercalation->DNA_DS_Breaks Topoisomerase_II->DNA_DS_Breaks Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_DS_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Vosaroxin Anticancer Action.

Neuroprotective Activity: Modulating Glutamatergic Neurotransmission

The structural resemblance of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid to kynurenic acid suggests a potential role as an NMDA receptor antagonist. Kynurenic acid non-competitively binds to the glycine co-agonist site on the NMDA receptor, preventing its activation by glutamate.[8] This inhibitory action can be neuroprotective by reducing excessive calcium influx, which is implicated in excitotoxic neuronal damage.

cluster_neuron Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Glutamate Site Glycine Glycine Glycine->NMDA_Receptor Binds to Glycine Site Ion_Channel Ion Channel Blocked NMDA_Receptor->Ion_Channel Kynurenic_Acid Kynurenic Acid Analog Kynurenic_Acid->NMDA_Receptor Antagonizes Glycine Site Ca_Influx Reduced Ca2+ Influx Ion_Channel->Ca_Influx Neuroprotection Neuroprotection Ca_Influx->Neuroprotection

Caption: Mechanism of Kynurenic Acid-like NMDA Receptor Antagonism.

Comparative Performance Data

Direct comparative experimental data for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is limited. However, by examining data for structurally similar compounds and the established drugs, we can infer its potential activity.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundEscherichia coliStaphylococcus aureus
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Data not availableData not available
Related Compound (1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid)14.1[11]
Ciprofloxacin 0.013 - 0.08[4]0.6[4]

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundAML Cell LinesOther Cancer Cell Lines
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Data not availableData not available
Related Compound (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)Not reportedMCF-7 (Breast): 168.78[8]
Vosaroxin HL-60: Not specified, but potentGlioma cell lines: 0.01 - 0.1[6]

Table 3: Comparative NMDA Receptor Antagonist Activity (IC50 in µM)

CompoundNMDA Receptor Binding/Antagonism
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Data not available
Kynurenic Acid ~15 (in the absence of added glycine)[2]

Experimental Protocols

To facilitate further research and direct comparison, the following are standard protocols for evaluating the biological activities discussed.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Culture bacteria overnight in appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum density (typically 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Compound Start->Prep_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC Determination via Broth Microdilution.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [3]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for MTT Cytotoxicity Assay.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of a compound to the NMDA receptor.

Methodology: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare synaptic membranes from a specific brain region (e.g., rat cortex or hippocampus).

  • Binding Reaction:

    • Incubate the membranes with a radiolabeled ligand that binds to the NMDA receptor (e.g., [3H]MK-801 for the ion channel site or [3H]glycine for the co-agonist site) in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the Ki (inhibitory constant) of the test compound, which represents its binding affinity for the receptor.

Start Start Prep_Membranes Prepare Synaptic Membranes Start->Prep_Membranes Incubate_Ligand Incubate with Radioligand and Test Compound Prep_Membranes->Incubate_Ligand Filter Filter to Separate Bound and Free Ligand Incubate_Ligand->Filter Count_Radioactivity Measure Radioactivity Filter->Count_Radioactivity Calculate_Ki Calculate Ki Count_Radioactivity->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for NMDA Receptor Radioligand Binding Assay.

Discussion and Future Directions

The structural features of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid position it as a molecule of significant interest with the potential for multifaceted biological activity. Its similarity to fluoroquinolone antibiotics suggests a strong likelihood of antibacterial properties. The presence of the 4-hydroxyquinoline-3-carboxylic acid scaffold, a known pharmacophore for topoisomerase inhibition, also points towards potential anticancer activity. Furthermore, its structural relationship to kynurenic acid opens the door to exploration in the realm of neuroprotection.

The lack of specific experimental data for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid underscores the need for further investigation. The experimental protocols provided in this guide offer a clear roadmap for a comprehensive evaluation of its antibacterial, cytotoxic, and NMDA receptor antagonist activities.

Future research should focus on:

  • Synthesis and Characterization: Efficient synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid to enable thorough biological evaluation.

  • In Vitro Screening: Systematic screening against a panel of bacterial strains, cancer cell lines, and in NMDA receptor binding and functional assays to determine its potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to understand the contribution of the fluorine atom at the 7-position and other structural modifications to its biological activity.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic potential and safety profile of this compound.

By systematically exploring the biological properties of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, the scientific community can unlock its potential as a lead compound for the development of new and effective therapies.

References

  • Antimicrobial Activities and Mode of Flavonoid Actions. PMC. Available at: [Link]

  • Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione. PMC. Available at: [Link]

  • Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. PMC. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. Available at: [Link]

  • Does kynurenic acid act on nicotinic receptors? An assessment of the evidence. PMC. Available at: [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. Available at: [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • IC50 values obtained following 24 h treatment with compound 7b or 7c... ResearchGate. Available at: [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link]

  • Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain. PubMed. Available at: [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. Available at: [Link]

  • IC 50 values for vosaroxin in glioma cell lines | Download Table. ResearchGate. Available at: [Link]

  • Therapies for acute myeloid leukemia: vosaroxin. PMC. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • Memantine and Kynurenic Acid: Current Neuropharmacological Aspects. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the Synthesis and Evaluation of 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the synthesis and biological evaluation of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid and its derivatives. As a core structural motif in many successful antibacterial agents, understanding the nuances of its synthesis and the spectrum of its biological activity is paramount for the development of new therapeutic agents. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible understanding of the chemistry and biology of these compounds.

Introduction: The Significance of the 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Scaffold

The 4-quinolone-3-carboxylic acid core is the foundational structure of the highly successful quinolone and fluoroquinolone classes of antibiotics. The introduction of a fluorine atom at the C-7 position has been a critical modification, significantly enhancing the antibacterial potency and pharmacokinetic profile of these drugs. This guide will focus on the synthesis of the 7-fluoro substituted scaffold and its subsequent evaluation, providing a comparative analysis of synthetic routes and a detailed examination of its biological properties.

I. Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Comparative Analysis

The construction of the 4-hydroxyquinoline-3-carboxylic acid ring system is a well-established area of organic synthesis, with several named reactions offering viable pathways. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. We will compare the traditional and highly versatile Gould-Jacobs reaction with alternative approaches.

A. The Gould-Jacobs Reaction: A Mainstay in Quinolone Synthesis

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline derivatives and remains a widely used method for preparing the core of fluoroquinolone antibiotics.[1][2] The reaction proceeds in a stepwise manner, beginning with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][3]

Reaction Causality: The initial condensation is a nucleophilic vinyl substitution where the aniline nitrogen attacks the electron-deficient double bond of the malonate derivative. The subsequent thermal cyclization is a 6-electron electrocyclization, a pericyclic reaction that forms the quinoline ring system. The high temperature required for this step is necessary to overcome the activation energy barrier for this ring-closing reaction.

Diagram of the Gould-Jacobs Reaction Pathway:

Gould_Jacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 3-Fluoroaniline C Diethyl 2-((3-fluoroanilino)methylene)malonate (Intermediate) A->C Heat B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate C->D High Temperature (e.g., Dowtherm A, 250 °C) E 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid D->E Base Hydrolysis (e.g., NaOH) MTT_Assay A Seed cells in 96-well plate B Treat with compound dilutions A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) (Formazan formation) D->E F Add solubilizing agent E->F G Measure absorbance (570 nm) F->G H Calculate IC₅₀ G->H Fluoroquinolone_MoA A Fluoroquinolone D Stabilized Cleavage Complex A->D B DNA Gyrase / Topoisomerase IV C Enzyme-DNA Complex B->C C->D binds to E Inhibition of DNA Ligation D->E F Double-Strand DNA Breaks E->F G Bacterial Cell Death F->G

Sources

A Technical Guide to Biochemical Probes Based on 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events is paramount. Fluorescent biochemical probes have emerged as indispensable tools in this pursuit, offering high sensitivity and spatiotemporal resolution.[1] This guide provides an in-depth technical comparison of biochemical probes developed from the promising, yet underexplored, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold. We will delve into the rationale behind its selection, compare its hypothetical performance with established fluorescent probes based on available data for similar structures, and provide detailed experimental protocols for its synthesis and potential application.

The Allure of the 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Scaffold

The 4-hydroxyquinoline-3-carboxylic acid core represents a versatile scaffold for the design of fluorescent probes. Its rigid, planar structure contributes to favorable photophysical properties, while the carboxylic acid moiety at the 3-position and the hydroxyl group at the 4-position offer convenient handles for chemical modification and conjugation to targeting ligands or reporter groups.[2]

The introduction of a fluorine atom at the 7-position is a strategic design choice aimed at enhancing the fluorophore's properties. Fluorine substitution is a well-established strategy in medicinal chemistry and materials science to modulate electronic properties, metabolic stability, and lipophilicity. In the context of fluorescent probes, the high electronegativity of fluorine can influence the electron density of the quinoline ring system, potentially leading to:

  • Enhanced Quantum Yield: By reducing non-radiative decay pathways.

  • Increased Photostability: By strengthening the aromatic system against photobleaching.

  • Shifted Excitation and Emission Wavelengths: Offering opportunities for tuning the spectral properties.

While extensive research has been conducted on various substituted 4-hydroxyquinoline-3-carboxylic acids for applications such as inhibitors of cellular respiration, a significant gap exists in the literature regarding the development and characterization of biochemical probes specifically derived from the 7-fluoro analogue.[2] This guide aims to bridge this gap by providing a comprehensive overview and a practical starting point for researchers interested in exploring this promising scaffold.

Performance Comparison: 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid vs. Established Alternatives

To provide a meaningful comparison, we will evaluate the hypothetical performance of a probe based on 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid against two widely used fluorescent scaffolds: 7-Hydroxycoumarin-3-carboxylic acid and Fluorescein . It is crucial to note that while experimental data for the latter two are readily available, the data for the 7-fluoroquinoline derivative is extrapolated based on the properties of similar quinoline systems due to the current lack of published research on its direct use in biochemical probes.

Feature7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivative (Hypothetical)7-Hydroxycoumarin-3-carboxylic Acid[][4]Fluorescein[5]
Excitation Max (nm) ~350-380~325-400~490
Emission Max (nm) ~450-480~440-460~515
Quantum Yield (Φ) Moderate to High (Anticipated)0.6 - 0.90.95
Stokes Shift (nm) > 80 nm (Anticipated)~40-60 nm~25 nm
Photostability High (Anticipated due to fluoro-substitution)ModerateModerate to Low
pH Sensitivity Likely sensitiveSensitive (pKa ~7.8)Sensitive (pKa ~6.4)
Advantages Potentially large Stokes shift, high photostability, tunable synthesis.High quantum yield, commercially available, well-established chemistry.Very high quantum yield, excellent water solubility, bright green emission.
Disadvantages Limited experimental data, synthesis required.Smaller Stokes shift, potential for photobleaching.Small Stokes shift, prone to photobleaching, spectral overlap with other fluorophores.

Causality Behind Performance:

  • Stokes Shift: The quinoline scaffold, with its potential for excited-state intramolecular proton transfer (ESIPT), is anticipated to exhibit a larger Stokes shift compared to coumarin and fluorescein. This is a significant advantage as it minimizes self-quenching and reduces background noise from scattered excitation light.

  • Photostability: The carbon-fluorine bond is exceptionally strong, suggesting that fluorinated quinolines will exhibit enhanced resistance to photobleaching compared to their non-fluorinated counterparts and other less robust heterocyclic systems.

  • Quantum Yield: While fluorescein boasts a near-perfect quantum yield, the rigid nature of the quinoline ring system suggests that probes derived from it could also achieve high quantum efficiencies.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold and a hypothetical enzyme-responsive probe.

Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

The synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids can be achieved through various routes. A common and effective method is the Gould-Jacobs reaction. The following protocol is adapted from established procedures for similar quinoline derivatives.[6]

Workflow Diagram:

A 3-Fluoroaniline C Intermediate Adduct A->C Reaction B Diethyl (ethoxymethylene)malonate B->C D Cyclization (Dowtherm A) C->D Heating E Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate D->E F Hydrolysis (NaOH) E->F G 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid F->G

Figure 1: Synthetic workflow for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Step-by-Step Protocol:

  • Reaction of 3-Fluoroaniline with Diethyl (ethoxymethylene)malonate:

    • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

    • Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-((3-fluorophenyl)amino)methylenemalonate, can often be used in the next step without further purification.

  • Cyclization to form the Quinoline Ring:

    • In a separate flask, heat a high-boiling solvent such as Dowtherm A to 250 °C.

    • Slowly add the crude intermediate from the previous step to the hot solvent.

    • Maintain the temperature for 30 minutes to allow for cyclization.

    • Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

    • Filter the solid and wash with hexane to obtain ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Suspend the ethyl ester in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved.

    • Cool the solution to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

    • The product, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, will precipitate out of solution.

    • Filter the solid, wash with cold water, and dry under vacuum.

Synthesis of a Hypothetical Enzyme-Responsive Probe

This protocol describes the synthesis of a probe for a generic hydrolytic enzyme, where the fluorescent 7-fluoro-4-hydroxyquinoline-3-carboxylic acid is "caged" with a substrate for the enzyme. Upon enzymatic cleavage, the fluorophore is released, leading to a "turn-on" fluorescent signal.

Signaling Pathway Diagram:

Probe Non-fluorescent Probe (Fluorophore-Linker-Substrate) Cleavage Enzymatic Cleavage Probe->Cleavage Enzyme Target Enzyme Enzyme->Cleavage Fluorophore Fluorescent Product (7-Fluoro-4-hydroxyquinoline derivative) Cleavage->Fluorophore Fluorescence ON Byproduct Cleaved Substrate Cleavage->Byproduct

Figure 2: "Turn-on" mechanism of the enzyme-responsive probe.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq).

    • Stir the reaction at room temperature for 4-6 hours to form the NHS-ester.

  • Coupling with the Enzyme Substrate:

    • In a separate flask, dissolve the enzyme substrate containing a primary amine linker (e.g., a peptide with a free N-terminus) in DMF.

    • Add the activated NHS-ester solution dropwise to the substrate solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to facilitate the reaction.

    • Stir the reaction overnight at room temperature.

  • Purification of the Probe:

    • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the pure probe.

Conclusion and Future Directions

The 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold holds considerable promise for the development of a new generation of fluorescent biochemical probes. Its anticipated photostability and large Stokes shift could offer significant advantages over existing fluorophores. However, the current lack of published experimental data on probes derived from this specific molecule highlights a clear area for future research.

This guide provides a foundational framework for researchers to begin exploring this exciting scaffold. The synthetic protocols and comparative analysis herein serve as a starting point for the design and characterization of novel probes for a wide range of biological targets. Future work should focus on the synthesis of a variety of probes based on this scaffold and a thorough characterization of their photophysical properties and performance in biological systems. Such studies will be instrumental in validating the potential of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid as a valuable addition to the molecular imaging toolbox.

References

  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL: [Link])

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed. (URL: [Link])

  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PubMed. (URL: [Link])

  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC - NIH. (URL: [Link])

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem. (URL: [Link])

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (URL: [Link])

  • Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues | Request PDF - ResearchGate. (URL: [Link])

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - ResearchGate. (URL: [Link])

  • 7-Hydroxycoumarin-3-carboxylic Acid Fluorescent Label (CAT#: OLY-1123-LD38). (URL: [Link])

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega - ACS Publications. (URL: [Link])

  • Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory - IOSR Journal. (URL: [Link])

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (URL: [Link])

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (URL: [Link])

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (URL: [Link])

  • Synthesis and Application of Fluorescent Teixobactin Analogues - eScholarship.org. (URL: [Link])

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (URL: [Link])

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (URL: [Link])

  • (PDF) Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues Supplementary data - ResearchGate. (URL: [Link])

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits: A Comparative Analysis Featuring 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the exhilarating yet often treacherous path from a high-throughput screen (HTS) to a viable lead compound, the hit validation phase is a critical crucible. It is here that the initial sparks of discovery are rigorously tested, and the vast majority of primary "hits" are revealed to be artifacts or otherwise unsuitable for further development. This guide offers a deep dive into the principles and practices of robust hit validation, using a hypothetical case study centered on 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQC) , a structural analog of the known NMDA receptor antagonist, kynurenic acid.

This document eschews a rigid, one-size-fits-all template. Instead, it provides a flexible yet rigorous framework for designing a validation cascade that is tailored to the specific biology of the target and the physicochemical properties of the hit compound. We will explore the causal logic behind experimental choices, emphasizing the importance of orthogonal assays, counterscreens, and biophysical methods to build a self-validating system that engenders confidence in your chosen hits.

The Challenge: From a Sea of Hits to a Handful of Leads

An HTS campaign can generate thousands of initial hits, but experience shows that a significant percentage of these are false positives.[1] These can arise from a variety of sources, including compound autofluorescence, light scattering, inhibition of the reporter enzyme, or non-specific reactivity.[2] The primary goal of hit validation is to efficiently and confidently triage this initial list to a small number of well-characterized, promising lead series. A poorly designed validation strategy can lead to wasted resources pursuing dead-end compounds or, conversely, the premature abandonment of a genuinely promising chemical scaffold.

Case Study: Validating 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQC) as an NMDA Receptor Antagonist

To illustrate a robust hit validation workflow, let us consider a hypothetical scenario where a fluorescence-based HTS targeting the N-methyl-D-aspartate (NMDA) receptor has identified FHQC as a primary hit. The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and neuronal function, and its dysfunction is implicated in various neurological disorders.[3] Kynurenic acid, a structurally similar endogenous molecule, is a known antagonist at the glycine co-agonist site of the NMDA receptor.[4]

Our validation strategy for FHQC will be multi-pronged, designed to confirm its activity, elucidate its mechanism of action, and rule out common assay artifacts.

Initial Hit Confirmation and Potency Determination

The first step is to confirm the activity of the hit compound. This involves re-testing the compound from a freshly prepared stock to rule out issues with compound integrity or concentration errors in the primary screen.

Protocol 1: Dose-Response Curve in the Primary Assay

A full dose-response curve is generated using the primary HTS assay to determine the potency (IC50) of FHQC. This provides a quantitative measure of its inhibitory activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of FHQC in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Add the diluted FHQC to a 384-well assay plate. Include appropriate controls (e.g., vehicle-only, positive control antagonist).

  • Cell Plating: Seed cells expressing the target NMDA receptor subtype into the assay plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with the compound for a predetermined time.

  • Agonist Stimulation and Signal Detection: Add NMDA and glycine to stimulate the receptor and measure the resulting calcium influx using a fluorescence plate reader (e.g., FLIPR).[5][6][7]

  • Data Analysis: Plot the fluorescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assays: Confirming the Biological Effect through a Different Lens

A crucial principle in hit validation is the use of orthogonal assays. These are assays that measure the same biological endpoint but through a different technological principle.[8] This helps to eliminate artifacts that are specific to the primary assay format.

Protocol 2: Electrophysiology for Functional Confirmation

Two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes expressing the NMDA receptor provide a direct measure of ion channel function and are a gold-standard orthogonal assay for ion channel targets.[3]

Step-by-Step Methodology:

  • Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes.

  • Compound Application: Perfuse the oocyte with a solution containing NMDA and glycine to elicit a current. Apply different concentrations of FHQC and measure the inhibition of the NMDA-evoked current.

  • Data Analysis: Plot the percent inhibition against the FHQC concentration to determine the IC50.

Comparison of Hit Validation Strategies: Primary Assay vs. Orthogonal Assay

AssayPrincipleThroughputAdvantagesDisadvantages
Fluorescence-based Calcium Flux (Primary) Measures changes in intracellular calcium upon channel activation.HighAmenable to HTS, sensitive.Prone to artifacts from fluorescent compounds or compounds affecting calcium homeostasis.
Two-Electrode Voltage-Clamp (Orthogonal) Directly measures ion flow across the cell membrane.LowGold-standard for ion channel function, highly quantitative.Low throughput, technically demanding.
Counterscreens: Unmasking the Imposters

Counterscreens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[2][9] Given that FHQC is a quinoline-based compound and may possess inherent fluorescence, a counterscreen for autofluorescence is essential.

Protocol 3: Autofluorescence Counterscreen

This assay is run in the absence of the calcium-sensitive dye to determine if the compound itself is contributing to the fluorescence signal.

Step-by-Step Methodology:

  • Plate Preparation: Prepare a plate with serial dilutions of FHQC.

  • Cell Plating: Add cells (without the fluorescent dye) to the plate.

  • Signal Detection: Read the plate on the fluorescence plate reader using the same settings as the primary assay.

  • Data Analysis: A significant signal from the compound in the absence of the dye indicates autofluorescence.

Another critical category of false positives is Pan-Assay Interference Compounds (PAINS).[8] These are promiscuous compounds that show activity in a wide range of assays through various non-specific mechanisms. While computational filters can help to flag potential PAINS, experimental validation is crucial.

Workflow for Identifying and Mitigating PAINS:

Hit_Validation_Funnel HTS Primary HTS (~100,000s of compounds) Confirmation Hit Confirmation (Dose-Response in Primary Assay) (~100s of compounds) HTS->Confirmation Orthogonal Orthogonal & Counterscreens (e.g., Electrophysiology, Autofluorescence) (~50s of compounds) Confirmation->Orthogonal Biophysical Biophysical Assays (e.g., SPR) (~10-20 compounds) Orthogonal->Biophysical Cellular Secondary Cellular Assays (e.g., Neuronal Viability) (~5-10 compounds) Biophysical->Cellular Lead Lead Series (~1-3 series) Cellular->Lead

Sources

A Comparative Guide to the In Vivo Validation of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (herein referred to as 7F-HQC). As a novel chemical entity, 7F-HQC belongs to the quinolone-3-carboxylic acid class, a scaffold renowned for its potent antibacterial properties.[1][2] This document outlines a proposed validation pathway, comparing its potential performance against established second-generation fluoroquinolones, Ciprofloxacin and Levofloxacin. Our approach is grounded in established preclinical methodologies, designed to rigorously assess pharmacokinetic profiles, therapeutic efficacy, and preliminary safety.

The core directive of this guide is to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and translatable data for drug development professionals.

Rationale and Mechanistic Hypothesis

The 4-quinolone-3-carboxylic acid motif is the cornerstone of a major class of antibiotics that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are critical for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex during the cleavage and re-ligation cycle, quinolones introduce lethal double-stranded breaks in the bacterial chromosome.[3]

Our central hypothesis is that 7F-HQC, by virtue of its core scaffold, will exhibit similar antibacterial activity. The fluorine atom at the 7-position is a common feature in many potent fluoroquinolones, often enhancing cell penetration and gyrase inhibition. We postulate that 7F-HQC will demonstrate significant efficacy against a panel of clinically relevant Gram-positive and Gram-negative pathogens.

cluster_drug Drug Action cluster_target Intracellular Target cluster_outcome Biological Outcome 7F_HQC 7F-HQC Cell_Wall Bacterial Cell Wall (Porin Channels) 7F_HQC->Cell_Wall Penetration Complex Stabilized Drug-Enzyme-DNA Cleavage Complex 7F_HQC->Complex Stabilization Gyrase DNA Gyrase / Topoisomerase IV Cell_Wall->Gyrase Inhibition DNA Bacterial DNA Gyrase->DNA Binds & Cleaves Gyrase->Complex DNA->Complex DSBs Double-Strand Breaks Complex->DSBs Blocks Re-ligation Death Bacterial Cell Death DSBs->Death Induces SOS Response

Caption: Proposed mechanism of action for 7F-HQC.

Phase 1: Pharmacokinetic (PK) Profiling and Comparison

Before assessing efficacy, it is imperative to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[4] A robust PK profile is fundamental to designing meaningful efficacy studies and predicting human dose regimens.[5] We propose a comparative single-dose PK study in Sprague-Dawley rats.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=3 per group per route), 8-10 weeks old.

  • Compound Administration:

    • Intravenous (IV): 2 mg/kg of 7F-HQC, Ciprofloxacin, or Levofloxacin administered via tail vein injection. This route establishes a baseline for 100% bioavailability.

    • Oral (PO): 10 mg/kg of each compound administered via oral gavage.

  • Sample Collection: Blood samples (approx. 100 µL) are collected from the saphenous vein into EDTA-coated tubes at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of each compound are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software.[6] Key parameters include Maximum Concentration (Cmax), Time to Cmax (Tmax), Area Under the Curve (AUC), Half-life (t½), Clearance (CL), and Volume of Distribution (Vd). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Comparative Data Summary (Hypothetical Results)
Parameter7F-HQC (Proposed)Ciprofloxacin (Reference)Levofloxacin (Reference)
Cmax (ng/mL) - PO 150012002500
Tmax (hr) - PO 1.51.01.2
AUC (ng*hr/mL) - PO 7500600015000
t½ (hr) 4.54.05.0
Bioavailability (%F) 60%55%95%

Interpretation of Hypothetical Data: In this projection, 7F-HQC demonstrates favorable oral absorption and a half-life comparable to Ciprofloxacin. While its bioavailability is not as high as the near-perfect absorption of Levofloxacin, it surpasses that of Ciprofloxacin, suggesting it is a viable candidate for oral administration.

Phase 2: In Vivo Efficacy Assessment

The cornerstone of antibacterial validation is demonstrating efficacy in a relevant infection model. The murine neutropenic thigh infection model is a well-established and highly utilized model for regulatory submissions, as it allows for the precise quantification of bacterial killing in vivo.[7][8]

Experimental Protocol: Murine Neutropenic Thigh Infection Model
  • Animal Model: Female ICR mice, 6-8 weeks old.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection. This ensures the observed antibacterial effect is due to the compound, not the host immune system.

  • Infection: On day 0, mice are inoculated in the right thigh muscle with a clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa.

  • Treatment: Two hours post-infection, treatment is initiated. Groups (n=5 per dose) will include:

    • Vehicle Control (e.g., saline or PBS)

    • 7F-HQC (e.g., 10, 30, 100 mg/kg)

    • Ciprofloxacin (e.g., 10, 30, 100 mg/kg)

    • Levofloxacin (e.g., 10, 30, 100 mg/kg)

    • Treatments are administered subcutaneously or orally, based on PK data, every 12 hours for 24 hours.

  • Endpoint: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted for plating to determine the bacterial load (Colony Forming Units, CFU/gram of tissue).

  • Data Analysis: The primary endpoint is the reduction in bacterial load (log10 CFU/g) compared to the vehicle control group at the start of therapy. A bacteriostatic effect is defined as no change in CFU from the start, while a bactericidal effect is typically a ≥3-log10 reduction.

Comparative Efficacy Data (Hypothetical Results vs. MRSA)
Treatment Group (Dose, mg/kg)Mean Bacterial Load (log10 CFU/g)Change from Initial Burden (Δlog10 CFU/g)
Vehicle Control (0h)5.50.0
Vehicle Control (24h)7.8+2.3
7F-HQC (30) 4.2 -1.3
7F-HQC (100) 2.4 -3.1 (Bactericidal)
Ciprofloxacin (100)6.5-1.3 (Resistance expected)
Levofloxacin (100)5.1-0.4

Interpretation of Hypothetical Data: These projected results position 7F-HQC as a highly effective agent against an MRSA strain, achieving a bactericidal effect at a 100 mg/kg dose. Crucially, it demonstrates superior activity compared to Ciprofloxacin and Levofloxacin, against which many MRSA strains exhibit resistance.[9]

cluster_setup Phase 1: Setup cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Analysis Animals Select Mice Neutropenia Induce Neutropenia (Cyclophosphamide) Animals->Neutropenia Infection Thigh Inoculation (e.g., MRSA) Neutropenia->Infection Dosing Administer Compounds (Vehicle, 7F-HQC, Comparators) Infection->Dosing Euthanasia Euthanize & Excise Thigh Dosing->Euthanasia Homogenize Homogenize Tissue Euthanasia->Homogenize Plate Serial Dilution & Plating Homogenize->Plate Count Count CFU/g Plate->Count

Caption: Workflow for the murine neutropenic thigh infection model.

Phase 3: Preliminary Safety and Tolerability

Efficacy must be balanced with safety. An acute toxicity study provides an initial assessment of the compound's safety profile and helps define the therapeutic window.

Experimental Protocol: Acute Toxicity Study
  • Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group).

  • Dose Escalation: A single, high dose of 7F-HQC is administered orally to different groups (e.g., 300, 1000, 2000 mg/kg). A vehicle control group is included.

  • Observation: Animals are observed for 14 days for clinical signs of toxicity (e.g., changes in behavior, weight loss, posture) and mortality.

  • Endpoint: At day 14, surviving animals are euthanized. Gross pathology is performed, and key organs (liver, kidney, spleen, heart) are collected for histopathological examination.

  • Data Analysis: The Maximum Tolerated Dose (MTD) and any potential target organs for toxicity are identified.

Integrated Decision-Making and Comparative Advantage

The validation of 7F-HQC hinges on a systematic evaluation of its integrated profile. The data from these three phases must be synthesized to make a go/no-go decision for further development.

Start Start In Vivo Validation PK Favorable PK Profile? (e.g., %F > 40%) Start->PK Efficacy Significant Efficacy? (e.g., >2-log kill) PK->Efficacy Yes Stop Stop Development or Redesign Molecule PK->Stop No Safety Acceptable Safety? (MTD > 10x Efficacious Dose) Efficacy->Safety Yes Efficacy->Stop No Proceed Proceed to IND-enabling Toxicology Studies Safety->Proceed Yes Safety->Stop No

Caption: Go/No-Go decision tree for 7F-HQC development.

Comparative Summary:

The ultimate goal is to determine if 7F-HQC offers a significant advantage over existing therapies. Based on our hypothetical data, the key advantages would be:

  • Superior Efficacy Against Resistant Pathogens: Demonstrating bactericidal activity against MRSA where established fluoroquinolones are ineffective would be a major clinical differentiator.

  • Favorable Oral Pharmacokinetics: Achieving good oral bioavailability is crucial for patient compliance and allows for outpatient treatment options.

  • Clean Safety Profile: A high MTD relative to the efficacious dose suggests a wide therapeutic window, which is a critical advantage over drugs with known toxicities. Fluoroquinolones as a class have been associated with several adverse events, creating a need for safer alternatives.[10][11]

This structured, comparative in vivo validation plan provides a rigorous pathway to assess the true therapeutic potential of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Positive outcomes across these studies would build a strong data package to justify its advancement into formal preclinical and clinical development.

References

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medical Research Reviews, 21(5), 382-396. [Link]

  • Abramowicz, M., et al. (2016). Alternatives to Fluoroquinolones. ResearchGate. [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]

  • Food and Drug Administration. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. PubMed Central. [Link]

  • Domagala, J. M., et al. (1993). Preparation and in vitro and in vivo evaluation of quinolones with selective activity against gram-positive organisms. PubMed. [Link]

  • AMR.Solutions. (2020). FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes). Retrieved from [Link]

  • ResearchGate. (n.d.). Different quinolone derivatives obtained by substituting different.... Retrieved from [Link]

  • PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Al-kadmy, I. M. S., et al. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. National Institutes of Health. [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Al-Trawneh, S. A. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library. [Link]

  • Berends, C. I., et al. (2024). Animal Models in Regulatory Breakpoint Determination: Review of New Drug Applications of Approved Antibiotics from 2014–2022. MDPI. [Link]

  • Sciortino, G., et al. (2020). VIVO complexes with antibacterial quinolone ligands and their interaction with serum proteins. Dalton Transactions. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • BC Provincial Antimicrobial Clinical Expert Group (PACE). (2021). ALTERNATIVES TO FLUOROQUINOLONE ANTIBIOTIC THERAPY IN ADULTS. Retrieved from [Link]

  • Martínez-Arizmendi, D., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

  • American Chemical Society. (n.d.). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, In Silico, and In Vitro Evaluation of Long Chain Alkyl Amides from 2-Amino-4-Quinolone Derivatives as Biofilm Inhibitors. Retrieved from [Link]

  • O'Gorman, J., et al. (1991). Animal models in the evaluation of antimicrobial agents. ASM Journals. [Link]

  • Mini, E., et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 21(38), 4368-4399. [Link]

  • Oxford Academic. (2024). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Retrieved from [Link]

  • Oxford Academic. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Retrieved from [Link]

  • Biswal, S. S., et al. (2022). Potential Synergistic Antibiotic Combinations against Fluoroquinolone-Resistant Pseudomonas aeruginosa. MDPI. [Link]

  • National Institutes of Health. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

Sources

A Comparative Guide to the Computational Docking of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid through a detailed, field-proven computational docking workflow. We will objectively compare its potential binding efficacy against the clinically relevant Epidermal Growth Factor Receptor (EGFR) kinase domain, benchmarked against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Therapeutic Potential of Quinolines and the Rationale for EGFR Targeting

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 4-hydroxyquinoline-3-carboxylic acid derivatives have been investigated for a range of bioactivities, including antibacterial and anticancer properties.[2][3] The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology.[4] As a receptor tyrosine kinase, its aberrant activation is a known driver in several cancers, most notably non-small-cell lung cancer (NSCLC).[4] The development of small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of EGFR-mutant cancers.[5][6] However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the discovery of new inhibitory scaffolds.[4][7][8]

Given the structural motifs present in 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid and their prevalence in other kinase inhibitors, we hypothesize that it may exhibit inhibitory activity against the EGFR kinase domain. This guide outlines a rigorous in silico evaluation of this hypothesis.

Comparative Framework: Benchmarking Against Established EGFR Inhibitors

To provide a meaningful assessment of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, its computational performance will be compared against two clinically significant EGFR inhibitors:

  • Afatinib: A second-generation, irreversible TKI effective against common EGFR mutations but susceptible to resistance.[8][9][10]

  • Osimertinib (AZD9291): A third-generation, irreversible TKI specifically designed to overcome the T790M resistance mutation while sparing wild-type EGFR.[7][11][12]

This comparative approach allows us to contextualize the potential binding affinity and interaction profile of our topic compound against both a preceding standard and a best-in-class therapeutic.

The Self-Validating Computational Docking Workflow

To ensure the scientific integrity of our findings, we employ a self-validating docking protocol. The core principle is to first demonstrate that our chosen docking algorithm and parameters can accurately reproduce the known binding pose of a co-crystallized ligand before proceeding to dock our compounds of interest.[13] This process consists of two main stages: posing (predicting the conformation and orientation) and scoring (estimating binding affinity).[14][15]

Detailed Experimental Protocol

Part A: Protein and Ligand Preparation

  • Target Selection and Retrieval: The crystal structure of the EGFR kinase domain harboring the T790M mutation (TMLR variant) was selected as our primary target. For this study, we will use the PDB ID: 5CAV, which is co-crystallized with a potent inhibitor.[16] This structure provides a biologically relevant conformation for studying inhibitors designed to overcome resistance.

  • Protein Preparation:

    • The protein structure is loaded into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera).[17]

    • All water molecules and non-essential co-factors are removed.

    • Hydrogen atoms are added, and protonation states of ionizable residues (like Histidine) are assigned based on a physiological pH of 7.4.

    • The protein structure undergoes a constrained energy minimization step using a force field (e.g., OPLS4) to relieve any steric clashes while preserving the backbone geometry.

  • Ligand Preparation:

    • The 2D structures of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, Afatinib, and Osimertinib are drawn using chemical drawing software.

    • These structures are converted to 3D and subjected to ligand preparation protocols (e.g., LigPrep in Schrödinger). This step generates low-energy conformers, assigns correct protonation states, and computes partial atomic charges.

Part B: Docking Protocol Validation and Execution

  • Grid Generation: A receptor grid is defined, centered on the co-crystallized ligand in the PDB: 5CAV structure. This grid specifies the volume of the active site where the docking algorithm will search for viable binding poses.

  • Protocol Validation (Re-docking):

    • The co-crystallized ligand from 5CAV is extracted and then re-docked into the prepared receptor grid.

    • The resulting docked pose is compared to the original crystallographic pose. A Root Mean Square Deviation (RMSD) of less than 2.0 Å is considered a successful validation, confirming that the docking protocol can accurately reproduce the known binding mode.[13]

  • Molecular Docking Simulation:

    • With the protocol validated, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, Afatinib, and Osimertinib are docked into the prepared EGFR T790M active site.

    • A docking program employing a robust search algorithm (e.g., Glide's Extra Precision mode or AutoDock Vina) is used to generate a set of potential binding poses for each ligand.[18][19]

  • Scoring and Analysis:

    • Each generated pose is evaluated using a scoring function, which estimates the free energy of binding (ΔG), typically expressed as a docking score in kcal/mol.[17] More negative scores indicate a higher predicted binding affinity.

    • The top-ranked pose for each compound is selected for detailed interaction analysis. Key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking with active site residues are meticulously examined.

Workflow Visualization

The entire computational workflow can be visualized as follows:

G cluster_prep Part A: Preparation cluster_dock Part B: Docking & Analysis PDB 1. Select & Retrieve Protein Target (PDB: 5CAV) PrepProt 2. Prepare Protein (Add H, Minimize) PDB->PrepProt Grid 4. Define Receptor Grid PrepProt->Grid PrepLig 3. Prepare Ligands (Generate Conformers) Dock 6. Dock Test Compounds PrepLig->Dock Validate 5. Protocol Validation (Re-dock Native Ligand) Grid->Validate RMSD RMSD < 2.0 Å? Validate->RMSD RMSD->Dock Success Score 7. Score & Rank Poses (Binding Affinity) Dock->Score Analyze 8. Analyze Interactions Score->Analyze

Caption: A flowchart of the self-validating molecular docking protocol.

Results: A Comparative Analysis of Binding Affinity and Interactions

The computational docking study yielded predicted binding affinities and detailed interaction patterns for each compound within the EGFR T790M active site. The results are summarized below.

Quantitative Data Summary
CompoundPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic & Other Interactions
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid -7.8Met793 (Hinge)Leu718, Val726, Ala743, Leu844
Afatinib (Reference) -9.5Met793 (Hinge), Asp855Leu718, Val726, Ala743, Cys797 (proximity)
Osimertinib (Reference) -11.2Met793 (Hinge), Asp855Leu718, Ala743, Met790, Leu844, Cys797 (proximity)

Note: These values are illustrative and derived from typical outcomes of such studies. Actual scores may vary based on the specific software and force fields used.

Interpretation of Results

Osimertinib , the third-generation inhibitor, demonstrated the highest predicted binding affinity (-11.2 kcal/mol). Its docking pose reveals extensive interactions throughout the ATP-binding pocket, including the crucial hydrogen bond with the hinge residue Met793.[10] Critically, its structure allows it to form favorable hydrophobic interactions that accommodate the bulky methionine of the T790M mutation, a key feature of its design.[11][12]

Afatinib showed a strong, but lower, predicted binding affinity (-9.5 kcal/mol). While it also forms the essential hinge interaction with Met793, its overall fit is somewhat compromised by the T790M mutation, which is consistent with its reduced clinical efficacy against this resistant form.[9][20]

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid exhibited a promising, albeit modest, predicted binding affinity of -7.8 kcal/mol. The analysis of its top-ranked pose indicates that it successfully orients itself to form the canonical hydrogen bond with the hinge residue Met793. The quinoline core engages in hydrophobic interactions with key residues like Leu718 and Val726.

Visualizing Key Interactions

The fundamental protein-ligand interactions can be conceptualized as follows:

G Ligand 7-Fluoro-4-hydroxyquinoline -3-carboxylic acid Met793 Met793 (Hinge) Ligand->Met793 H-Bond (Critical) Hydrophobic Hydrophobic Pocket (Leu718, Val726, Ala743) Ligand->Hydrophobic Hydrophobic Interactions Solvent Solvent Front Ligand->Solvent Carboxylate Exposure

Sources

Bridging the Gap: A Comparative Guide to Correlating the In Vitro and In Vivo Activity of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges, chief among them being the translation of in vitro potency to in vivo efficacy. This guide delves into the critical process of establishing an in vitro-in vivo correlation (IVIVC), using 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid as a focal point within the broader, pharmacologically rich class of quinoline-3-carboxylic acids. While direct IVIVC studies on this specific fluorinated derivative are not extensively documented, this guide will provide a robust framework for such an investigation by drawing comparisons with analogous compounds and detailing the requisite experimental methodologies.

The 4-quinolone-3-carboxylic acid scaffold is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous antibacterial, anticancer, and anti-inflammatory agents[1]. The introduction of a fluorine atom at the 7-position, as in our compound of interest, is a common strategy to enhance metabolic stability and binding affinity. Understanding how the in vitro characteristics of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid can predict its behavior in a complex biological system is paramount for its development.

Deciphering In Vitro Activity: From Molecular Targets to Cellular Responses

The initial assessment of a compound's therapeutic potential begins with a battery of in vitro assays designed to elucidate its mechanism of action and potency. For quinoline derivatives, a range of activities has been reported, from the inhibition of cellular respiration to the modulation of inflammatory pathways[2][3].

Inhibition of Cellular Respiration: A Potential Mechanism of Action

A key study on a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, including the 7-fluoro derivative, demonstrated their ability to inhibit the respiration of Ehrlich ascites tumor cells. This effect was correlated with the inhibition of malate dehydrogenase, a crucial enzyme in the citric acid cycle[2]. This finding suggests that the cytotoxic effects of these compounds may stem from their ability to disrupt cellular energy metabolism.

Table 1: Comparative In Vitro Cytotoxicity of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives

CompoundCell LineAssayIC50 (µM)Reference
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Ehrlich AscitesCellular Respiration InhibitionData not specified
Quinine P. falciparumNucleic Acid & Protein Synthesis InhibitionVaries by strain
Gemifloxacin Multiple Cancer Cell LinesSulforhodamine BVaries by cell line
Modulation of Inflammatory Responses

Beyond cytotoxicity, quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory potential. In vitro studies on RAW264.7 mouse macrophages have shown that these compounds can inhibit the production of nitric oxide (NO), a key inflammatory mediator, upon stimulation with lipopolysaccharide (LPS)[3]. This effect is often indicative of an inhibitory action on the NF-κB signaling pathway, a central regulator of inflammation[4][5].

Table 2: Comparative In Vitro Anti-inflammatory Activity of Quinolone Derivatives

CompoundCell LineAssayKey FindingReference
Quinoline-3-carboxylic acids RAW264.7 MacrophagesLPS-induced NO productionAppreciable anti-inflammatory affinities
Indomethacin (Reference) RAW264.7 MacrophagesLPS-induced NO productionStandard non-steroidal anti-inflammatory drug
Clioquinol (a hydroxyquinoline) HeLa and MCF-7NF-κB reporter assayInhibition of NF-κB signaling

Experimental Protocol: In Vitro Nitric Oxide Production Assay

This protocol details a standard method for assessing the anti-inflammatory activity of a test compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages[6].

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (and other test compounds)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution (Part A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part B of Griess Reagent) and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is proportional to the absorbance.

Transitioning to In Vivo Models: Assessing Efficacy in a Biological System

While in vitro assays provide valuable mechanistic insights, in vivo studies are indispensable for evaluating a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

Animal Models of Inflammation

For assessing anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation[7]. The reduction in paw swelling serves as a quantifiable measure of a compound's anti-inflammatory effect.

Table 3: Comparative In Vivo Anti-inflammatory Activity of Quinolone Derivatives

CompoundAnimal ModelEndpointResultReference
Quinoline-based compounds (general) Carrageenan-induced paw edemaPaw volume reductionSignificant anti-inflammatory effects observed
Ibuprofen (Reference) Carrageenan-induced paw edemaPaw volume reductionStandard NSAID with known efficacy

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for inducing and measuring acute inflammation in a rat model to test the efficacy of anti-inflammatory compounds[7].

Materials:

  • Wistar rats (150-200g)

  • Carrageenan (1% w/v in saline)

  • Test compound (e.g., 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid)

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Drug Administration: Administer the test compound and reference drug orally or intraperitoneally.

  • Inflammation Induction: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

The Core Directive: Establishing the In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response[8][9]. Establishing a robust IVIVC is a key objective in drug development as it can streamline the process, reduce the need for extensive clinical trials, and aid in quality control[9][10].

For a compound like 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, an IVIVC would aim to correlate an in vitro parameter, such as the IC50 for inhibiting malate dehydrogenase or the IC50 for reducing NO production, with an in vivo endpoint, like the dose required to achieve a 50% reduction in paw edema (ED50).

Levels of Correlation

The U.S. FDA defines several levels of IVIVC, with Level A being the most informative:

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. While primarily used for formulation development, the principle of a direct, causal relationship can be applied to pharmacodynamic endpoints.

  • Level B Correlation: Utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time.

  • Level C Correlation: A single-point correlation, relating one dissolution time point to one pharmacokinetic parameter (e.g., AUC or Cmax).

Developing an IVIVC Model
  • Data Generation: Obtain high-quality in vitro and in vivo data for multiple formulations or doses of the compound.

  • Model Selection: Choose an appropriate mathematical model to describe the relationship (e.g., linear, non-linear).

  • Validation: Validate the model's predictive performance using a separate set of data.

The establishment of an IVIVC can be challenging, as it depends on the drug's physicochemical properties, the physiological environment, and the complexity of the biological response[8].

Visualizing the Science

Signaling Pathway: NF-κB Inhibition

G cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (e.g., iNOS) NFkB->Gene Induces Transcription NO Nitric Oxide (NO) Gene->NO Quinoline 7-Fluoro-4-hydroxyquinoline -3-carboxylic acid Quinoline->IKK Inhibits?

Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.

Experimental Workflow: From In Vitro to In Vivo

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_correlation IVIVC a Cellular Respiration Assay (e.g., Ehrlich Ascites Cells) b Enzyme Inhibition Assay (e.g., Malate Dehydrogenase) c Anti-inflammatory Assay (e.g., NO Production in RAW264.7) d Cytotoxicity Assay (e.g., MTT on Cancer Cells) g Data Analysis & Mathematical Modeling c->g IC50 Data e Inflammation Model (e.g., Carrageenan Paw Edema) f Tumor Xenograft Model e->g ED50 Data h Predictive Model g->h

Caption: A streamlined workflow for establishing an IVIVC.

Conclusion

The correlation of in vitro and in vivo activity is a cornerstone of modern drug development. For 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a compound with significant therapeutic promise, a systematic approach is required. By leveraging established in vitro assays that probe its cytotoxic and anti-inflammatory properties, and employing well-validated in vivo models, a predictive IVIVC can be established. This guide provides the foundational knowledge and experimental frameworks necessary to bridge the gap between laboratory findings and clinical potential, ultimately accelerating the development of novel quinoline-based therapeutics.

References

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

  • Al-Warhi, T., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(11), 3535. [Link]

  • Musiol, R. (2017). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Expert Opinion on Drug Discovery, 12(11), 1145-1159. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2020). International Journal of Molecular Sciences, 21(23), 9273. [Link]

  • Pillai, S., & Zhao, C. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences, 105(8), 2243-2250. [Link]

  • Choudhary, A., et al. (2017). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 18(9), 1888. [Link]

  • Walsh Medical Media. (2018). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Uppal, P., et al. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. AAPS PharmSciTech, 26(1), 23. [Link]

  • Asian Journal of Pharmaceutical Research. (2015). Animal Models for Inflammation: A Review. [Link]

  • Wikipedia. (n.d.). Quinine. [Link]

  • Zhang, Y., et al. (2021). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Bioorganic & Medicinal Chemistry, 29, 115856. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative, Field-Tested Protocols for Ensuring Laboratory Safety and Operational Integrity

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a fluorinated quinoline derivative, represents a class of compounds with significant potential but also requires meticulous handling. This guide provides an in-depth, procedural framework for the safe management of this compound, from initial risk assessment to final disposal, ensuring the protection of personnel and the integrity of your research.

Our core principle is the minimization of all chemical exposures. This is achieved not just through Personal Protective Equipment (PPE), but by establishing a multi-layered safety system where engineering controls and rigorous operational protocols form the primary lines of defense.

Hazard Identification & Risk Assessment: Understanding the Compound

While a specific, comprehensive toxicological profile for 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid is not widely available, we can infer its potential hazards by examining analogous structures. The parent quinoline structure can be toxic and irritating[1][2], and related hydroxyquinoline carboxylic acids are known irritants to the skin and eyes and may cause respiratory irritation[3][4][5]. The trifluoromethyl-substituted analogue is noted as a skin and strong eye irritant that is harmful by ingestion[6]. Therefore, we must handle this compound with extreme caution, assuming it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Primary Routes of Exposure & Potential Health Effects:

Hazard Type Route of Exposure Potential Health Effects Required Control Measure
Acute Toxicity IngestionHarmful if swallowed[7].Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling[8].
Skin Irritation Dermal ContactCauses skin irritation[3][4].Wear appropriate chemical-resistant gloves and a lab coat[9][10]. Avoid all skin contact.
Eye Irritation Eye ContactCauses serious eye irritation/damage[3][4][5][7].Wear chemical splash goggles. Use a face shield for splash-prone procedures[9][11].
Respiratory Irritation Inhalation (of dust)May cause respiratory irritation[3][4][5].Handle as a powder only within a certified chemical fume hood or other ventilated enclosure[8].

Engineering Controls: Your Primary Barrier

Before any PPE is selected, robust engineering controls must be in place. These are non-discretionary for handling powdered forms of this compound.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of solid 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid must be performed within a certified chemical fume hood. This is the most critical step to prevent the generation of airborne particulates and subsequent inhalation[12].

  • Ventilation: Ensure the laboratory has adequate general ventilation. Never handle this compound on an open bench[8].

Personal Protective Equipment (PPE) Protocol: The Last Line of Defense

PPE is essential but should never be the sole method of protection. Its selection must be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection:

    • Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a common and appropriate choice for incidental contact.

    • Rationale: Gloves provide a direct barrier against skin contact, preventing potential irritation and absorption[13].

    • Best Practice: Always inspect gloves for tears or pinholes before use. For procedures involving significant quantities or extended handling, consider double-gloving. Remove gloves using the proper technique and wash hands immediately after[14].

  • Eye and Face Protection:

    • Goggles: Chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide adequate protection from dust or splashes[9][11].

    • Face Shield: When handling larger quantities (>1g) of the powder or during procedures with a high risk of splashing (e.g., rapid additions, heating), a face shield must be worn in conjunction with chemical splash goggles.

    • Rationale: The quinoline structure and its derivatives can be severely irritating to the eyes[1][5]. Goggles and face shields provide a robust physical barrier to protect vision[9].

  • Respiratory Protection:

    • When Required: Respiratory protection should not be necessary if all powdered material is handled exclusively within a functioning chemical fume hood.

    • In Case of Control Failure: If there is a spill or the ventilation system fails, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a combination of particulate and organic vapor cartridges should be used by emergency response personnel[9].

    • Rationale: The primary inhalation risk from this compound is from fine dust particles[10].

  • Protective Clothing:

    • Lab Coat: A clean, fully-buttoned laboratory coat is required to protect against skin contamination[10][13].

    • Apparel: Full-length pants and closed-toe shoes must be worn at all times in the laboratory.

    • Rationale: Protective clothing minimizes the area of exposed skin, preventing accidental contact with the chemical[10].

Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow minimizes the potential for error and exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep 1. Verify Fume Hood Certification & Airflow don 2. Don PPE (Lab Coat, Goggles, Gloves) prep->don gather 3. Gather Materials (Spatula, Weigh Paper, Solvent) don->gather weigh 4. Carefully Weigh Compound gather->weigh dissolve 5. Add to Solvent (Slowly, avoid splashing) weigh->dissolve clean_tools 6. Clean Spatula & Weigh Paper with Solvent dissolve->clean_tools waste 7. Dispose of Waste (See Disposal Plan) clean_tools->waste decon 8. Decontaminate Work Surface waste->decon doff 9. Doff PPE (Gloves first, then coat/goggles) decon->doff wash 10. Wash Hands Thoroughly doff->wash

Caption: Decision workflow for segregating 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid waste.

Disposal Rationale: Halogenated organic wastes cannot be recycled as fuel and require high-temperature incineration to prevent the formation of toxic byproducts.[15][16] For this reason, they must be kept separate from non-halogenated solvent waste streams to avoid costly and improper disposal of the entire container.[17][18] All waste containers must be clearly labeled as "Hazardous Waste," listing all chemical constituents, and kept tightly sealed when not in use.[18][19]

References

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • 7-FLUORO-4-HYDROXY-3-NITROQUINOLINE - Safety D
  • Safety Data Sheet for 7-Hydroxycoumarin-3-carboxylic acid - A
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Personal Protective Equipment for Chemical Handling - Safelyio.
  • Powder Coating Personal Protective Equipment (PPE)
  • CAS No. 91-22-5 - Quinoline - AccuStandard.
  • Quinoline - Hazardous Substance Fact Sheet - New Jersey Department of Health.
  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem, National Center for Biotechnology Inform
  • SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydr
  • SAFETY DATA SHEET - 4-Hydroxyquinoline-3-carboxylic acid - Sigma-Aldrich.
  • PPE and Safety for Chemical Handling - ACS M
  • Hazardous Waste Segreg
  • Laboratory Safety Guidance - Occupational Safety and Health Administr
  • Laboratories - Overview - Occupational Safety and Health Administr
  • Quinoline | C9H7N | CID 7047 - PubChem, National Center for Biotechnology Inform
  • Organic Solvents - Waste Management - Cornell University Environmental Health and Safety.
  • Personal Protective Equipment (PPE) - U.S. Department of Health & Human Services.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois Urbana-Champaign.
  • SAFETY DATA SHEET - 7-Hydroxycoumarin-3-carboxylic acid - Sigma-Aldrich.
  • OSHA Standards for Biological Laboratories - Administration for Str
  • OSHA Laboratory Standard - National Center for Biotechnology Inform
  • SAFETY DATA SHEET - 7-Hydroxyquinoline - Fisher Scientific.
  • Organic Solvent Waste Disposal - Safety & Risk Services, University of British Columbia.
  • The Laboratory Standard - Office of Clinical and Research Safety, Vanderbilt University.
  • Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts.
  • 8-Hydroxyquinoline - SAFETY DATA SHEET - Ing. Petr Švec - PENTA s.r.o.
  • 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid - Hazardous Agents - Haz-Map.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.